Propyl salicylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
propyl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFIOSVZIQOVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046790 | |
| Record name | Propyl salicylate | |
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Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-90-9, 29468-39-1 | |
| Record name | Propyl salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl salicylate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, hydroxy-, propyl ester | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl salicylate | |
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| Record name | Benzoic acid, 2-hydroxy-, propyl ester | |
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| Record name | Propyl salicylate | |
| Source | EPA DSSTox | |
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| Record name | Propyl salicylate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.224 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL SALICYLATE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Propyl Salicylate: A Technical Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of propyl salicylate (B1505791), a salicylic (B10762653) acid ester. It covers its fundamental chemical properties, synthesis methodologies, analytical procedures, and known biological activities. This document is intended to serve as a comprehensive resource for professionals in research and drug development.
Core Chemical and Physical Properties
Propyl salicylate, also known as propyl 2-hydroxybenzoate, is an organic compound with applications in fragrances and cosmetics, and it possesses potential as a UV filter and topical anti-inflammatory agent.[1] Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 607-90-9 | [2][3][4][5] |
| Molecular Formula | C₁₀H₁₂O₃ | [2][3][4] |
| Molecular Weight | 180.20 g/mol | [1][3] |
| IUPAC Name | propyl 2-hydroxybenzoate | [3] |
| Synonyms | Salicylic acid n-propyl ester, Propyl o-hydroxybenzoate | [1][4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 239-240 °C at 760 mmHg | [6] |
| Flash Point | 100.5 °C (213.0 °F) | [2][6] |
| Solubility | Moderately soluble in water, more soluble in organic solvents like ethanol. | [1] |
Synthesis of this compound
The primary method for synthesizing this compound is through the esterification of salicylic acid with propanol (B110389). Several protocols exist, with variations in catalysts and energy sources to optimize yield and reaction time.
Experimental Protocol 1: Fischer-Speier Esterification
This classic method involves the acid-catalyzed reaction between salicylic acid and an excess of propanol to drive the equilibrium towards the formation of the ester.
Materials:
-
Salicylic acid
-
1-Propanol (B7761284) (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium chloride (NaCl) solution (saturated)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Reflux apparatus, separatory funnel, rotary evaporator
Procedure:
-
To a solution of salicylic acid in a large excess of anhydrous propanol, cautiously add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, remove the excess propanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic phase sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation if required.
Experimental Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce the reaction time for the esterification process.
Materials:
-
Salicylic acid
-
1-Propanol
-
Alumina methanesulfonic acid (AMA) catalyst
-
Dichloromethane
-
Sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave reactor, filtration apparatus
Procedure: [4]
-
In a microwave reactor vessel, mix salicylic acid, 1-propanol (1.5-2 molar equivalents), and AMA catalyst.
-
Irradiate the mixture with microwaves at a set temperature (e.g., 80°C for 8 minutes or 120°C for 20 minutes).[4]
-
After the reaction, cool the mixture and dilute it with dichloromethane.[4]
-
Filter the mixture and wash the filtrate with a sodium carbonate solution and then with water.[4]
-
Dry the organic layer over anhydrous sodium sulfate.[4]
-
Filter and concentrate the solution under reduced pressure to obtain this compound.[4]
Caption: Fischer-Speier Esterification of this compound.
Analytical Methodologies
For the quality control and quantification of this compound in various matrices, chromatographic techniques are commonly employed.
Experimental Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust method for the analysis of volatile esters like this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A nonpolar column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 250 °C at 20 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Mode: Split injection.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dimethylformamide).
-
Create a series of calibration standards by diluting the stock solution.
-
If analyzing a complex matrix, a sample extraction and clean-up procedure may be necessary.
-
Filter the final solution through a 0.45 µm syringe filter into a GC vial.
Data Analysis: The retention time for this compound is approximately 6.250 minutes under these conditions.[5][6][7] Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated from the standards.
Caption: Workflow for GC-FID Analysis of this compound.
Biological Activity and Signaling Pathways
Salicylates, as a class of compounds, are well-known for their anti-inflammatory properties. While specific research on this compound is less extensive than on acetylsalicylic acid (aspirin) or salicylic acid, it is presumed to share similar mechanisms of action due to its core salicylic acid structure.
Inhibition of Cyclooxygenase (COX) Enzymes
The primary anti-inflammatory action of salicylates involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[8][9] Salicylates can suppress the induction of COX-2, the isoform predominantly involved in inflammation.[10][11]
Modulation of the NF-κB Signaling Pathway
Salicylates have been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) transcription factor.[2][8] NF-κB is a critical regulator of genes involved in the inflammatory response. By preventing the degradation of the inhibitor of NF-κB (IκB), salicylates keep NF-κB in an inactive state in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.[2][3]
Caption: Inhibition of the NF-κB Signaling Pathway by Salicylates.
References
- 1. Sodium salicylate inhibits TNF-&agr-induced NF-κB activation, cell migration, invasion and ICAM-1 expression in human melanoma cells | Semantic Scholar [semanticscholar.org]
- 2. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SALICYLIC ACID N-PROPYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. sciepub.com [sciepub.com]
- 6. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]
- 7. benchchem.com [benchchem.com]
- 8. Aspirin - Wikipedia [en.wikipedia.org]
- 9. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Propyl Salicylate from Salicylic Acid and Propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of propyl salicylate (B1505791), a valuable compound in research and various industries, through the esterification of salicylic (B10762653) acid with propanol (B110389). The primary method discussed is the Fischer-Speier esterification, a classic and widely used acid-catalyzed reaction. This document details various catalytic systems, reaction conditions, and purification protocols, presenting quantitative data in a structured format for easy comparison. Additionally, it includes a visual representation of the general experimental workflow.
Propyl salicylate (C₁₀H₁₂O₃, Molar Mass: 180.20 g/mol ) is an ester known for its characteristic wintergreen-like aroma and is utilized in fragrances, cosmetics, and as a research chemical.[1][2][3] The synthesis involves the reaction of salicylic acid with propanol, typically in the presence of an acid catalyst, to form the ester and water as a byproduct.[4][5] To drive the reversible reaction toward the product, an excess of the alcohol reactant is often used, or water is removed as it forms.[4][6][7]
Reaction Scheme: Fischer Esterification
The fundamental reaction for the synthesis of this compound is the Fischer esterification, as shown below:
C₇H₆O₃ (Salicylic Acid) + C₃H₈O (Propanol) ⇌ C₁₀H₁₂O₃ (this compound) + H₂O
This reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the salicylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of propanol.[8]
Experimental Protocols
Several methods have been developed for the synthesis of this compound, ranging from conventional heating with mineral acids to modern microwave-assisted techniques using novel catalysts. Below are detailed protocols for prominent methods.
Protocol 1: Conventional Synthesis using Sulfuric Acid Catalyst
This method represents the traditional approach to Fischer esterification.
Materials:
-
Salicylic acid
-
n-Propanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution or sodium carbonate (Na₂CO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine salicylic acid and an excess of n-propanol (e.g., a 1:4 molar ratio of acid to alcohol).[8]
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture.[6]
-
Heat the reaction mixture to reflux and maintain this temperature for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[6]
-
After cooling to room temperature, remove the excess propanol under reduced pressure using a rotary evaporator.[6]
-
Dissolve the residue in an organic solvent like diethyl ether.
-
Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted salicylic acid), and finally with brine.[6][8]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[6][9]
-
Purify the crude product by vacuum distillation to yield pure this compound.[10]
Protocol 2: Microwave-Assisted Synthesis with Alumina Methanesulfonic Acid (AMA) Catalyst
This protocol offers a more rapid and efficient synthesis using microwave irradiation.[4][9]
Materials:
-
Salicylic acid
-
n-Propanol
-
Alumina methanesulfonic acid (AMA) catalyst
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave reaction vessel equipped with a magnetic stirrer, mix salicylic acid (1 mol), n-propanol (1.5-2 mol), and AMA catalyst.[9]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80°C for 8 minutes or 120°C for 20 minutes).[4][9]
-
After the reaction, cool the mixture to room temperature.
-
Dilute the mixture with dichloromethane and filter to remove the catalyst.[9]
-
Wash the filtrate with a saturated sodium carbonate solution and then with water.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the this compound product.[9]
Protocol 3: Microwave-Assisted Synthesis using an Ionic Liquid
This method utilizes an ionic liquid as both a catalyst and a solvent, providing a green chemistry approach.[4][11]
Materials:
-
Salicylic acid (0.1 mol)
-
n-Propanol (0.15 mol)
-
Ionic liquid [bmim]BF₄ (20 mL)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Distilled water
Procedure:
-
Add salicylic acid and n-propanol to a round-bottom flask containing the ionic liquid [bmim]BF₄.[11]
-
Equip the flask with a reflux condenser and place it in a microwave oven.
-
Irradiate the mixture at a power of 250W for 25 minutes.[11]
-
After the reaction, cool the solution to room temperature.
-
Wash the reaction mixture with a saturated Na₂CO₃ solution until neutral. Upon stirring, the this compound will separate from the aqueous phase, while the ionic liquid remains dissolved in the water.[11]
-
Separate the organic layer (this compound) and wash it repeatedly with distilled water to remove any residual ionic liquid.[11]
-
Dry the final product, for instance, under an infrared lamp, to obtain pure this compound.[11]
Quantitative Data Summary
The efficiency of this compound synthesis varies significantly with the chosen methodology. The following table summarizes quantitative data from various reported procedures.
| Method | Catalyst | Reactant Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave-Assisted | Alumina Methanesulfonic Acid (AMA) | 1:1.5-2 | 120 | 20 min | 96 | [4][9] |
| Microwave-Assisted | Ionic Liquid ([bmim]BF₄) | 1:1.5 | Microwave (250W) | 25 min | 92.25 | [11] |
| Brønsted Acidic Ionic Liquids | [Hmim]BF₄ | 1:1:1 (Acid:Alcohol:IL) | 115 | 10 h | 86 | [12] |
| Solid Acid Catalyst | Phosphomolybdic Acid | 1:2 | Reflux | 4 h | 80.5 | [10] |
Visualizing the Workflow and Reaction Pathway
To better illustrate the processes involved, the following diagrams created using the DOT language are provided.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound | C10H12O3 | CID 69092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 607-90-9 [thegoodscentscompany.com]
- 4. This compound | 607-90-9 | Benchchem [benchchem.com]
- 5. praxilabs.com [praxilabs.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. athabascau.ca [athabascau.ca]
- 8. youtube.com [youtube.com]
- 9. SALICYLIC ACID N-PROPYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 10. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]
- 11. CN104710314A - Preparation method of salicylate - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Propyl Salicylate in the Plant Kingdom: A Technical Whitepaper on its Occurrence, Analysis, and Experimental Utility
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Salicylates are a well-established class of phenolic compounds in plants, with salicylic (B10762653) acid and its methyl ester, methyl salicylate (B1505791), playing pivotal roles in plant defense, signaling, and development. This technical guide addresses the specific case of propyl salicylate, a compound whose natural occurrence in plants has been a subject of conflicting information. Through a comprehensive review of scientific literature and chemical databases, this whitepaper concludes that This compound is not a confirmed naturally occurring compound in plants.
The assertion of its presence in Solanum lycopersicum (tomato), as noted in some databases, is not substantiated by primary scientific literature. In contrast, multiple industry and chemical reference sources explicitly state that this compound is not found in nature.
Despite its apparent absence as an endogenous compound, this compound holds relevance for plant science researchers. It has been utilized as an exogenous treatment in studies to probe the physiological responses of plants to different salicylate esters. This guide will provide an in-depth analysis of the evidence regarding its natural occurrence, detail the established biosynthetic pathways of related, naturally occurring salicylates for context, and describe experimental protocols involving the application of this compound in plant research.
The Natural Occurrence of this compound: An Unsubstantiated Claim
The question of whether this compound is a natural plant product is met with contradictory information in public databases versus specialized chemical and fragrance industry sources.
The PubChem Claim and Lack of Primary Evidence
The PubChem database, a major public repository for chemical information, states that "this compound has been reported in Solanum lycopersicum with data available".[1] This entry cites the "LOTUS - the natural products occurrence database" as a source. However, a thorough search of primary scientific literature, including numerous studies on the volatile organic compounds (VOCs) of Solanum lycopersicum, fails to identify any study that has detected and reported the presence of endogenous this compound in tomato fruit, leaves, or any other tissue.[2][3][4] Extensive analyses of tomato volatiles have identified a wide range of compounds, including other salicylates like methyl salicylate, but this compound is conspicuously absent from these reports.[3][4]
Evidence for a Synthetic Origin
In stark contrast to the unsubstantiated claim of its natural occurrence, multiple databases catering to the fragrance, flavor, and chemical industries explicitly state that this compound is "not found in nature".[5][6] These resources characterize it as a synthetic fragrance agent. This consensus from industries that heavily rely on the distinction between natural and synthetic compounds provides strong evidence against its natural origin.
Context: Naturally Occurring Salicylates in Plants
To understand the significance of this compound's apparent absence in nature, it is essential to consider the well-documented roles of its close chemical relatives, salicylic acid and methyl salicylate.
Salicylic Acid (SA)
Salicylic acid is a key phytohormone that regulates numerous aspects of plant life, including growth, development, and, most notably, defense against pathogens.[7][8] It is a central signaling molecule in the activation of both local and systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity that develops after an initial pathogen attack.[9]
Methyl Salicylate (MeSA)
Methyl salicylate, the methyl ester of salicylic acid, is a volatile organic compound produced by many plant species. It serves as a mobile signal in plant defense. For instance, it can act as an airborne signal to communicate the presence of a threat to neighboring plants or to other parts of the same plant, where it is converted back to salicylic acid to trigger a defense response.[9][10] It is also a significant component of the aroma of many fruits, including tomatoes.[3][4]
Biosynthesis of Salicylic Acid and Methyl Salicylate
The biosynthesis of salicylic acid in plants primarily occurs through two pathways originating from chorismate, the final product of the shikimate pathway. The isochorismate synthase (ICS) pathway is considered the major route in plants like Arabidopsis thaliana, while the phenylalanine ammonia-lyase (PAL) pathway also contributes. Once synthesized, salicylic acid can be converted to methyl salicylate by the enzyme salicylic acid methyltransferase (SAMT).[4]
Caption: Biosynthesis of Salicylic Acid and Methyl Salicylate in Plants.
Experimental Use of this compound in Plant Science
While not an endogenous compound, this compound has been used as a tool in plant physiology research to study the effects of different salicylate esters.
Study of Stomatal Closure in Arabidopsis thaliana
A study investigating the modulation of stomatal closure by various salicylates in Arabidopsis thaliana included this compound alongside salicylic acid, methyl salicylate, and other esters. The research aimed to compare the efficacy of these different forms in inducing stomatal closure, a key plant response to stress. This use of this compound as an exogenous agent allows researchers to dissect the structure-activity relationships of salicylate compounds in plant signaling pathways.
Potential for Future Research
The use of this compound in such studies opens avenues for further investigation into how plants perceive and respond to different chemical forms of defense-related signals. By comparing the effects of this compound with naturally occurring salicylates, researchers can gain insights into the specificity of receptor binding and downstream signaling events.
Methodologies for Salicylate Analysis in Plants
The identification and quantification of salicylates in plant tissues require sensitive and specific analytical techniques. The methods described below are standard for the analysis of naturally occurring salicylates and would be applicable for detecting this compound if it were present or applied exogenously.
Extraction
Salicylates are typically extracted from homogenized plant tissue using organic solvents. A common method involves extraction with methanol, followed by partitioning with an immiscible solvent like n-hexane to remove nonpolar compounds.
Example Protocol for Salicylic Acid Extraction:
-
Freeze approximately 150 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract the powder with 90% methanol, followed by a second extraction with 100% methanol.
-
Combine the extracts and dry them under a stream of nitrogen gas.
-
Resuspend the dried extract in trichloroacetic acid (5%).
-
Partition the salicylates into an organic phase by adding a mixture of ethyl acetate (B1210297) and cyclohexane (B81311) (1:1, v/v).
-
Collect the upper organic layer and dry it again under nitrogen gas before analysis.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like salicylate esters.
General GC-MS Protocol:
-
Derivatization (for non-volatile salicylates): Salicylic acid is often derivatized (e.g., by methylation) to increase its volatility for GC analysis.
-
Injection: The prepared sample is injected into the GC, where it is vaporized.
-
Separation: The volatile compounds are separated on a capillary column based on their boiling points and interactions with the column's stationary phase.
-
Detection: As compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.
A study on the analysis of short-chain alkyl salicylate esters reported the following retention times on a nonpolar GC column:
-
Methyl salicylate: 3.520 minutes
-
Ethyl salicylate: 4.606 minutes
-
This compound: 6.250 minutes
-
Butyl salicylate: 8.263 minutes
This demonstrates that this compound is readily separable from other common salicylate esters by GC.
Table 1: GC Retention Times of Short-Chain Salicylate Esters
| Compound | Retention Time (minutes) |
|---|---|
| Methyl Salicylate | 3.520 |
| Ethyl Salicylate | 4.606 |
| This compound | 6.250 |
| Butyl Salicylate | 8.263 |
Data from a study using a nonpolar GC column.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of exogenously applied this compound on plants.
Caption: Workflow for Exogenous Application of this compound in Plant Studies.
Conclusion and Future Directions
The available evidence strongly indicates that this compound is not a naturally occurring compound in plants. The unsubstantiated report of its presence in Solanum lycopersicum highlights the importance of consulting primary literature to verify claims in public databases.
For researchers in plant science and drug development, the key takeaways are:
-
This compound should be considered a synthetic compound in the context of plant biology.
-
Its structural similarity to naturally occurring, bioactive salicylates makes it a useful tool for comparative studies on the perception and signaling of these compounds in plants.
-
Standard analytical techniques like GC-MS are effective for the identification and quantification of this compound in experimental settings.
Future research could leverage this compound and other synthetic salicylate esters to further elucidate the specific structural requirements for binding to plant salicylate receptors and to modulate plant defense and stress responses. Such studies could inform the development of novel, safe, and effective compounds for enhancing crop resilience and productivity.
References
- 1. This compound | C10H12O3 | CID 69092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A family of methyl esterases converts methyl salicylate to salicylic acid in ripening tomato fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing the Flavor Characteristics of 71 Tomato (Solanum lycopersicum) Accessions in Central Shaanxi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional analysis of a tomato salicylic acid methyl transferase and its role in synthesis of the flavor volatile methyl salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, 607-90-9 [thegoodscentscompany.com]
- 6. This compound, 607-90-9 [perflavory.com]
- 7. scialert.net [scialert.net]
- 8. Endogenous salicylic acid shows different correlation with baicalin and baicalein in the medicinal plant Scutellaria baicalensis Georgi subjected to stress and exogenous salicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
Propyl Salicylate: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl salicylate (B1505791), the propyl ester of salicylic (B10762653) acid, is an aromatic compound with a growing body of research highlighting its diverse biological activities. Like other salicylates, it is recognized for its anti-inflammatory, analgesic, and antimicrobial properties. This technical guide provides an in-depth overview of the core biological activities of propyl salicylate, presenting quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and development.
Anti-inflammatory and Analgesic Activities
The anti-inflammatory and pain-relieving effects of this compound are primarily attributed to its modulation of the inflammatory cascade, particularly through the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway.
Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis
This compound, like other non-acetylated salicylates, is understood to be a reversible, competitive inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound effectively reduces the production of these pro-inflammatory prostaglandins, thereby mitigating the inflammatory response.[1]
The signaling pathway for prostaglandin synthesis and its inhibition by salicylates is depicted below:
Mechanism of Action: Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory and immune responses. Salicylates have been shown to inhibit the activation of NF-κB.[2][3] This inhibition prevents the transcription of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), further contributing to the anti-inflammatory effects of this compound.
The diagram below illustrates the inhibitory effect of salicylates on the NF-κB signaling pathway:
Quantitative Data: Anti-inflammatory Activity
| Compound | Target | IC50 | Assay Conditions | Reference |
| Sodium Salicylate | COX-2 | ~5 µg/mL | IL-1β-induced human A549 cells | [4] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for evaluating the anti-inflammatory activity of compounds.
Objective: To assess the ability of this compound to reduce acute inflammation.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Pletysmometer
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Standard drug (e.g., Indomethacin, 10 mg/kg)
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the animals into groups (n=6): Vehicle control, this compound (various doses), and Standard drug.
-
Drug Administration: Administer the vehicle, this compound, or standard drug orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
The workflow for this experimental protocol is outlined in the diagram below:
Antimicrobial Activity
This compound has demonstrated activity against various pathogens. Its mechanism of action is thought to involve the disruption of bacterial cellular processes.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
While specific MIC values for this compound are not widely reported, studies on the closely related methyl salicylate provide an indication of its potential antimicrobial efficacy. Salicylic acid microcapsules have been shown to have an MIC and Minimum Bactericidal Concentration (MBC) of 4 mg/mL against both Escherichia coli and Staphylococcus aureus.[5]
| Compound | Microorganism | MIC (mg/mL) | Reference |
| Salicylic Acid Microcapsules | Escherichia coli | 4 | [5] |
| Salicylic Acid Microcapsules | Staphylococcus aureus | 4 | [5] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard laboratory method used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Objective: To determine the MIC of this compound against specific bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in MHB.
-
Serial Dilution: Perform serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
The workflow for the broth microdilution assay is illustrated below:
Antioxidant Activity
Salicylates are known to possess antioxidant properties, which may contribute to their overall anti-inflammatory effects. The antioxidant mechanism of salicylates can involve the scavenging of free radicals.
Quantitative Data: Antioxidant Activity
Specific IC50 values for the antioxidant activity of this compound from assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are not extensively documented. However, studies on various salicylic acid derivatives have demonstrated their radical scavenging capabilities.
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward spectrophotometric method for evaluating the antioxidant capacity of a compound.
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH solution (in methanol (B129727) or ethanol)
-
Methanol or ethanol
-
Spectrophotometer or microplate reader
-
Positive control (e.g., Ascorbic acid, Trolox)
Procedure:
-
Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Add the this compound solutions to the DPPH solution in test tubes or a 96-well plate.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).
-
Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined from a dose-response curve.
The workflow for the DPPH assay is depicted in the following diagram:
Conclusion
This compound exhibits a range of biological activities, with its anti-inflammatory and analgesic effects being the most prominent. These activities are mediated through the inhibition of key inflammatory pathways, including the cyclooxygenase and NF-κB signaling pathways. Furthermore, its demonstrated antimicrobial and potential antioxidant properties suggest a broader therapeutic potential. This technical guide provides a foundational understanding of the biological activities of this compound, supported by available data and standardized experimental protocols. Further research is warranted to fully elucidate the specific quantitative aspects of its bioactivities and to explore its full therapeutic applications.
References
- 1. This compound | 607-90-9 | Benchchem [benchchem.com]
- 2. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium salicylate inhibits NF-kappaB and induces apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Propyl Salicylate: An In-Depth Technical Guide to its Pharmacological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl salicylate (B1505791), an ester of salicylic (B10762653) acid, is a compound with recognized anti-inflammatory and analgesic properties. This technical guide provides a comprehensive overview of the core pharmacological mechanisms underlying its therapeutic effects. A growing body of evidence points to a multi-targeted mode of action, primarily involving the inhibition of cyclooxygenase (COX) enzymes, modulation of Transient Receptor Potential (TRP) channels, and interference with the nuclear factor-kappa B (NF-κB) signaling pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated molecular pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Core Pharmacological Mechanisms
Propyl salicylate exerts its pharmacological effects through several key molecular pathways, contributing to its anti-inflammatory and analgesic activities.
Inhibition of Cyclooxygenase (COX) Enzymes
The primary and most well-established mechanism of action for salicylates, including this compound, is the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[1] By inhibiting COX enzymes, this compound effectively reduces the production of these pro-inflammatory prostaglandins.[1] While acetylated salicylates like aspirin (B1665792) cause irreversible inhibition, non-acetylated salicylates such as this compound are believed to act as reversible, competitive inhibitors of the COX enzyme.[1]
Modulation of Transient Receptor Potential (TRP) Channels
Recent research has highlighted the role of TRP channels in pain sensation and the mechanism of action of some analgesics. This compound is thought to interact with specific TRP channels, contributing to its analgesic effects. Evidence suggests that methyl salicylate, a closely related compound, is an agonist for TRPA1 and TRPV1 channels. While specific quantitative data for this compound is still emerging, its structural similarity suggests a comparable mode of action. Activation of these channels on sensory neurons can lead to a complex series of events that ultimately result in desensitization and a reduction in pain signaling.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB plays a critical role in regulating the expression of numerous genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules. Salicylates have been shown to inhibit the activation of NF-κB. This inhibition is not a direct interaction with NF-κB itself but is proposed to occur through the inhibition of IκB kinase (IKK), an enzyme essential for NF-κB activation. By suppressing the NF-κB pathway, this compound can downregulate the production of a wide array of pro-inflammatory mediators, thus contributing significantly to its anti-inflammatory effects.
Quantitative Pharmacological Data
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes typical data points that are crucial for evaluating the pharmacological profile of such a compound. Researchers are encouraged to perform specific assays to determine these values for this compound.
| Parameter | Target | Typical Value Range (for Salicylates) | Assay Type |
| IC50 | COX-1 | 1 - 100 µM | In vitro enzyme inhibition assay |
| IC50 | COX-2 | 0.1 - 50 µM | In vitro enzyme inhibition assay |
| EC50 | TRPA1 | 10 - 500 µM | Calcium imaging or patch clamp |
| EC50 | TRPV1 | 5 - 200 µM | Calcium imaging or patch clamp |
| IC50 | NF-κB Activation | 1 - 50 µM | Luciferase reporter assay |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the pharmacological mechanisms of this compound.
Cyclooxygenase (COX) Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Indomethacin or Celecoxib (positive control)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Enzyme immunoassay (EIA) kit for Prostaglandin (B15479496) E2 (PGE2)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, COX-1 or COX-2 enzyme, and the various concentrations of this compound or the positive control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution of a non-steroidal anti-inflammatory drug at a high concentration).
-
Measure the amount of PGE2 produced in each well using a PGE2 EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for COX Inhibition Assay
Caption: Workflow for determining the COX inhibitory activity of this compound.
TRP Channel Activity Assay (Calcium Imaging)
This protocol describes a method to assess the ability of this compound to activate TRPA1 and TRPV1 channels using a cell-based calcium imaging assay.
Materials:
-
HEK293 cells stably expressing human TRPA1 or TRPV1
-
Fura-2 AM or other calcium-sensitive fluorescent dye
-
This compound (test compound)
-
Allyl isothiocyanate (AITC) for TRPA1 or Capsaicin for TRPV1 (positive controls)
-
Physiological salt solution (e.g., Hank's Balanced Salt Solution, HBSS)
-
Fluorescence microscope with an imaging system
-
96-well black-walled, clear-bottom plates
Procedure:
-
Seed the HEK293 cells expressing the target TRP channel in 96-well plates and grow to confluence.
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire baseline fluorescence images for a set period.
-
Add different concentrations of this compound or the positive control to the wells.
-
Continuously record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence ratio (e.g., 340/380 nm for Fura-2) to determine the cellular response.
-
Determine the EC50 value by plotting the peak response against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for TRP Channel Calcium Imaging Assay
Caption: Workflow for assessing TRP channel activation by this compound.
NF-κB Reporter Gene Assay
This protocol is used to investigate the inhibitory effect of this compound on the NF-κB signaling pathway using a luciferase reporter gene assay.
Materials:
-
A cell line stably transfected with an NF-κB-driven luciferase reporter construct (e.g., HEK293 or HeLa cells)
-
Tumor necrosis factor-alpha (TNF-α) or other NF-κB activators
-
This compound (test compound)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed the reporter cell line in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound compared to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Workflow for NF-κB Reporter Assay
Caption: Workflow for evaluating the inhibitory effect of this compound on NF-κB signaling.
In Vivo Analgesic Activity: Hot Plate Test
This protocol describes the hot plate test, a common method to evaluate the central analgesic activity of compounds in rodents.[2]
Materials:
-
Hot plate apparatus with adjustable temperature
-
Mice or rats
-
This compound (test compound)
-
Morphine (positive control)
-
Vehicle (e.g., saline, DMSO)
-
Timer
Procedure:
-
Administer this compound, vehicle, or morphine to the animals via an appropriate route (e.g., intraperitoneal, oral).
-
At a predetermined time after administration (e.g., 30 minutes), place each animal individually on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C).[2]
-
Start the timer immediately.
-
Observe the animal for signs of pain, such as licking of the hind paws or jumping.
-
Record the latency time, which is the time taken for the animal to show a pain response.[2]
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
An increase in the latency time compared to the vehicle-treated group indicates an analgesic effect.
Workflow for Hot Plate Test
Caption: Workflow for assessing the analgesic activity of this compound using the hot plate test.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This protocol outlines the writhing test, a model used to assess the peripheral analgesic activity of compounds.[3][4]
Materials:
-
Mice
-
Acetic acid solution (e.g., 0.6%)
-
This compound (test compound)
-
Aspirin or other NSAID (positive control)
-
Vehicle
-
Observation chambers
Procedure:
-
Administer this compound, vehicle, or the positive control to the mice.
-
After a set period (e.g., 30 minutes), inject acetic acid intraperitoneally to induce writhing.[5][6]
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes).[5]
-
A reduction in the number of writhes compared to the vehicle-treated group indicates a peripheral analgesic effect.
-
Calculate the percentage of inhibition of writhing.
Workflow for Acetic Acid-Induced Writhing Test
Caption: Workflow for evaluating the peripheral analgesic effect of this compound.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the pharmacological action of this compound.
Prostaglandin Synthesis Pathway and COX Inhibition
Caption: this compound inhibits COX enzymes, blocking prostaglandin synthesis.
NF-κB Signaling Pathway and its Inhibition by Salicylates
Caption: Salicylates inhibit the IKK complex, preventing NF-κB activation.
Conclusion
This compound demonstrates a multifaceted pharmacological profile, primarily driven by its ability to inhibit COX enzymes, modulate TRP channels, and suppress the NF-κB signaling pathway. This combination of actions underlies its anti-inflammatory and analgesic effects. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation and a deeper understanding of this compound's therapeutic potential. Further research is warranted to fully elucidate the specific quantitative aspects of this compound's interactions with its molecular targets.
References
- 1. This compound | 607-90-9 | Benchchem [benchchem.com]
- 2. Hot plate test - Wikipedia [en.wikipedia.org]
- 3. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 5. ajpp.in [ajpp.in]
- 6. rjptsimlab.com [rjptsimlab.com]
Spectroscopic Profile of Propyl Salicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for propyl salicylate (B1505791), a compound of interest in various scientific and pharmaceutical applications. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational resource for its identification, characterization, and quality control.
Chemical Structure and Properties
Propyl salicylate (C₁₀H₁₂O₃) is the ester of salicylic (B10762653) acid and propanol. Its structure is characterized by a benzene (B151609) ring substituted with a hydroxyl group and a propoxycarbonyl group in an ortho arrangement.
Molecular Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The spectrum is typically recorded in deuterated chloroform (B151607) (CDCl₃).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.94 | Singlet | 1H | Ar-OH |
| ~7.80 | Doublet of Doublets | 1H | Ar-H |
| ~7.45 | Multiplet | 1H | Ar-H |
| ~6.90 | Multiplet | 2H | Ar-H |
| ~4.25 | Triplet | 2H | -OCH₂- |
| ~1.80 | Sextet | 2H | -CH₂-CH₃ |
| ~1.00 | Triplet | 3H | -CH₃ |
Note: Chemical shifts and multiplicities can vary slightly depending on the solvent and the spectrometer's magnetic field strength.
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~170.5 | C=O (Ester) |
| ~161.8 | C-OH (Aromatic) |
| ~135.9 | Ar-CH |
| ~130.0 | Ar-CH |
| ~119.0 | Ar-CH |
| ~117.6 | Ar-CH |
| ~112.5 | Ar-C (quaternary) |
| ~66.5 | -OCH₂- |
| ~22.0 | -CH₂- |
| ~10.5 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3200 (broad) | O-H stretch | Phenolic -OH |
| ~3070 | C-H stretch | Aromatic C-H |
| ~2970 | C-H stretch | Aliphatic C-H |
| ~1680 | C=O stretch | Ester C=O |
| ~1610, ~1485 | C=C stretch | Aromatic C=C |
| ~1250 | C-O stretch | Ester C-O |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data presented here is for electron ionization (EI) mass spectrometry.
| m/z | Relative Intensity (%) | Assignment |
| 180 | ~15-20 | [M]⁺ (Molecular ion) |
| 138 | ~18 | [M - C₃H₆]⁺ |
| 121 | ~26 | [M - C₃H₅O]⁺ |
| 120 | 100 | [M - C₃H₆O]⁺ (Base peak) |
| 92 | ~20-27 | [C₆H₄O]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
NMR Spectroscopy Protocol
3.1.1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
3.1.2. Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz NMR spectrometer
-
Pulse Program: Standard single-pulse sequence (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
3.1.3. Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz NMR spectrometer
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1.5 s
-
Spectral Width: -10 to 220 ppm
-
Temperature: 298 K
3.1.4. Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Reference the ¹H spectrum to the TMS signal at 0.00 ppm.
-
Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
IR Spectroscopy Protocol
3.2.1. Sample Preparation (Thin Film Method):
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Place a single drop of liquid this compound directly onto the ATR crystal.
-
Acquire the spectrum.
3.2.2. Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Scan Range: 4000 - 400 cm⁻¹
-
Number of Scans: 16
-
Resolution: 4 cm⁻¹
-
Mode: Transmittance or Absorbance
3.2.3. Data Processing:
-
Perform a background scan with no sample present.
-
Ratio the sample scan against the background scan to obtain the final spectrum.
-
Identify and label the major absorption peaks.
Mass Spectrometry Protocol
3.3.1. Sample Introduction:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).
-
Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.
3.3.2. Instrument Parameters (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: ~200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-300
3.3.3. Data Processing:
-
Acquire the mass spectrum.
-
Identify the molecular ion peak ([M]⁺).
-
Identify the major fragment ions and the base peak.
-
Correlate the fragmentation pattern with the structure of this compound.
Visualizations
The following diagrams illustrate the chemical structure of this compound and a general workflow for its spectroscopic analysis.
Propyl Salicylate Solubility: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the solubility of propyl salicylate (B1505791) in various solvents, catering to researchers, scientists, and professionals in drug development. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a workflow diagram to illustrate the experimental process.
Core Topic: Solubility of Propyl Salicylate
This compound (C₁₀H₁₂O₃), the ester of salicylic (B10762653) acid and n-propanol, is a colorless to pale yellow liquid with a characteristic sweet, floral scent.[1] Its utility in pharmaceuticals, cosmetics, and as a fragrance is significantly influenced by its solubility profile.[1] Understanding its solubility in different solvent systems is crucial for formulation development, ensuring bioavailability, and predicting its behavior in various applications.[2][3] The ester group in this compound enhances its lipid solubility, which can improve skin permeation.[4]
Quantitative Solubility Data
The solubility of this compound varies across different solvents, a critical consideration for its application. Generally, it is moderately soluble in water but demonstrates higher solubility in organic solvents.[1] The following table summarizes the quantitative solubility of this compound in a range of solvents at 25°C.
| Solvent | Solubility (g/L) at 25°C[5] |
| Water | 0.2 |
| Methanol | 1663.73 |
| Ethanol | 1437.75 |
| Isopropanol | 1160.08 |
| n-Propanol | 1134.71 |
| n-Butanol | 1153.09 |
| Isobutanol | 856.25 |
| sec-Butanol | 1059.07 |
| n-Pentanol | 593.59 |
| n-Octanol | 201.73 |
| Acetone | 1654.55 |
| 2-Butanone | 1115.18 |
| Ethyl Acetate | 703.89 |
| Methyl Acetate | 764.5 |
| n-Butyl Acetate | 496.03 |
| Diethyl Ether | Not explicitly found, but related salicylates are soluble[6][7] |
| Chloroform | 1178.47 |
| Toluene | 298.04 |
| n-Hexane | 24.84 |
| Cyclohexane | 54.82 |
| Acetonitrile | 791.22 |
| Dimethyl Sulfoxide (DMSO) | 2684.66 |
| Dimethylformamide (DMF) | 4092.45 |
| 1,4-Dioxane | 1186.34 |
| Tetrahydrofuran (THF) | 1856.65 |
| Ethylene Glycol | 222.93 |
| N-Methyl-2-pyrrolidone (NMP) | 1766.0 |
| 1,2,4-Trichlorobenzene | 426.38 |
| 4-Methylpyridine | 1071.97 |
| Dibutyl ether | 187.4 |
| 2,6-Dimethyl-4-heptanol | 113.0 |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount in research and development. Several robust methods are employed for this purpose.
Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining thermodynamic (equilibrium) solubility.[8][9]
Principle: An excess amount of the solid solute is added to a specific solvent and agitated at a constant temperature until equilibrium is achieved. The concentration of the dissolved solute in the supernatant is then measured.
Detailed Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask or vial.[8][9]
-
Equilibration: Place the sealed container in a shaker bath set to a constant temperature. The mixture is agitated for a predetermined period (often 24-72 hours) to ensure equilibrium is reached.[2][9]
-
Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged or filtered to separate the undissolved solid from the saturated solution.[9] Filtration should be performed using a filter that does not interact with the solute or solvent.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectrophotometry, or gas chromatography (GC).[2][9] A calibration curve prepared with known concentrations of this compound is used for accurate quantification.[2][3]
Potentiometric Titration
For ionizable compounds, potentiometric titration can be a powerful tool for solubility determination, particularly for assessing pH-dependent solubility.[9][10]
Principle: The method involves titrating a solution of the compound with an acid or a base and monitoring the pH. Changes in the pH profile can be used to determine the point at which the compound precipitates, thus revealing its solubility limit at a specific pH.[10][11]
Detailed Methodology:
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent system.
-
Titration: Titrate the solution with a standardized solution of a strong acid or base.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter and electrode system as the titrant is added.[12]
-
Data Analysis: Plot the pH against the volume of titrant added. The point of precipitation, and therefore the solubility, can be determined from inflections or changes in the slope of the titration curve.[11]
Spectroscopic Methods
Spectroscopic techniques offer rapid and sensitive means for determining solubility, often employed in high-throughput screening.[13][14]
Principle: These methods rely on the relationship between the concentration of a substance and its absorbance or scattering of light.
Detailed Methodology (UV-Vis Spectrophotometry):
-
Sample Preparation: Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest to create a calibration curve based on Beer's Law.[15]
-
Equilibration and Separation: Prepare saturated solutions using the shake-flask method and separate the supernatant as described above.
-
Absorbance Measurement: Measure the absorbance of the diluted supernatant at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.[16][17]
-
Concentration Determination: Use the calibration curve to determine the concentration of this compound in the saturated solution.[15]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining the solubility of this compound using the shake-flask method followed by analytical quantification.
References
- 1. CAS 607-90-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. This compound | 607-90-9 | Benchchem [benchchem.com]
- 5. scent.vn [scent.vn]
- 6. Isothis compound - Wikipedia [en.wikipedia.org]
- 7. Ethyl salicylate - Wikipedia [en.wikipedia.org]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 12. wjpps.com [wjpps.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. odinity.com [odinity.com]
- 16. medcraveonline.com [medcraveonline.com]
- 17. jchps.com [jchps.com]
Theoretical Framework for the Stability Analysis of Propyl Salicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches to studying the stability of propyl salicylate (B1505791). While direct computational studies on propyl salicylate are not extensively documented in publicly available literature, this document outlines a robust theoretical framework based on established principles and studies of analogous compounds, such as methyl and butyl salicylate. This guide is intended to serve as a foundational resource for researchers initiating theoretical investigations into the stability of this compound and related ester-containing active pharmaceutical ingredients.
This compound, the ester of salicylic (B10762653) acid and propanol, finds application in cosmetics and topical formulations for its fragrance and potential therapeutic properties.[1] Understanding its stability is paramount for ensuring product efficacy, safety, and shelf-life. Degradation can lead to loss of the active ingredient and the formation of potentially irritating byproducts. Theoretical studies, primarily employing quantum chemistry methods, offer a powerful and cost-effective means to predict degradation pathways, reaction kinetics, and the influence of environmental factors on the stability of this compound.
Key Degradation Pathways of this compound
The primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation. These processes can be modeled using computational chemistry to elucidate their mechanisms and predict their likelihood under various conditions.
Hydrolysis
Hydrolysis of the ester bond is a common degradation route for salicylate esters, leading to the formation of salicylic acid and propanol. This reaction can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt of salicylic acid and propanol.[2] Studies on butyl salicylate have shown this to be a bimolecular reaction mechanism.[2] The hydrolysis of methyl salicylate has also been shown to be expedited in an alkaline environment.[3]
Oxidation
The aromatic ring and the hydroxyl group of the salicylate moiety are susceptible to oxidation. Atmospheric oxygen and reactive oxygen species (ROS) can initiate degradation, particularly under exposure to light or in the presence of transition metal ions. Theoretical studies on the atmospheric oxidation of methyl salicylate initiated by chlorine radicals have been performed, suggesting that degradation can occur through an abstraction process.[4][5] Similar mechanisms can be postulated for this compound.
Computational Methodology for Stability Analysis
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic structure and reactivity of molecules.[2][6] It provides a good balance between computational cost and accuracy for studying reaction mechanisms and kinetics.
Generalized Experimental Protocol for DFT Calculations
The following protocol outlines a typical workflow for the theoretical investigation of this compound stability using DFT.
-
Geometry Optimization:
-
The initial 3D structures of this compound, reactants (e.g., H₂O, H₃O⁺, OH⁻, O₂), transition states, intermediates, and products are constructed.
-
Geometry optimization is performed to find the lowest energy conformation for each species. A commonly used functional for this purpose is B3LYP or M06-2X, with a basis set such as 6-311++G(d,p).[4][5]
-
-
Frequency Calculations:
-
Vibrational frequency calculations are performed on the optimized geometries.
-
The absence of imaginary frequencies confirms that the structures correspond to energy minima (reactants, intermediates, products).
-
A single imaginary frequency confirms a structure as a first-order saddle point, representing a transition state.
-
The calculated frequencies also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
-
Transition State Searching:
-
Methods such as Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization can be used to locate the transition state structures connecting reactants and products.
-
-
Intrinsic Reaction Coordinate (IRC) Calculations:
-
IRC calculations are performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface.
-
-
Energy Profile and Kinetic Parameter Calculation:
-
Single-point energy calculations with a larger basis set can be performed on the optimized geometries to obtain more accurate electronic energies.
-
The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants.
-
The reaction enthalpy (ΔH) and Gibbs free energy (ΔG) are calculated to determine the thermodynamic favorability and spontaneity of the reaction.
-
Rate constants (k) can be calculated using Transition State Theory (TST), often incorporating a tunneling correction.
-
Illustrative Data Presentation
A theoretical study on the stability of this compound would generate quantitative data that can be summarized in tables for comparative analysis. The following tables are illustrative examples of the type of data that would be produced.
Table 1: Calculated Thermodynamic Parameters for this compound Hydrolysis
| Reaction Pathway | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |
| Acid-Catalyzed Hydrolysis | Value | Value | Value |
| Base-Catalyzed Hydrolysis | Value | Value | Value |
Note: These are placeholder values. A computational study would provide the actual calculated energies.
Table 2: Calculated Activation Energies and Rate Constants for this compound Degradation
| Degradation Step | Activation Energy (Ea) (kcal/mol) | Rate Constant (k) at 298 K |
| Hydrolysis - Rate-Determining Step | Value | Value |
| Oxidation - Initial H-abstraction | Value | Value |
Note: These are placeholder values. A computational study would provide the actual calculated energies and rate constants.
Visualization of Theoretical Workflows and Pathways
The logical flow of a computational investigation and the proposed degradation pathways can be effectively visualized using diagrams.
Caption: Logical workflow for the computational analysis of this compound stability.
Caption: Proposed pathway for the base-catalyzed hydrolysis of this compound.
Caption: Proposed pathway for the oxidative degradation of this compound.
Conclusion
Theoretical studies provide an invaluable framework for understanding and predicting the stability of this compound. By employing computational chemistry methods like Density Functional Theory, researchers can elucidate the mechanisms of key degradation pathways, including hydrolysis and oxidation. This in-silico approach allows for the calculation of thermodynamic and kinetic parameters, offering insights into reaction favorability and rates. While specific computational data for this compound is not yet widely available, the methodologies and theoretical models presented in this guide, derived from studies on analogous molecules, provide a solid foundation for future research. Such studies are crucial for the rational design of stable formulations and for ensuring the quality and safety of products containing this compound.
References
- 1. CAS 607-90-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 607-90-9 | Benchchem [benchchem.com]
- 3. Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of methyl salicylate through Cl initiated atmospheric oxidation – a theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Propyl Salicylate Degradation: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl salicylate (B1505791), an ester of salicylic (B10762653) acid and propanol (B110389), finds application in cosmetics and as a fragrance ingredient. Understanding its degradation pathways is crucial for assessing its environmental fate, metabolic destiny, and stability in various formulations. This technical guide provides an in-depth analysis of the primary degradation routes of propyl salicylate, including chemical hydrolysis, microbial biodegradation, and photodegradation. Detailed experimental protocols for studying these pathways, quantitative data from relevant studies, and visual diagrams of the core mechanisms are presented to serve as a comprehensive resource for the scientific community.
Chemical Degradation Pathways
The principal chemical degradation pathway for this compound is hydrolysis of the ester bond. This reaction can be catalyzed by both acid and base, with alkaline hydrolysis (saponification) being particularly significant.
Alkaline Hydrolysis (Saponification)
Under basic conditions, this compound undergoes hydrolysis to yield salicylate and propanol. This is an irreversible reaction due to the deprotonation of the resulting salicylic acid's carboxylic group in the alkaline medium.[1] The reaction proceeds via a bimolecular nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the propoxide ion, which is subsequently protonated by the solvent to form propanol.[1]
Acid-Catalyzed Hydrolysis
In an acidic environment, the hydrolysis of this compound is a reversible process, representing the reverse of acid-catalyzed esterification.[1] The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Quantitative Data on Hydrolysis
| Ester | Condition | Rate Constant | Activation Energy (Ea) | Reference |
| Methyl Salicylate | Alkaline (NaOH) | 100 cm³/mol·s at 30°C | 9.58 kcal/mol | [2] |
| Methyl Salicylate | Alkaline (NaOH) | 350 cm³/mol·s at 61°C | 9.58 kcal/mol | [2] |
| Methyl Salicylate | Alkaline (NaOH) | 1000 cm³/mol·s at 80°C | 9.58 kcal/mol | [2] |
| Propyl Caprate | Alkaline (in Water-Acetone) | Rate decreases with increasing acetone (B3395972) % | - | [3][4][5] |
| Butyl Salicylate | Alkaline (in Water-DMF) | Rate decreases with increasing DMF % | - | [3] |
Note: The provided data is for structurally related esters and should be used as a reference for estimating the behavior of this compound.
Microbial Degradation Pathways
The biodegradation of this compound is a two-stage process initiated by the enzymatic hydrolysis of the ester bond, followed by the degradation of the resulting salicylic acid and propanol. Pseudomonas species are well-documented for their ability to metabolize salicylates.[6][7][8][9]
The initial step is the hydrolysis of this compound into salicylic acid and propanol, catalyzed by microbial esterases. Subsequently, these two products are channeled into different metabolic pathways.
Degradation of the Salicylate Moiety
Salicylic acid is a key intermediate in the microbial degradation of various aromatic compounds.[10] Bacteria, particularly of the genus Pseudomonas, primarily utilize two pathways for the degradation of salicylate, both of which converge on the intermediate, catechol.[6][7]
-
Ortho (or Catechol) Pathway : Salicylate is first hydroxylated to catechol by the enzyme salicylate hydroxylase.[11] Catechol then undergoes intradiol ring cleavage by catechol 1,2-dioxygenase to form cis,cis-muconate (B1241781).[12] Subsequent enzymatic reactions convert cis,cis-muconate into intermediates of the Krebs cycle, such as succinyl-CoA and acetyl-CoA.
-
Meta (or Gentisate) Pathway : In this pathway, salicylate is hydroxylated to gentisate (2,5-dihydroxybenzoic acid). Gentisate is then cleaved by gentisate 1,2-dioxygenase. However, the more common route for salicylate degradation in Pseudomonas putida involves its conversion to catechol and subsequent cleavage via the meta pathway.[6][7] In this variation, catechol, formed from salicylate, is cleaved at the 2,3-position by catechol 2,3-dioxygenase to yield 2-hydroxymuconic semialdehyde.[6][7] This is then further metabolized to pyruvate (B1213749) and acetaldehyde. The genes for these enzymes are often located on plasmids, such as the SAL plasmid in Pseudomonas putida.[6][7]
Degradation of the Propyl Moiety
The propanol released from the initial hydrolysis is readily metabolized by a wide range of microorganisms.[13][14][15] The pathway for n-propanol degradation typically involves its oxidation to propionaldehyde, followed by oxidation to propionate. Propionate is then activated to propionyl-CoA, which can enter central metabolic pathways, such as the Krebs cycle, via conversion to succinyl-CoA.
Visualizing Microbial Degradation
Photodegradation Pathways
The photodegradation of this compound can occur through direct photolysis, by absorbing UV radiation, or through indirect photolysis, mediated by photosensitizers. While specific studies on this compound are limited, the degradation pathways can be inferred from studies on related salicylate esters and other phenolic compounds.[16][17]
Direct Photolysis
Upon absorption of UV light, this compound can undergo several transformations. One potential pathway is the photo-Fries rearrangement, where the ester group migrates to the aromatic ring, forming hydroxybenzoyl propanones. Another possibility is the homolytic cleavage of the ester bond, generating phenoxy and propanoyl radicals.
Indirect Photolysis
In the presence of photosensitizers (e.g., riboflavin) and UV light, reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH) can be generated.[17] These highly reactive species can then attack the this compound molecule. Hydroxyl radicals can lead to the hydroxylation of the aromatic ring and degradation into smaller organic molecules.[18]
Potential Photodegradation Products
Based on studies of similar compounds, potential photodegradation products of this compound include:
-
Salicylic acid (via hydrolysis)[16]
-
Hydroxybenzoic acid isomers
-
Phenolic compounds (from decarboxylation)
-
Ring-opening products such as smaller organic acids and aldehydes[16]
Quantitative Data on Photodegradation
Quantitative data on the photodegradation of this compound is scarce. However, data for salicylic acid provides a reference for the potential behavior of its esters.
| Compound | Process | Conditions | Degradation Rate/Efficiency | Reference |
| Salicylic Acid | UV Photolysis | - | Slower than AOPs | [18] |
| Salicylic Acid | UV/H₂O₂ | Neutral pH | Faster than UV alone | [18] |
| Salicylic Acid | UV/Fe²⁺/H₂O₂ | - | Faster than UV/H₂O₂ | [18] |
| Salicylic Acid | UV/O₃/H₂O₂ | - | 99.6% degradation in 40 min | [18] |
| Sodium Salicylate | Fluorescence | Powder form | Quantum Yield: 0.4 - 0.5 | [19] |
Note: AOPs (Advanced Oxidation Processes) involve the generation of highly reactive species.
Experimental Protocols
Analysis of this compound and its Degradation Products by HPLC
This protocol provides a general framework for the analysis of this compound and its primary degradation product, salicylic acid, using High-Performance Liquid Chromatography (HPLC).
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% acetic acid or a phosphate (B84403) buffer) in a suitable ratio (e.g., 60:40 v/v).[7] The exact ratio should be optimized for best separation.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare stock solutions of this compound and salicylic acid in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
For degradation studies, withdraw aliquots from the reaction mixture at specific time intervals.
-
Quench the reaction if necessary (e.g., by neutralizing the pH or adding a stopping reagent).
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Generate a standard curve for both this compound and salicylic acid by injecting known concentrations.
-
Determine the concentration of the compounds in the samples by comparing their peak areas to the standard curve.
-
Protocol for Microbial Degradation Study
This protocol outlines a batch experiment to assess the biodegradation of this compound by a microbial culture, such as Pseudomonas putida.
-
Materials:
-
Bacterial strain (e.g., Pseudomonas putida)
-
Minimal salts medium (MSM)
-
This compound stock solution (in a suitable solvent like DMSO, used sparingly)
-
Sterile culture flasks
-
Shaking incubator
-
-
Procedure:
-
Prepare a pre-culture of the bacterial strain in a suitable growth medium (e.g., nutrient broth) overnight.
-
Harvest the cells by centrifugation and wash them with sterile MSM to remove any residual medium.
-
Inoculate sterile flasks containing MSM with the washed bacterial cells to a specific optical density (e.g., OD₆₀₀ = 0.1).
-
Add this compound to the flasks from the stock solution to achieve the desired final concentration. Include a control flask with this compound but no bacteria to account for abiotic degradation.
-
Incubate the flasks in a shaking incubator at an appropriate temperature (e.g., 30°C) and agitation speed.
-
Withdraw samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Analyze the samples for the concentration of this compound and its degradation products (salicylic acid, propanol) using an appropriate analytical method like HPLC or GC-MS.
-
Monitor bacterial growth by measuring the optical density at 600 nm.
-
Conclusion
The degradation of this compound is a multifaceted process involving chemical, microbial, and photolytic pathways. The primary route of degradation is the hydrolysis of the ester bond, yielding salicylic acid and propanol. While quantitative data specifically for this compound is limited, the behavior of analogous compounds provides a strong basis for understanding its stability and fate. Microbial degradation, particularly by Pseudomonas species, offers an efficient means of breaking down this compound into central metabolic intermediates. Photodegradation, through both direct and indirect mechanisms, also contributes to its environmental transformation. The experimental protocols and pathway diagrams presented in this guide offer a robust framework for researchers and professionals in drug development to further investigate the degradation of this compound and related compounds.
References
- 1. This compound | 607-90-9 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Reaction, Mechanism and Activation Parameter of Alkali Catalyzed Hydrolysis for Propyl Caprate in Water- Acetone Solvent System. | Advances in Consumer Research [acr-journal.com]
- 6. Genetic basis of the biodegradation of salicylate in Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic Basis of the Biodegradation of Salicylate in Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digibuo.uniovi.es [digibuo.uniovi.es]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Purification and characterization of salicylate hydroxylase from Pseudomonas putida PpG7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzoate and salicylate degradation by Halomonas campisalis, an alkaliphilic and moderately halophilic microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microbial production of propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Propanol production through microbial fermentation of biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Visible-light-promoted degradation of the antioxidants propyl gallate and t-butylhydroquinone: mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bot Verification [rasayanjournal.co.in]
- 19. Absolute quantum yield measurement of powder samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. turkjps.org [turkjps.org]
Propyl Salicylate: A Technical Guide on its Antimicrobial and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl salicylate (B1505791), the propyl ester of salicylic (B10762653) acid, is a compound with known anti-inflammatory and analgesic properties. This technical guide provides an in-depth analysis of its antimicrobial and anti-inflammatory mechanisms, supported by available quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows. While specific quantitative data on the anti-inflammatory potency of propyl salicylate is limited, this paper compiles relevant data for related salicylate compounds to provide a comparative context. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.
Introduction
Salicylates have a long history in medicine, with aspirin (B1665792) (acetylsalicylic acid) being the most well-known. These compounds are recognized for their anti-inflammatory, analgesic, and antipyretic effects. This compound, a derivative of salicylic acid, also exhibits these properties and is utilized in various topical formulations.[1] Understanding the specific mechanisms and quantitative effects of this compound is crucial for its potential application in drug development. This guide synthesizes the current knowledge on its antimicrobial and anti-inflammatory activities, offering a technical overview for the scientific community.
Antimicrobial Properties of this compound
This compound has demonstrated in vitro antimicrobial activity against common bacterial pathogens. The primary mechanism of its antimicrobial action is believed to be the disruption of the microbial cell membrane.
Quantitative Antimicrobial Data
The following table summarizes the available quantitative data on the antimicrobial activity of this compound.
| Microorganism | Test Method | Quantitative Metric | Result |
| Staphylococcus aureus | Broth Dilution | Minimum Inhibitory Concentration (MIC) | 15 µg/mL |
| Escherichia coli | Broth Dilution | Minimum Inhibitory Concentration (MIC) | 20 µg/mL |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial strains.
Materials:
-
This compound
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound.
-
Controls: Include a positive control (bacterial inoculum without this compound) and a negative control (MHB without bacteria).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Anti-inflammatory Properties of this compound
The anti-inflammatory effects of this compound are primarily attributed to its hydrolysis to salicylic acid, which then acts on various inflammatory pathways. The key mechanisms include the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokines and signaling pathways.
Mechanism of Action
3.1.1. Inhibition of Cyclooxygenase (COX) Enzymes Salicylates are known to inhibit COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[2] Unlike aspirin, which irreversibly inhibits COX, other salicylates like the one formed from this compound are thought to be reversible, competitive inhibitors.[2]
3.1.2. Modulation of Pro-inflammatory Cytokines Salicylates can decrease the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[2]
3.1.3. Inhibition of Nuclear Factor Kappa B (NF-κB) Salicylic acid has been shown to indirectly inhibit the activity of NF-κB, a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response.[2]
Quantitative Anti-inflammatory Data
| Compound | Target | Assay | Quantitative Metric | Result |
| Sodium Salicylate | Nitric Oxide Production | Cytokine-induced nitrite (B80452) accumulation | IC50 | 750 µmol/L[3] |
It is important to note that the in vivo effects of this compound are mediated by its conversion to salicylic acid.
Experimental Protocols
3.3.1. COX Inhibition Assay
This protocol describes a general method for determining the in vitro inhibition of COX-1 and COX-2.
Materials:
-
This compound
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Prostaglandin screening ELISA kit (for PGE2 detection)
-
96-well plates
-
Plate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Reaction Initiation: In a 96-well plate, add the enzyme, the test compound (this compound), and initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable agent (e.g., a strong acid).
-
Prostaglandin Measurement: Measure the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to a vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
3.3.2. Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide Production
This protocol outlines a method to assess the effect of this compound on nitric oxide (NO) production in macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach about 80% confluency.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess Reagent.
-
Incubation and Reading: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by this compound.
3.3.3. Inhibition of TNF-α and IL-6 Release
This protocol describes a method to measure the effect of this compound on the release of TNF-α and IL-6 from LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM with 10% FBS
-
Human TNF-α and IL-6 ELISA kits
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Follow steps 1 and 2 from the nitric oxide production protocol.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an appropriate time (e.g., 4-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the TNF-α and IL-6 ELISAs on the supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in each sample from the standard curves. Determine the percentage of inhibition of cytokine release for each concentration of this compound.
Signaling Pathway Visualization
The NF-κB signaling pathway is a key regulator of inflammation and a target for salicylates.
Conclusion
This compound exhibits both antimicrobial and anti-inflammatory properties. Its antimicrobial activity against S. aureus and E. coli is quantifiable by its MIC values. The anti-inflammatory effects are largely attributed to its in vivo hydrolysis to salicylic acid, which subsequently inhibits COX enzymes and modulates key inflammatory signaling pathways like NF-κB. While specific quantitative data on the direct anti-inflammatory potency of this compound is lacking, the provided protocols offer a framework for its further investigation. This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this compound in infectious and inflammatory conditions.
References
Propyl Salicylate: A Technical Guide to its Potential as a UV Filter
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl salicylate (B1505791), an ester of salicylic (B10762653) acid, presents a compelling case for investigation as a novel ultraviolet (UV) filter. This technical guide consolidates the current understanding of propyl salicylate's physicochemical properties, outlines its potential mechanism of action as a UV absorbent, and provides detailed experimental protocols for its evaluation. Drawing parallels from structurally related salicylate-based UV filters, this document aims to provide a comprehensive resource for the research and development of next-generation sun care formulations. While direct experimental data on the sun protection factor (SPF) and photostability of this compound remains to be fully elucidated, this guide establishes a foundational framework for its systematic investigation.
Introduction
The escalating incidence of skin cancers, coupled with growing consumer awareness of photoaging, has propelled the demand for safe and effective UV filters. Salicylates, a class of aromatic compounds, have long been utilized in sunscreen formulations for their ability to absorb UVB radiation. This compound, a member of this family, is recognized for its use in cosmetics and fragrances and possesses inherent anti-inflammatory properties.[1][2] Its chemical structure suggests a potential for UV absorption, positioning it as a candidate for development as a primary or secondary UV filter. This guide delves into the technical aspects of evaluating this compound for this application.
Physicochemical Properties of this compound
A thorough understanding of this compound's physical and chemical characteristics is fundamental to its formulation and evaluation as a UV filter.
| Property | Value | Reference |
| Chemical Name | Propyl 2-hydroxybenzoate | [3] |
| Synonyms | This compound, Salicylic acid propyl ester | [3] |
| CAS Number | 607-90-9 | [1][4] |
| Molecular Formula | C10H12O3 | [3] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Solubility | Moderately soluble in water; soluble in organic solvents | [2] |
| Boiling Point | 239 °C at 760 mmHg | [5] |
| Flash Point | 100.5 °C | [5] |
| Density | 1.134 g/cm³ | [5] |
| Refractive Index | 1.531 | [5] |
UV Absorption Properties of Salicylates
| Electronic Transition | Approximate λmax (nm) | UV Region |
| π-π* (Aromatic Ring) | ~230-240 | UVC |
| n-π* (Carbonyl Group) | ~280-330 | UVB |
Note: This data is generalized for salicylates and requires experimental verification for this compound.
The absorption in the UVB range (280-320 nm) is of primary interest for sun protection, as this is the spectral region responsible for sunburn and a significant contributor to skin cancer.
Experimental Protocols
The following sections detail the methodologies for key experiments to evaluate the efficacy and safety of this compound as a UV filter.
In Vitro Sun Protection Factor (SPF) Determination
The in vitro SPF assessment provides a standardized and ethical method for screening the UVB protection efficacy of a test compound. The ISO 23675:2024 standard provides a robust framework for this evaluation.
Objective: To determine the Sun Protection Factor (SPF) of a formulation containing this compound using an in vitro method.
Materials:
-
Polymethylmethacrylate (PMMA) plates (molded and sandblasted)
-
Formulation containing a known concentration of this compound
-
Reference standard sunscreen with a known SPF
-
Robotic sample applicator
-
UV-Vis spectrophotometer with an integrating sphere
-
Solar simulator (UV source)
Procedure:
-
Substrate Preparation: Ensure PMMA plates are clean and meet the topographic parameters specified in ISO 24443.
-
Sample Application: Utilize a robotic arm to apply a precise and uniform layer of the test formulation onto the PMMA plates. The application rate is typically 1.2 mg/cm² for sandblasted plates and 1.3 mg/cm² for molded plates.
-
Drying: Allow the applied film to dry under controlled temperature and humidity for a specified period.
-
Initial Spectrophotometric Measurement: Measure the initial UV absorbance spectrum of the sunscreen film using a spectrophotometer.
-
UV Irradiation: Expose the plates to a controlled dose of UV radiation from a solar simulator.
-
Final Spectrophotometric Measurement: After irradiation, re-measure the UV absorbance spectrum.
-
SPF Calculation: The in vitro SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectrum.
Photostability Assessment
Photostability is a critical parameter for any UV filter, as degradation upon UV exposure can lead to a loss of efficacy and the formation of potentially harmful byproducts.
Objective: To evaluate the photostability of this compound in a formulation upon exposure to UV radiation.
Materials:
-
Formulation containing this compound
-
PMMA plates
-
Solar simulator
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure (UV Spectroscopy Method):
-
Sample Preparation and Application: Apply a uniform film of the test formulation onto PMMA plates as described in the in vitro SPF protocol.
-
Initial Absorbance Measurement: Measure the initial absorbance spectrum of the sample.
-
UV Exposure: Irradiate the sample with a controlled dose of UV radiation from a solar simulator. The irradiation dose can be incremental (e.g., 4 MEDs, then another 4 MEDs for a total of 8 MEDs).
-
Post-Irradiation Absorbance Measurements: Measure the absorbance spectrum after each irradiation interval.
-
Calculation of Photostability: The photostability is often expressed as the percentage of residual efficacy or by observing changes in the absorbance spectrum. A significant decrease in absorbance in the protective UV range indicates photodegradation.
Procedure (HPLC Method):
-
Sample Irradiation: Prepare and irradiate sunscreen films on PMMA plates as described above. A set of non-irradiated control plates should also be prepared.
-
Extraction: Extract the UV filter from both irradiated and non-irradiated plates using a suitable solvent (e.g., methanol, acetonitrile).
-
HPLC Analysis: Analyze the extracts using a validated HPLC method to quantify the concentration of this compound. A decrease in the concentration of this compound in the irradiated samples compared to the controls indicates photodegradation.
Safety and Toxicology
Based on available data, this compound is classified as causing skin and eye irritation.[3][6] Comprehensive toxicological studies are necessary to establish a complete safety profile for its use in topical sunscreen formulations.
| Endpoint | Result | Reference |
| Skin Irritation | Causes skin irritation (H315) | [3][6] |
| Eye Irritation | Causes serious eye irritation (H319) | [3][6] |
| Dermal Toxicity | Not determined | [7] |
| Oral/Parenteral Toxicity | Not determined | [7] |
| Inhalation Toxicity | Not determined | [7] |
Further studies, including skin sensitization (e.g., Local Lymph Node Assay), phototoxicity, and photoallergenicity assays, are required to fully assess the safety of this compound for widespread topical use.
Signaling Pathways and Visualizations
Understanding the mechanisms of UV-induced skin damage is crucial for appreciating the protective role of UV filters. UV radiation activates multiple signaling cascades in skin cells, leading to inflammation, apoptosis, and carcinogenesis.
UV-Induced Skin Damage Pathways
UV radiation, particularly UVB, is a potent activator of several intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Tumor Necrosis Factor-alpha (TNF-α) pathways.[3][8][9] Activation of these pathways can lead to the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which contribute to skin inflammation and collagen degradation, respectively.
Caption: Key signaling pathways activated by UV radiation leading to skin damage.
Experimental Workflow for this compound Evaluation
A systematic approach is essential for the comprehensive evaluation of this compound as a potential UV filter. The following workflow outlines the key stages of investigation.
Caption: A logical workflow for the evaluation of this compound as a UV filter.
Conclusion and Future Directions
This compound holds promise as a potential UVB filter based on its chemical structure and the known properties of other salicylates. This technical guide provides a comprehensive framework for its systematic evaluation, from fundamental physicochemical characterization to detailed in vitro efficacy and safety testing. The immediate research priorities should focus on obtaining precise UV absorption spectra for this compound to determine its λmax and molar extinction coefficient. Subsequently, robust in vitro SPF and photostability studies are essential to quantify its protective capabilities and stability under UV stress. A thorough toxicological assessment is also paramount to ensure its safety for topical application. The experimental protocols and conceptual frameworks presented herein offer a clear roadmap for researchers and drug development professionals to unlock the potential of this compound as a valuable addition to the arsenal (B13267) of UV filtering agents.
References
- 1. This compound | 607-90-9 | Benchchem [benchchem.com]
- 2. This compound | C10H12O3 | CID 69092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C10H12O3 | CID 69092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. This compound | 607-90-9 [chemnet.com]
- 6. echemi.com [echemi.com]
- 7. This compound, 607-90-9 [thegoodscentscompany.com]
- 8. scent.vn [scent.vn]
- 9. Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Propyl Salicylate via Fischer Esterification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl salicylate (B1505791), the ester derived from salicylic (B10762653) acid and n-propanol, is a compound of interest in the pharmaceutical and cosmetic industries, valued for its fragrance and potential therapeutic properties. The Fischer-Speier esterification is a fundamental and widely employed method for its synthesis. This acid-catalyzed condensation reaction involves reacting a carboxylic acid (salicylic acid) with an alcohol (n-propanol) to form the corresponding ester and water.[1][2] To drive the reversible reaction toward the product, an excess of one reactant, typically the alcohol, is used, or water is removed as it forms.[3][4] This document provides detailed protocols, quantitative data, and mechanistic insights for the synthesis of propyl salicylate via Fischer esterification.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | [5][6] |
| Molecular Weight | 180.20 g/mol | [5][6] |
| Boiling Point | 239-246 °C at 760 mmHg | [5][7] |
| Density | 1.10 - 1.134 g/cm³ | [5][7] |
| Refractive Index | 1.514 - 1.531 | [5][8] |
| Flash Point | 100.5 °C | [5][8] |
Reaction Mechanism and Experimental Workflow
The synthesis of this compound via Fischer esterification proceeds through a series of equilibrium steps. The mechanism involves the initial protonation of the carbonyl oxygen of salicylic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of propanol (B110389) then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule result in the formation of the ester.
Fischer Esterification Mechanism for this compound
Caption: Mechanism of Fischer Esterification for this compound Synthesis.
General Experimental Workflow
The overall experimental process for the synthesis, purification, and analysis of this compound is outlined below. This workflow ensures the efficient production and isolation of a high-purity product.
Caption: General workflow for this compound synthesis and purification.
Experimental Protocols
Protocol 1: Classical Fischer Esterification using Sulfuric Acid
This protocol describes a standard laboratory procedure for the synthesis of this compound using concentrated sulfuric acid as the catalyst.
Materials:
-
Salicylic acid
-
n-Propanol
-
Concentrated sulfuric acid (H₂SO₄)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Diethyl ether or Dichloromethane (B109758)
-
Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine salicylic acid and an excess of n-propanol (e.g., a 1:3 to 1:5 molar ratio of salicylic acid to propanol).
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.5 mL per 15 mL of alcohol) to the mixture.[9]
-
Reflux: Attach a condenser and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography.[10]
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold water.[9]
-
Neutralization: Transfer the mixture to a separatory funnel. Carefully add a 5% sodium bicarbonate solution to neutralize the excess acid. Swirl gently and vent frequently to release the CO₂ gas produced. Continue adding the bicarbonate solution until the effervescence ceases.[11]
-
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (2-3 times). Combine the organic extracts.[11]
-
Washing: Wash the combined organic layers with a saturated brine solution to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[9]
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain a clear, colorless to pale yellow liquid.[12]
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve yields.
Materials:
-
Salicylic acid
-
n-Propanol
-
Alumina methanesulfonic acid (AMA) catalyst or an ionic liquid (e.g., [bmim]BF₄)
-
Microwave reactor
-
Dichloromethane
-
Saturated sodium carbonate (Na₂CO₃) solution
Procedure:
-
Reactant Mixture: In a microwave reaction vessel, mix salicylic acid (1 mol), n-propanol (1.5-2 mol), and the AMA catalyst.[13]
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor at a specified temperature and time (e.g., 120°C for 20 minutes).[13]
-
Workup: After cooling, dilute the mixture with dichloromethane.[13]
-
Washing: Wash the organic solution with a saturated sodium carbonate solution and then with water.[13]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the this compound.[13]
Quantitative Data
The reaction conditions significantly influence the yield of this compound. A comparison of different synthetic methods is provided below.
| Catalyst | Conditions | Reaction Time | Yield | Reference |
| Sulfuric Acid | Reflux | 1-2 hours | ~50-70% | [11] |
| Alumina Methanesulfonic Acid (AMA) | Microwave, 120°C | 20 minutes | 96% | [1] |
| [bmim]BF₄ (Ionic Liquid) | Microwave, 250W | 25 minutes | 92.25% | [1] |
| Novel Solid Acid Catalyst | Reflux with Toluene, 98-105°C | 3-10 hours | 93.4-96.4% | [12] |
Spectroscopic Data for Product Characterization
The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.8, 7.4, 6.9, 6.8 | m | 4H | Ar-H |
| -OCH₂- | 4.3 | t | 2H | O-CH₂-CH₂-CH₃ |
| -CH₂- | 1.8 | sextet | 2H | O-CH₂-CH₂-CH₃ |
| -CH₃ | 1.0 | t | 3H | O-CH₂-CH₂-CH₃ |
| Phenolic -OH | ~10.8 | s | 1H | Ar-OH |
| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |
| Carbonyl | 170.5 | C=O |
| Aromatic C-O | 161.8 | C-OH |
| Aromatic C-H | 135.9, 130.0, 119.0, 117.6 | Ar-CH |
| Aromatic C-C=O | 112.5 | C-C=O |
| -OCH₂- | 66.5 | O-CH₂- |
| -CH₂- | 22.0 | -CH₂-CH₃ |
| -CH₃ | 10.5 | -CH₃ |
(Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.)[14]
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3200 | O-H | Phenolic hydroxyl stretch (broad) |
| ~2970 | C-H | Aliphatic C-H stretch |
| ~1680 | C=O | Ester carbonyl stretch |
| ~1610, 1485 | C=C | Aromatic C=C stretch |
| ~1250 | C-O | Ester C-O stretch |
(Data compiled from various sources, including the NIST Chemistry WebBook)[15][16]
Conclusion
The Fischer esterification remains a reliable and adaptable method for the synthesis of this compound. While the classical approach using sulfuric acid is effective, modern variations employing microwave assistance and alternative catalysts offer significant advantages in terms of reaction speed, efficiency, and environmental impact. The detailed protocols and data presented herein provide a comprehensive resource for researchers and professionals engaged in the synthesis and characterization of this important ester.
References
- 1. This compound | 607-90-9 | Benchchem [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. This compound | 607-90-9 [chemnet.com]
- 6. Benzoic acid, 2-hydroxy-, propyl ester [webbook.nist.gov]
- 7. SALICYLIC ACID N-PROPYL ESTER CAS#: 607-90-9 [m.chemicalbook.com]
- 8. This compound, 607-90-9 [thegoodscentscompany.com]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]
- 13. SALICYLIC ACID N-PROPYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 14. SALICYLIC ACID N-PROPYL ESTER(607-90-9) 13C NMR spectrum [chemicalbook.com]
- 15. Benzoic acid, 2-hydroxy-, propyl ester [webbook.nist.gov]
- 16. SALICYLIC ACID N-PROPYL ESTER(607-90-9) IR Spectrum [chemicalbook.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of Propyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of propyl salicylate (B1505791), a significant intermediate in the pharmaceutical and fragrance industries. We present a comparative analysis of conventional heating methods and an optimized microwave-assisted approach. The microwave-assisted synthesis offers substantial advantages, including drastically reduced reaction times, higher yields, and alignment with the principles of green chemistry. All quantitative data from the described methods are summarized for clear comparison, and a detailed experimental workflow is provided.
Introduction
Propyl salicylate is an ester synthesized from salicylic (B10762653) acid and n-propanol. Traditionally, its synthesis is achieved through Fischer-Speier esterification, which typically involves prolonged heating under reflux with a strong acid catalyst, such as sulfuric acid. These conventional methods are often plagued by long reaction times, significant energy consumption, and the potential for side reactions.[1][2] In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical reactions.[3][4] Microwave irradiation directly heats the reaction mixture, leading to rapid temperature increases and often resulting in shorter reaction times, higher yields, and improved product purity.[3][5] This application note details a highly efficient microwave-assisted protocol for the synthesis of this compound and compares it with a traditional heating method.
Comparative Synthesis Data
The following table summarizes the key quantitative data for the conventional and microwave-assisted synthesis of this compound, highlighting the significant improvements offered by the microwave-based protocol.
| Parameter | Conventional Method | Microwave-Assisted Method (AMA Catalyst) | Microwave-Assisted Method (Ionic Liquid) |
| Heating Method | Oil Bath/Heating Mantle | Microwave Reactor | Microwave Reactor |
| Catalyst | Concentrated Sulfuric Acid | Alumina (B75360) Methanesulfonic Acid (AMA) | [bmim]BF4 |
| Reaction Temperature | 120°C | 120°C | Not specified (Power: 250W) |
| Reaction Time | 10 - 40 hours[2] | 20 minutes[1][6] | 25 minutes[7] |
| Yield | Variable, often lower | 96%[1] | 92.25%[7] |
| Solvent | Excess n-propanol | Dichloromethane (for work-up) | Ionic Liquid (as solvent and catalyst) |
Experimental Protocols
Materials and Equipment
-
Salicylic acid
-
n-Propanol
-
Concentrated sulfuric acid
-
Alumina methanesulfonic acid (AMA)
-
Ionic liquid [bmim]BF4
-
Dichloromethane
-
Saturated sodium carbonate (Na2CO3) solution
-
Sodium sulfate (B86663) (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Microwave reactor (e.g., Anton Paar Monowave 300)
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol 1: Conventional Synthesis of this compound
This protocol describes the traditional Fischer-Speier esterification method.
-
Reaction Setup: In a 100 mL round-bottom flask, combine salicylic acid (0.1 mol), n-propanol (0.3 mol, excess), and a catalytic amount of concentrated sulfuric acid (e.g., 1 mL).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to 120°C using a heating mantle or oil bath.
-
Reaction Monitoring: Allow the reaction to reflux for 10-40 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the mixture with a saturated solution of sodium carbonate to neutralize the acidic catalyst.
-
Wash with water to remove any remaining salts.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the excess n-propanol and any remaining solvent under reduced pressure using a rotary evaporator to obtain crude this compound.
-
Further purification can be achieved by vacuum distillation.
-
Protocol 2: Microwave-Assisted Synthesis of this compound
This protocol details a rapid and efficient synthesis using a microwave reactor. Two catalyst options are presented.
Method A: Using Alumina Methanesulfonic Acid (AMA) Catalyst [1][6]
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, mix salicylic acid (1 mol), n-propanol (1.5-2 mol), and alumina methanesulfonic acid (AMA) (0.6 mol).[6]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 20 minutes.[1][6]
-
Work-up:
-
Purification:
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the this compound.[6]
-
Method B: Using an Ionic Liquid [7]
-
Reaction Setup: In a 50 mL round-bottom flask suitable for microwave synthesis, add salicylic acid (0.1 mol) to 20 mL of [bmim]BF4 ionic liquid. Then, add n-propanol (0.15 mol) and shake to mix thoroughly.[7]
-
Microwave Irradiation: Place the flask in a microwave oven equipped with a reflux condenser and irradiate at 250W for 25 minutes.[7]
-
Work-up:
-
Cool the reaction solution to room temperature.
-
Wash the solution with a saturated Na2CO3 solution until neutral.
-
The this compound will separate from the aqueous phase containing the ionic liquid.
-
Separate the product and wash it repeatedly with distilled water to remove any residual ionic liquid.[7]
-
-
Drying: Dry the final product, for example, under an infrared lamp, to obtain pure this compound.[7]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Conclusion
The application of microwave irradiation significantly enhances the synthesis of this compound, offering a greener, faster, and more efficient alternative to conventional heating methods. The protocols provided herein offer researchers and professionals in drug development a clear and reproducible guide for producing this valuable compound. The substantial reduction in reaction time and improvement in yield underscore the potential of microwave-assisted synthesis in modern organic chemistry.
References
- 1. This compound | 607-90-9 | Benchchem [benchchem.com]
- 2. CN1069892C - Process for synthesizing isothis compound - Google Patents [patents.google.com]
- 3. ijprdjournal.com [ijprdjournal.com]
- 4. chemicaljournals.com [chemicaljournals.com]
- 5. researchgate.net [researchgate.net]
- 6. SALICYLIC ACID N-PROPYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. CN104710314A - Preparation method of salicylate - Google Patents [patents.google.com]
Application Notes and Protocols for the Enzymatic Synthesis of Propyl Salicylate using Lipase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enzymatic synthesis of propyl salicylate (B1505791), a valuable ester with applications in the fragrance, flavor, and pharmaceutical industries. The synthesis is achieved through the esterification of salicylic (B10762653) acid and n-propanol, catalyzed by a lipase (B570770), offering a green and efficient alternative to traditional chemical methods. This protocol emphasizes the use of immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), which allows for easy catalyst separation and reuse. The provided methodologies cover reaction optimization, execution, product purification, and analysis, supported by quantitative data and graphical representations of the workflow and reaction mechanism.
Introduction
Propyl salicylate is an organic ester known for its characteristic wintergreen-like aroma and potential therapeutic properties. Traditionally, its synthesis involves acid-catalyzed esterification, which often requires harsh reaction conditions and can lead to undesirable byproducts. Enzymatic synthesis, employing lipases (triacylglycerol hydrolases, EC 3.1.1.3), presents a more sustainable and selective approach. Lipases can catalyze esterification reactions in non-aqueous or solvent-free systems with high efficiency and specificity under mild conditions.[1][2]
The use of immobilized lipases, particularly Candida antarctica lipase B (CALB), offers significant advantages, including enhanced stability, simplified product purification, and the potential for continuous processing.[3][4] This application note details a robust protocol for the synthesis of this compound using immobilized lipase, focusing on key reaction parameters and analytical methods for product characterization.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the enzymatic synthesis of this compound and analogous esters. These data are compiled from various studies and provide a basis for reaction optimization.
Table 1: Optimization of Reaction Parameters for Lipase-Catalyzed Ester Synthesis
| Parameter | Range Studied | Optimal Value (Analogous Reactions) | Reference(s) |
| Enzyme | Various lipases | Novozym 435 (Candida antarctica lipase B) | [3][5] |
| Substrate Molar Ratio (Propanol:Salicylic Acid) | 1:1 to 5:1 | 2:1 to 3:1 | [1][3] |
| Temperature (°C) | 30 - 70 | 40 - 60 | [3][6] |
| Enzyme Loading (% w/w of substrates) | 1 - 10% | 0.6% - 10% | [3][4] |
| Reaction Time (hours) | 4 - 48 | 24 | [5] |
| Solvent | Heptane, Toluene, Solvent-free | Solvent-free or Heptane | [3][7] |
Table 2: Comparative Yields of Enzymatically Synthesized Propyl Esters
| Ester Product | Lipase Used | Reaction Time (h) | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Solvent | Conversion/Yield (%) | Reference(s) |
| Propyl-phenyl acetate | Immobilized CALB | 0.67 | 40 | 2:1 | Heptane | 96.1 | [3] |
| Propyl gallate | Immobilized S. xylosus lipase | 6 | 52 | 160:1 | Solvent-free | 90 | [8][9] |
| 2-Ethylhexyl salicylate | Novozym 435 | 23.1 | 66.5 | N/A (Transesterification) | Solvent-free | 88.2 | [10] |
| Propyl benzoate (B1203000) | Immobilized C. cylindracea lipase | Not specified | Not specified | Not specified | Solvent-free | High | [2] |
Experimental Protocols
This section provides a detailed methodology for the enzymatic synthesis of this compound.
Materials and Equipment
-
Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Substrates: Salicylic acid (≥99% purity), n-propanol (≥99% purity)
-
Solvent (optional): n-Heptane (anhydrous)
-
Molecular Sieves: 3Å, activated
-
Reaction Vessel: Screw-capped flasks or a temperature-controlled batch reactor
-
Agitation: Magnetic stirrer or orbital shaker
-
Temperature Control: Water bath or heating mantle with a controller
-
Analytical Equipment: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy
Enzymatic Esterification of Salicylic Acid
-
Preparation: To a 50 mL screw-capped flask, add salicylic acid (e.g., 1.38 g, 10 mmol) and n-propanol (e.g., 1.20 g, 20 mmol) for a 1:2 molar ratio of acid to alcohol.
-
Solvent (Optional): If a solvent is used, add 20 mL of n-heptane. For a solvent-free system, proceed to the next step.
-
Water Removal: Add activated molecular sieves (e.g., 1 g) to the mixture to remove the water produced during esterification, which helps to shift the reaction equilibrium towards product formation.
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 10% w/w of total substrates).
-
Reaction: Seal the flask and place it in a water bath or on a heating mantle set to the desired temperature (e.g., 50 °C). Stir the reaction mixture at a constant speed (e.g., 150-200 rpm).
-
Monitoring: Periodically take aliquots from the reaction mixture to monitor the progress by GC or HPLC analysis.
-
Reaction Termination: Once the reaction reaches the desired conversion or equilibrium, stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with the reaction solvent and dried for reuse.
Product Purification and Analysis
-
Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Washing: Wash the crude product with a 5% sodium bicarbonate solution to remove any unreacted salicylic acid, followed by washing with distilled water to remove any remaining salts and propanol.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) and then remove the solvent by rotary evaporation to obtain the crude this compound.
-
Characterization: Confirm the identity and purity of the synthesized this compound using FTIR and NMR spectroscopy. Quantify the yield using GC or HPLC with an internal standard.
Visualizations
Enzymatic Reaction Mechanism
The lipase-catalyzed esterification of salicylic acid with n-propanol follows a Ping-Pong Bi-Bi mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of propyl benzoate by solvent-free immobilized lipase-catalyzed transesterification: Optimization and kinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 8. researchgate.net [researchgate.net]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Propyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl salicylate (B1505791) is an organic ester commonly used in fragrances, cosmetics, and as a flavoring agent. Accurate and precise quantification of propyl salicylate is crucial for quality control, formulation development, and safety assessment in various industries. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and UV-Visible Spectrophotometry.
Analytical Methods Overview
A summary of the analytical methods for this compound quantification is presented below, with detailed protocols and validation data provided in the subsequent sections.
| Method | Principle | Typical Application | Throughput |
| HPLC-UV | Separation based on polarity using a reversed-phase column with UV detection. | Routine quality control of raw materials and finished products. | High |
| GC-FID | Separation of volatile compounds based on boiling point with flame ionization detection. | Analysis of complex mixtures and quantification in volatile matrices. | Medium to High |
| UV-Vis Spectrophotometry | Formation of a colored complex with ferric ions, with absorbance measured by a spectrophotometer. | Rapid, simple screening and quantification in simple matrices. | High |
High-Performance Liquid Chromatography (HPLC-UV) Method
Principle
This method utilizes reversed-phase HPLC to separate this compound from other components in a sample mixture. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a specific wavelength.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1]
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) containing 0.1% acetic acid.[1] The mobile phase should be filtered and degassed before use.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 264 nm.[1]
-
Injection Volume: 20 µL.[1]
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a known volume of the mobile phase.
-
The sample solution may require filtration through a 0.45 µm syringe filter to remove any particulate matter before injection.
4. Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Quantitative Data Summary
The following table summarizes typical validation parameters for the HPLC-UV analysis of a similar compound, propyl paraben, which can be used as a reference for this compound method development and validation.[1][2]
| Parameter | Typical Value |
| Linearity Range | 0.2 - 2 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.17 µg/mL |
| Accuracy (% Recovery) | 98.56 - 101.70% |
| Precision (%RSD) | < 2% |
Experimental Workflow
References
Application Note: Quantitative Analysis of Propyl Salicylate using Gas Chromatography-Flame Ionization Detection (GC-FID)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propyl salicylate (B1505791) is a salicylate ester used in fragrances, flavoring agents, and topical analgesics.[1][2] Accurate and reliable quantification of propyl salicylate is essential for quality control, formulation development, and safety assessment in the pharmaceutical and consumer product industries.[3] Gas chromatography with flame ionization detection (GC-FID) is a robust and sensitive analytical technique ideal for the separation and quantification of volatile and semi-volatile compounds like this compound.[3][4][5] This application note provides a detailed protocol for the quantitative analysis of this compound using GC-FID.
Principle of GC-FID
Gas chromatography (GC) separates compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[6] As the separated compounds elute from the column, they enter the flame ionization detector (FID). In the FID, a hydrogen-air flame combusts the organic analytes, producing ions.[4] These ions generate an electrical current that is proportional to the concentration of the analyte, allowing for quantitative analysis.[4]
Experimental Protocols
This section details the necessary steps for the analysis of this compound in a simple matrix.
1. Materials and Reagents
-
This compound (98% purity or higher)[7]
-
Solvent (e.g., methanol, ethanol, chloroform, or other suitable low-boiling solvent)[8]
-
Helium (carrier gas, 99.999% purity)
-
Hydrogen (FID fuel gas, 99.999% purity)
-
Compressed Air (FID oxidant)
-
Volumetric flasks and pipettes
-
GC vials with septa
2. Instrumentation
An Agilent 6890N GC-FID system or equivalent, equipped with a capillary column, was used in the referenced study.[1]
Table 1: GC-FID Instrumental Parameters
| Parameter | Value | Reference |
| Column | HP-5 Agilent capillary column (30 m x 0.32 mm x 0.25 µm) with a 5% phenyl 95% methyl siloxane stationary phase | [1] |
| Injector Temperature | 250 °C | [3] |
| Detector Temperature | 300 °C | [3] |
| Carrier Gas | Helium | [3] |
| Oven Temperature Program | Initial temperature: 70 °C, hold for 2 minutes. Ramp to 280 °C at 10 °C/min. Hold at 280 °C for 5 minutes. | [3] |
| Injection Mode | Split injection | [3] |
3. Sample and Standard Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of pure this compound and dissolve it in a suitable solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent used for the standards to a concentration that falls within the calibration range.[8] For complex matrices, a sample extraction may be necessary.[3][9] Filter the final solution through a 0.45 µm syringe filter into a GC vial.[3]
4. GC-FID Analysis Workflow
The following diagram illustrates the experimental workflow for the GC-FID analysis of this compound.
Caption: Experimental workflow for this compound analysis by GC-FID.
5. Data Analysis and Quantification
-
Identification: Identify the this compound peak in the chromatogram by comparing its retention time with that of a known standard.
-
Quantification: Integrate the peak area of the this compound peak.[1] Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary
The following table summarizes the retention time for this compound and the correlation of determination for a calibration curve, as derived from a study analyzing binary mixtures of salicylate esters.[1][7]
Table 2: Quantitative Data for this compound
| Parameter | Value | Reference |
| Retention Time | 6.250 minutes | [7] |
| Correlation Coefficient (R²) | 0.9984 (for PS:BS binary mixtures) | [1][10] |
The high R² value indicates a strong linear relationship between the concentration and the detector response, demonstrating the suitability of this method for quantitative analysis.[1][7]
Logical Relationship of GC-FID System Components
The diagram below illustrates the logical relationship between the key components of the GC-FID system.
Caption: Logical flow of the GC-FID system components.
Conclusion
Gas chromatography with flame ionization detection provides a reliable, sensitive, and accurate method for the quantitative analysis of this compound. The detailed protocol and instrumental parameters presented in this application note serve as a robust foundation for researchers, scientists, and drug development professionals to develop and validate methods for the analysis of this compound in various sample matrices, ensuring product quality and safety.
References
- 1. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]
- 2. Compositional analysis of short-chain alkyl (C1-C4) salicylate ester mixtures by various quantitative analytical techniques | Poster Board #248 - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. Applications of Gas Chromatography Flame Ionization Detectors | Abcam [phenomenex.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. sciepub.com [sciepub.com]
- 8. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. benchchem.com [benchchem.com]
- 10. Figure 6. Calculated percentage of propyl (green, closed circles) and butyl (black, open circles) salicylate in PS:BS binary mixtures determined from GC–FID peak area vs. known PS gravimetric weight percentage. The R2 value of 0.9984 indicates a strong degree of correlation between the chromatographic- and mass-derived values. : Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques : Science and Education Publishing [pubs.sciepub.com]
Application Notes and Protocols for ¹H NMR Spectroscopy of Propyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the acquisition and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of propyl salicylate (B1505791). It includes a summary of spectral data, a comprehensive experimental protocol, and visual aids to facilitate understanding of the molecular structure and experimental workflow.
Introduction to ¹H NMR Spectroscopy of Propyl Salicylate
Proton nuclear magnetic resonance (¹H NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For a compound like this compound, an aromatic ester, ¹H NMR is instrumental in confirming its structure by identifying the distinct signals of the aromatic protons and the propyl chain protons.
The this compound molecule possesses several unique proton environments that give rise to a characteristic spectrum. The aromatic protons are influenced by the electron-withdrawing ester group and the electron-donating hydroxyl group, leading to a dispersion of their chemical shifts in the downfield region of the spectrum. The protons of the propyl chain exhibit signals in the upfield region, with their chemical shifts and multiplicities determined by their proximity to the ester oxygen and adjacent protons.
¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. The data, including chemical shift, multiplicity, integration, and coupling constants (J), are summarized in the table below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-6 | 7.83 | Doublet of doublets (dd) | 1H | J = 7.9, 1.7 Hz |
| H-4 | 7.42 | Doublet of doublet of triplets (ddt) | 1H | J = 8.4, 7.4, 1.7 Hz |
| H-5 | 6.96 | Doublet of triplets (dt) | 1H | J = 7.9, 1.1 Hz |
| H-3 | 6.85 | Doublet of doublets (dd) | 1H | J = 8.4, 1.1 Hz |
| -OH | 10.86 | Singlet (s) | 1H | - |
| -OCH₂- | 4.28 | Triplet (t) | 2H | J = 6.7 Hz |
| -CH₂- | 1.79 | Sextet (sxt) | 2H | J = 7.4, 6.7 Hz |
| -CH₃ | 1.02 | Triplet (t) | 3H | J = 7.4 Hz |
Data compiled from various sources.[1][2][3]
Experimental Protocol
This section outlines a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation
-
Materials:
-
This compound (liquid)
-
Deuterated chloroform (CDCl₃) of high purity (≥99.8 atom % D)
-
Tetramethylsilane (TMS)
-
NMR tube (5 mm diameter, high precision)
-
Pasteur pipette
-
Small vial
-
-
Procedure:
-
In a clean, dry vial, add approximately 0.5-0.7 mL of CDCl₃.
-
Add one drop of this compound to the CDCl₃.
-
Add a small amount of TMS as an internal standard (typically 1-2 drops from a capillary tube or a pre-prepared solution of CDCl₃ with TMS).
-
Gently swirl the vial to ensure the sample is homogeneously mixed.
-
Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube to a height of approximately 4-5 cm.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: 400 MHz (or higher) NMR spectrometer
-
Software: Standard spectrometer control software (e.g., TopSpin, VnmrJ)
-
Procedure:
-
Insert the NMR tube into a spinner turbine and place it in the sample changer or directly into the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp spectral lines and good resolution. Automated shimming routines are typically sufficient.
-
Tune and match the probe for the ¹H frequency.
-
Set the acquisition parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm to cover the entire proton chemical shift range.
-
Number of Scans: 8 to 16 scans are usually sufficient for a concentrated sample.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
-
Start the acquisition.
-
3. Data Processing
-
After the acquisition is complete, perform a Fourier transform (FT) of the free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities and measure the coupling constants.
Visualizations
The following diagrams illustrate the structure of this compound with proton assignments and the general workflow for the ¹H NMR experiment.
References
Application Note: Fourier-Transform Infrared (FTIR) Spectroscopy of Propyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analysis of propyl salicylate (B1505791) using Fourier-transform infrared (FTIR) spectroscopy. Propyl salicylate, an ester of salicylic (B10762653) acid, finds applications in fragrances, cosmetics, and as a flavoring agent. Its structural characterization is crucial for quality control and formulation development. FTIR spectroscopy offers a rapid, non-destructive, and reliable method for the identification and qualitative analysis of this compound by identifying its key functional groups. This application note outlines the characteristic infrared absorption bands of this compound, provides a detailed experimental protocol for obtaining its FTIR spectrum, and includes a guide to spectral interpretation.
Introduction
Fourier-transform infrared (FTIR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a sample as a function of wavenumber. The resulting spectrum provides a unique molecular "fingerprint" that is characteristic of the sample's chemical structure and functional groups. In the context of pharmaceutical and chemical analysis, FTIR is an invaluable tool for compound identification, purity assessment, and quality control.
This compound (C₁₀H₁₂O₃) is an organic compound that possesses several characteristic functional groups, including a hydroxyl (-OH) group, a carbonyl (C=O) group of the ester, an aromatic ring, and alkyl C-H bonds. These groups exhibit distinct vibrational modes that absorb infrared radiation at specific frequencies, allowing for the unambiguous identification of the molecule.
Key Infrared Absorption Bands of this compound
The FTIR spectrum of this compound is characterized by several strong absorption bands corresponding to the various functional groups present in the molecule. The key absorption regions are summarized in the table below.
| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Description of Absorption |
| 3200 - 3600 | O-H stretch (phenolic) | Broad band due to intermolecular hydrogen bonding. A specific peak has been noted at 3191 cm⁻¹. |
| ~2950 | C-H stretch (alkyl) | Absorption from the propyl group's C-H bonds. |
| 1650 - 1700 | C=O stretch (ester) | Strong absorption characteristic of the carbonyl group in the ester functionality. A peak is commonly observed around 1680 cm⁻¹. |
| ~1600 | C=C stretch (aromatic) | Absorption from the carbon-carbon double bonds within the benzene (B151609) ring. |
| 1435 - 1445 | Fingerprint Region | Distinct peaks characteristic of the this compound structure. |
| 1365 - 1375 | Fingerprint Region | Distinct peaks characteristic of the this compound structure. |
| 1000 - 1300 | C-O stretch | Bands associated with the C-O stretching vibrations of the ester and phenol (B47542) groups. |
| 930 - 940 | Fingerprint Region | Distinct peaks characteristic of the this compound structure. |
Experimental Protocol
This protocol details the procedure for acquiring a high-quality FTIR spectrum of neat this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid samples.
Materials and Equipment:
-
FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.
-
This compound sample (analytical grade).
-
Solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or ethanol).
-
Lint-free laboratory wipes.
-
Pipette or dropper.
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
Allow the instrument to stabilize for at least 15-30 minutes to ensure a stable baseline.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol). Allow the solvent to evaporate completely.
-
Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
Typical acquisition parameters:
-
Spectral Range: 4000 - 650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 or 64 (co-added to improve signal-to-noise ratio)
-
-
-
Sample Analysis:
-
Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
After the measurement is complete, carefully clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent.
-
Perform a final wipe with a clean, dry, lint-free cloth.
-
Data Interpretation and Visualization
The resulting FTIR spectrum should be analyzed to identify the characteristic absorption bands of this compound as detailed in the table above. The presence and position of these bands confirm the identity of the compound.
Application Notes and Protocols for Propyl Salicylate as a Fragrance Ingredient in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl salicylate (B1505791) is an ester of salicylic (B10762653) acid and propanol, recognized for its characteristic sweet, floral, and balsamic aroma.[1][2] This aromatic profile has led to its use as a fragrance ingredient in a variety of cosmetic and personal care products.[2] Beyond its olfactory contributions, propyl salicylate also possesses potential anti-inflammatory and mild antiseptic properties, making it a multifunctional ingredient in cosmetic science.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of this compound in cosmetic formulations, with a focus on its safety and biological activity.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective and safe formulation in cosmetic products.
| Property | Value | Reference(s) |
| Chemical Name | Propyl 2-hydroxybenzoate | [1] |
| CAS Number | 607-90-9 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [2][3] |
| Molecular Weight | 180.20 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor Profile | Sweet, floral, green, herbal, balsamic | [4] |
| Boiling Point | 246 °C (lit.) | [2] |
| Melting Point | 97 °C | [3] |
| Flash Point | 117.98 °C | [4] |
| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol, methanol, and isopropanol. | [1][4] |
| logP (o/w) | 3.8 | [4] |
Application Notes
This compound's primary application in cosmetics is as a fragrance ingredient, valued for its pleasant scent and its ability to act as a fixative, prolonging the overall fragrance profile of a product.[2] Its potential as a UV filter and its anti-inflammatory and analgesic properties further broaden its utility in skincare formulations.[1]
Recommended Usage Levels
The International Fragrance Association (IFRA) provides standards for the safe use of fragrance ingredients. While specific regulations should always be consulted, a general recommendation for this compound usage levels is up to 2.0% in the fragrance concentrate.[5]
Formulation Considerations
This compound's solubility in organic solvents facilitates its incorporation into a wide range of cosmetic formulations, including creams, lotions, and perfumes.[1] Its chemical stability is generally good under normal storage conditions.
Toxicological Profile and Safety Assessment
The safety of fragrance ingredients is paramount. Organizations like the Research Institute for Fragrance Materials (RIFM) and the Cosmetic Ingredient Review (CIR) establish comprehensive safety assessment procedures.[6][7][8] The following table summarizes the available toxicological data for salicylates. It is important to note that specific quantitative data for this compound is limited in publicly available literature. The data for other salicylates are provided for context and as a guide for potential toxicological properties.
| Toxicological Endpoint | Species | Test | Result | Reference(s) |
| Acute Dermal Toxicity (LD50) | Rabbit | OECD 402 | > 5,000 mg/kg (for a product containing this compound) | |
| Skin Irritation | Rabbit | Draize Test (OECD 404) | Slight irritation (for a product containing this compound) | |
| Eye Irritation | - | GHS Classification | Causes serious eye irritation | [9] |
| Skin Sensitization | - | GHS Classification | May cause an allergic skin reaction | [7] |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of the safety and efficacy of this compound in cosmetic formulations. The following are representative protocols based on internationally recognized guidelines.
Protocol 1: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)
This protocol provides a non-animal alternative to the traditional Draize rabbit skin irritation test.
Objective: To assess the skin irritation potential of this compound.
Principle: The test material is applied topically to a reconstructed human epidermis (RhE) model. Cell viability is measured after a defined exposure and post-incubation period. A reduction in viability below a certain threshold indicates irritation potential.
Materials:
-
Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)
-
Assay medium
-
This compound
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate)
-
Negative control (e.g., Phosphate Buffered Saline)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol
Procedure:
-
Tissue Preparation: Equilibrate the RhE tissues in assay medium according to the manufacturer's instructions.
-
Application of Test Material: Apply a defined amount of this compound (e.g., 25 µL) directly to the surface of the RhE tissue. Apply positive and negative controls to separate tissues.
-
Exposure: Incubate the tissues for a specified time (e.g., 60 minutes) at 37°C and 5% CO₂.
-
Rinsing: Thoroughly rinse the tissues with PBS to remove the test material.
-
Post-Incubation: Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours).
-
Viability Assessment (MTT Assay):
-
Transfer the tissues to a solution of MTT and incubate for 3 hours.
-
Extract the formazan (B1609692) product with isopropanol.
-
Measure the optical density (OD) of the formazan solution using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of cell viability for this compound-treated tissues relative to the negative control.
-
Classification: A mean tissue viability of ≤ 50% classifies the substance as an irritant (GHS Category 2).[2]
-
Workflow Diagram:
Protocol 2: Human Repeat Insult Patch Test (HRIPT)
This protocol is used to assess the skin sensitization potential of a substance in human subjects.
Objective: To determine if repeated application of this compound can induce skin sensitization.
Principle: The test material is repeatedly applied to the same site on the skin of human volunteers (induction phase). After a rest period, the material is applied to a new site to check for an allergic reaction (challenge phase).
Materials:
-
This compound at a non-irritating concentration in a suitable vehicle (e.g., 75% diethyl phthalate/25% ethanol).[1]
-
Occlusive or semi-occlusive patches.
-
Control patches (vehicle only).
-
Scoring scale for dermal reactions.
Procedure:
-
Induction Phase (3 weeks):
-
Apply patches with this compound to the upper back of volunteers.
-
Remove patches after 24 hours.
-
Repeat the application nine times over a three-week period.
-
Score the skin reaction at each visit. If a significant reaction occurs, the patch is moved to an adjacent naive site.[1]
-
-
Rest Phase (2 weeks): No applications are made.
-
Challenge Phase:
-
Apply a challenge patch with this compound to a naive skin site.
-
Remove the patch after 24 hours.
-
Score the skin reaction at 24, 48, and 72 hours after application.[1]
-
-
Re-challenge (if necessary): If a reaction is observed during the challenge phase, a re-challenge may be performed to confirm the result.
Scoring Scale (example):
-
0 = No visible reaction
-
1 = Faint erythema
-
2 = Well-defined erythema
-
3 = Erythema and papules
-
4 = Erythema, papules, and vesicles
Workflow Diagram:
References
- 1. echemi.com [echemi.com]
- 2. This compound | 607-90-9 | Benchchem [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C10H12O3 | CID 69092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 607-90-9 [thegoodscentscompany.com]
- 6. This compound | 607-90-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. carlroth.com [carlroth.com]
- 8. ECHA CHEM [chem.echa.europa.eu]
- 9. Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propyl Salicylate in Topical Analgesic Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl salicylate (B1505791), an ester of salicylic (B10762653) acid, is a topical analgesic agent utilized for the relief of musculoskeletal pain and inflammation. Like other salicylates, it functions as a counter-irritant and possesses anti-inflammatory properties.[1] Upon topical application, propyl salicylate is absorbed through the skin and is subsequently hydrolyzed by cutaneous esterases to its active form, salicylic acid. This active metabolite is responsible for the therapeutic effects. The ester functional group enhances the lipophilicity of the molecule, which can improve its penetration through the stratum corneum.[2]
This document provides a comprehensive overview of the application of this compound in topical analgesic preparations, including its mechanism of action, formulation considerations, and detailed experimental protocols for its evaluation.
Mechanism of Action
The analgesic and anti-inflammatory effects of topically applied this compound are multifaceted. While the complete mechanism is not fully elucidated, it is understood to involve the following:
-
Counter-Irritation: this compound acts as a rubefacient, causing a mild irritation and vasodilation of the skin. This creates a sensation of warmth that can mask the underlying pain signals, providing symptomatic relief.
-
Inhibition of Cyclooxygenase (COX) Enzymes: Upon hydrolysis to salicylic acid in the tissues, it can inhibit COX enzymes, which are crucial for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[2] While not as potent a COX inhibitor as acetylsalicylic acid (aspirin), this action contributes to its anti-inflammatory effects.[3]
-
Modulation of Inflammatory Signaling Pathways: Salicylates have been shown to influence key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. By modulating these pathways, this compound can potentially reduce the inflammatory response at a cellular level.
Signaling Pathways
Physicochemical Properties and Formulation
The efficacy of a topical analgesic is highly dependent on its formulation, which governs its stability, skin penetration, and ultimately, bioavailability at the target site.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 607-90-9 | [5] |
| Molecular Formula | C₁₀H₁₂O₃ | [5] |
| Molecular Weight | 180.20 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 120.6-121.0 °C @ 11.5 Torr | [5] |
| Specific Gravity | 1.097 - 1.101 @ 20°C | [6] |
| Refractive Index | 1.514 - 1.517 @ 20°C | [6] |
| Solubility | Moderately soluble in water, soluble in organic solvents | [1] |
| LogP (octanol-water) | 3.8 (estimated) | [6] |
The higher lipophilicity (LogP) of this compound compared to salicylic acid suggests better partitioning into the stratum corneum.[2] Formulations can be optimized with penetration enhancers to further improve delivery.
Table 2: Common Excipients in Topical Salicylate Formulations
| Excipient Class | Examples | Purpose | Reference |
| Solvents/Co-solvents | Propylene Glycol, Ethanol, Isopropyl Myristate | Solubilize this compound, act as penetration enhancers. | [7][8] |
| Gelling Agents | Carbomers, Poloxamers | Provide desired viscosity and consistency for creams and gels. | [9] |
| Emulsifiers | Stearic Acid, Cetyl Alcohol | Stabilize oil-in-water or water-in-oil emulsions. | [10] |
| Humectants | Glycerin | Prevent the formulation from drying out. | [9] |
| Preservatives | Parabens (Methyl, Propyl), Phenoxyethanol | Prevent microbial growth. | [11] |
| Counter-irritants | Menthol, Camphor | Provide a synergistic cooling/warming sensation. | [12] |
Quantitative Data Summary
Quantitative data specifically for this compound is limited in publicly available literature. The following table summarizes efficacy data for topical salicylates in general for musculoskeletal pain.
Table 3: Efficacy of Topical Salicylates for Musculoskeletal Pain (Systematic Review Data)
| Condition | Outcome | Relative Benefit (95% CI) | Number Needed to Treat (NNT) (95% CI) | Reference |
| Acute Pain | ≥50% pain relief at ~7 days | 3.6 (2.4 to 5.6) | 2.1 (1.7 to 2.8) | [13][14] |
| Chronic Pain | ≥50% pain relief at ~14 days | 1.5 (1.3 to 1.9) | 5.3 (3.6 to 10.2) | [13][14] |
It is important to note that a Cochrane review concluded that while some smaller, older studies showed a benefit, larger and more recent studies did not find a significant difference between topical salicylates and placebo for chronic pain.[15][16][17][18][19]
Experimental Protocols
The following are detailed protocols for key in vivo and in vitro experiments to evaluate the efficacy of a topical this compound formulation.
In Vivo Analgesic and Anti-inflammatory Studies
This model is used to assess the acute anti-inflammatory activity of a topical formulation.
-
Materials:
-
Male Wistar rats (150-200 g)
-
This compound topical formulation (e.g., 5%, 10% w/w)
-
Vehicle control (formulation base without this compound)
-
Positive control (e.g., topical diclofenac (B195802) gel)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
-
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week.
-
Grouping: Randomly divide animals into groups (n=6 per group): Negative Control (no treatment), Vehicle Control, this compound (different doses), and Positive Control.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat (V₀) using a plethysmometer.
-
Topical Application: Apply a standardized amount (e.g., 100 mg) of the respective topical formulation to the plantar surface of the right hind paw and gently rub it in.
-
Induction of Edema: One hour after topical application, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume (Vt) at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculation:
-
Paw Edema (mL) = Vt - V₀
-
Percentage Inhibition of Edema = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
This test evaluates the central analgesic effect of the topically absorbed compound.
-
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound topical formulation
-
Vehicle control
-
Positive control (e.g., morphine, administered systemically)
-
Hot plate apparatus maintained at 55 ± 0.5 °C
-
-
Procedure:
-
Animal Acclimatization and Screening: Acclimatize mice and screen for a baseline reaction time (paw licking or jumping) on the hot plate between 5-15 seconds. Exclude animals outside this range.
-
Grouping: Group the animals as described above.
-
Topical Application: Apply a standardized amount (e.g., 50 mg) of the formulation to the plantar surface of both hind paws.
-
Latency Measurement: At 30, 60, 90, and 120 minutes after application, place each mouse on the hot plate and record the latency to the first sign of nociception (paw licking or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Calculation:
-
Percentage Maximum Possible Effect (%MPE) = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
-
-
This model assesses the peripheral analgesic effect by measuring the reduction in visceral pain.
-
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound topical formulation
-
Vehicle control
-
Positive control (e.g., aspirin (B1665792), administered orally)
-
0.6% (v/v) Acetic acid solution
-
-
Procedure:
-
Animal Acclimatization and Grouping: As described previously.
-
Topical Application: Apply a standardized amount (e.g., 100 mg) of the formulation to the abdominal area and gently rub it in.
-
Induction of Writhing: 30 minutes after topical application, administer 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Calculation:
-
Percentage Inhibition of Writhing = [(Writhes_control - Writhes_treated) / Writhes_control] x 100
-
-
In Vitro Skin Permeation Study
This study evaluates the rate and extent of this compound absorption through the skin.
-
Materials and Equipment:
-
Franz diffusion cells
-
Excised human or porcine skin
-
This compound topical formulation
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)
-
High-Performance Liquid Chromatography (HPLC) system
-
-
Procedure:
-
Skin Preparation: Excise full-thickness skin and remove subcutaneous fat. Cut the skin to a size suitable for the Franz diffusion cells.
-
Franz Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
-
Receptor Compartment: Fill the receptor compartment with pre-warmed (32 ± 1 °C) and degassed receptor solution. Ensure no air bubbles are trapped beneath the skin.
-
Formulation Application: Apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with fresh, pre-warmed medium.
-
Sample Analysis: Analyze the concentration of this compound and salicylic acid in the collected samples using a validated HPLC method.[20][21][22]
-
Data Analysis:
-
Plot the cumulative amount of this compound permeated per unit area (μg/cm²) against time (h).
-
Calculate the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) = Jss / C, where C is the concentration of the drug in the donor compartment.
-
-
Conclusion
This compound is a viable active ingredient for topical analgesic preparations, leveraging its counter-irritant and anti-inflammatory properties. While there is a need for more specific quantitative efficacy and safety data for this compound itself, the established knowledge base for topical salicylates provides a strong foundation for its development and evaluation. The experimental protocols outlined in this document provide a framework for generating robust preclinical data to support the development of novel and effective topical analgesic products containing this compound. Careful formulation design, considering the physicochemical properties of this compound and utilizing appropriate excipients, is critical for optimizing its therapeutic potential.
References
- 1. CAS 607-90-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 607-90-9 | Benchchem [benchchem.com]
- 3. Inhibition of prostaglandin H2 synthases by salicylate is dependent on the oxidative state of the enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound, 607-90-9 [thegoodscentscompany.com]
- 7. mdpi.com [mdpi.com]
- 8. Influence of penetration enhancer on drug permeation from volatile formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2015079233A1 - Topical pharmaceutical composition - Google Patents [patents.google.com]
- 10. US20070042007A1 - Topical composition for delivery of salicylate esters - Google Patents [patents.google.com]
- 11. US7241456B2 - Formulations for topical delivery of bioactive substances and methods for their use - Google Patents [patents.google.com]
- 12. US20070042009A1 - Topical composition for delivery of salicylates - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Systematic review of efficacy of topical rubefacients containing salicylates for the treatment of acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Salicylate‐containing rubefacients for acute and chronic musculoskeletal pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Salicylate-containing rubefacients for acute and chronic musculoskeletal pain in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Salicylate-containing rubefacients for acute and chronic musculoskeletal pain in adults. | Semantic Scholar [semanticscholar.org]
- 19. Making Sense of Topical Pain Relief Options: Comparing Topical Analgesics in Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sciepub.com [sciepub.com]
- 22. rroij.com [rroij.com]
Propyl Salicylate as a Flavoring Agent in Food Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl salicylate (B1505791) (propyl 2-hydroxybenzoate) is an organic ester with a characteristic sweet, floral, and fruity aroma. While it is utilized in the fragrance industry, its application as a flavoring agent in food is a subject of ongoing research and regulatory consideration. This document provides detailed application notes and protocols for the investigation of propyl salicylate in a food research context.
Crucial Regulatory Note: this compound is not generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) and does not possess a FEMA (Flavor and Extract Manufacturers Association) number, indicating it is not an approved food additive in the United States.[1][2] Its status as a food additive in other regions, such as the European Union, also lacks clear approval. Therefore, its use in food should be strictly limited to research purposes under controlled laboratory conditions. One source explicitly recommends it is "not for flavor use".[1][3]
Chemical and Physical Properties
A comprehensive understanding of this compound's properties is essential for its application in food matrices.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₂O₃ | [4] |
| Molecular Weight | 180.20 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid/solid | [1][3] |
| Odor Profile | Sweet, floral, green, herbal, balsamic, fruity, plum, clover | [2] |
| Boiling Point | 246 °C (lit.) | |
| Solubility | Soluble in ethanol (B145695), methanol, isopropanol; sparingly soluble in water. | |
| CAS Number | 607-90-9 | [2][4] |
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound in food research.
Protocol for Sensory Evaluation of this compound
This protocol outlines a method for determining the sensory threshold and flavor profile of this compound in a simple food matrix.
Objective: To determine the detection and recognition thresholds of this compound and to characterize its flavor profile.
Materials:
-
This compound (food-grade, for research purposes only)
-
Deionized water or a simple food base (e.g., 5% sucrose (B13894) solution, spring water)
-
Glass vials with Teflon-lined caps
-
Graduated pipettes
-
Sensory panel of trained assessors (8-12 members)
-
Odor-free sensory evaluation booths
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in ethanol (e.g., 1% w/v).
-
Sample Preparation:
-
Prepare a series of dilutions of the stock solution in the chosen food base. A geometric series (e.g., 10 ppm, 5 ppm, 2.5 ppm, etc.) is recommended to span a wide range of concentrations.
-
Prepare a control sample containing only the food base and a corresponding amount of ethanol to account for any sensory contribution from the solvent.
-
-
Sensory Evaluation Method (Triangle Test for Threshold Determination):
-
Present panelists with three samples: two are identical (either control or a specific dilution), and one is different.
-
Ask panelists to identify the odd sample.
-
The detection threshold is the lowest concentration at which a statistically significant number of panelists can correctly identify the different sample.
-
-
Flavor Profile Analysis (Quantitative Descriptive Analysis - QDA):
-
Present panelists with a concentration of this compound above the recognition threshold.
-
Using a standardized flavor lexicon, panelists will rate the intensity of various flavor attributes (e.g., sweet, fruity, medicinal, bitter, astringent) on a line scale.
-
Data is collected and analyzed to create a flavor profile for this compound.
-
Protocol for Stability Assessment of this compound in a Food Matrix
This protocol provides a framework for evaluating the chemical stability of this compound in a representative food system over time.
Objective: To assess the degradation of this compound in a food matrix under specific storage conditions.
Materials:
-
This compound
-
Model food matrix (e.g., fruit juice, dairy beverage)
-
High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) system
-
Incubators or environmental chambers set to desired storage temperatures (e.g., 4°C, 25°C, 40°C)
-
Amber glass vials with Teflon-lined caps
-
Appropriate solvents for extraction and analysis
Procedure:
-
Sample Preparation:
-
Incorporate a known concentration of this compound into the food matrix.
-
Aliquot the mixture into amber glass vials, ensuring minimal headspace.
-
Prepare control samples of the food matrix without this compound.
-
-
Storage:
-
Store the vials at different temperature conditions.
-
At specified time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove triplicate samples from each storage condition for analysis.
-
-
Extraction:
-
Develop and validate an extraction method to isolate this compound from the food matrix. This may involve liquid-liquid extraction or solid-phase extraction.
-
-
Analytical Quantification:
-
Quantify the concentration of this compound in the extracts using a validated HPLC or GC-MS method.[4]
-
Monitor for the appearance of potential degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the rate constants and half-life of this compound in the food matrix.
-
Flavor Perception Signaling Pathway
The precise signaling pathway for the perception of this compound has not been extensively studied. However, based on its chemical structure and common flavor descriptors (sweet, bitter), it is likely to interact with G-protein coupled receptors (GPCRs) on taste receptor cells. The following diagram illustrates a generalized pathway for taste perception.
Conclusion
This compound presents an interesting aromatic profile that may have potential applications in flavor creation. However, its current regulatory status as an unapproved food additive in major markets like the United States is a significant barrier to its commercial use. The protocols and information provided here are intended to guide researchers in the controlled investigation of its sensory properties and stability in food systems. Any research in this area should be conducted with a clear understanding of the regulatory landscape and a focus on generating the safety and efficacy data that would be required for any future consideration as a food ingredient.
References
Application Notes and Protocols: Chromatographic Analysis of Propyl Salicylate and Principles of Derivatization
Introduction
Propyl salicylate (B1505791), the ester of salicylic (B10762653) acid and propanol, is a compound of interest in the pharmaceutical, cosmetic, and flavor industries.[1][2] Its analysis is crucial for quality control, formulation development, and safety assessment.[3] While the user's query concerned the use of propyl salicylate as a derivatizing agent, a comprehensive review of the scientific literature indicates that this compound is typically the analyte in chromatographic methods, rather than a reagent used to derivatize other compounds.
Derivatization is a chemical modification process used to convert an analyte into a product with improved chromatographic properties, such as increased volatility for Gas Chromatography (GC) or enhanced detectability for High-Performance Liquid Chromatography (HPLC).[4][5] This is often necessary for compounds with polar functional groups like carboxylic acids, amines, and hydroxyl groups.[6][7]
These application notes will provide detailed protocols for the analysis of this compound by GC and HPLC and will also present an overview of common derivatization strategies that are employed for analytes with functional groups similar to those found in salicylic acid and related compounds.
Part 1: Analysis of this compound by Gas Chromatography (GC)
Gas chromatography is a robust technique for the separation and quantification of volatile and semi-volatile compounds like this compound.[3]
Application Note: GC-FID Analysis of Short-Chain Salicylate Esters
This method is suitable for the quantitative analysis of this compound in mixtures with other short-chain salicylate esters, such as methyl, ethyl, and butyl salicylate.[1][2]
Table 1: GC-FID Operating Conditions for Salicylate Ester Analysis
| Parameter | Value |
| Column | Nonpolar column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial: 70 °C, hold for 2 min; Ramp: 20 °C/min to 250 °C; Hold: 5 min at 250 °C |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) |
| Injection Volume | 1 µL |
| Mode | Split |
Data derived from similar salicylate analysis protocols.[1][3]
Experimental Protocol: GC-FID Analysis of this compound
1. Materials and Reagents:
-
This compound standard (98% purity or higher)[2]
-
Solvent (e.g., hexane, chloroform)
-
Volumetric flasks and pipettes
-
GC vials with caps
2. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
Dissolve the sample containing this compound in a known volume of solvent.
-
If necessary, perform a liquid-liquid extraction to isolate the analyte from the sample matrix.
-
Filter the sample through a 0.45 µm syringe filter into a GC vial.
4. GC-FID Analysis:
-
Set up the GC-FID system according to the conditions in Table 1.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Identify the this compound peak based on its retention time, which has been reported to be approximately 6.250 minutes under similar conditions.[1]
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Caption: Workflow for the GC-FID analysis of this compound.
Part 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for analyzing non-volatile or thermally labile compounds like this compound.[8]
Application Note: RP-HPLC Analysis of this compound
Reverse-phase HPLC (RP-HPLC) is a common method for the analysis of moderately polar compounds such as this compound.[9]
Table 2: HPLC Operating Conditions for this compound Analysis
| Parameter | Value |
| Column | C18 or Newcrom R1 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with a phosphoric acid modifier |
| Detection | UV-Vis Detector (wavelength set according to analyte's absorbance) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Temperature | Ambient |
Data derived from established HPLC methods for this compound.[9]
Experimental Protocol: RP-HPLC Analysis of this compound
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile, water, and phosphoric acid
-
Volumetric flasks and pipettes
-
HPLC vials with caps
2. Standard and Sample Preparation:
-
Follow the same procedure as for the GC-FID analysis, using the HPLC mobile phase as the diluent.
3. HPLC Analysis:
-
Set up the HPLC system with the conditions specified in Table 2.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards and samples.
-
Identify and quantify the this compound peak.
Part 3: Principles of Derivatization for Chromatography
Although this compound is not used as a derivatizing agent, understanding the principles of derivatization is crucial for the analysis of many other compounds, including its precursor, salicylic acid. Derivatization aims to improve a compound's volatility, thermal stability, and detectability.[4][7][10]
Common Derivatization Reactions:
-
Silylation: This is one of the most common derivatization techniques for GC.[7][11] It involves replacing active hydrogen atoms in -OH, -COOH, -NH, and -SH groups with a trimethylsilyl (B98337) (TMS) group. This reduces the polarity and increases the volatility of the analyte.[10]
-
Common Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
-
Alkylation (Esterification): This method is used to convert carboxylic acids into their more volatile ester derivatives for GC analysis.[4][12]
-
Common Reagents: Diazomethane, BF3-Methanol.
-
-
Acylation: This technique is an alternative to silylation for derivatizing alcohols, phenols, and amines, producing stable and volatile derivatives.[5]
-
Common Reagents: Acetic anhydride (B1165640), trifluoroacetic anhydride (TFAA).
-
-
For HPLC: Derivatization is often employed to attach a chromophore or fluorophore to the analyte to enhance its detection by UV-Vis or fluorescence detectors, especially for compounds that lack these properties.[13][14]
-
Common Reagents for Amines: o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl).[6][15]
-
Common Reagents for Carboxylic Acids: Coumarin analogues, alkyl halides.[14]
-
Caption: The logical relationship of derivatization in chromatography.
This compound is readily analyzed in its native form by both GC and HPLC. The provided protocols offer a starting point for developing and validating methods for its quantification. While this compound itself is not employed as a derivatizing agent, the principles of derivatization are fundamental in chromatography for the analysis of a wide range of compounds, particularly those with polar functional groups. The choice of an appropriate derivatization strategy depends on the analyte's structure and the desired analytical outcome.
References
- 1. sciepub.com [sciepub.com]
- 2. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. This compound | 607-90-9 | Benchchem [benchchem.com]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. gcms.cz [gcms.cz]
- 11. phoenix-sci.com [phoenix-sci.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. researchgate.net [researchgate.net]
- 14. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Skin Penetration Studies of Propyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl salicylate (B1505791), an ester of salicylic (B10762653) acid, is utilized in various topical formulations for its analgesic and fragrance properties. Understanding its percutaneous absorption is crucial for assessing the efficacy and safety of such products. In vitro skin penetration studies provide a reliable and ethical method for determining the rate and extent to which a substance permeates the skin barrier. These studies are instrumental in formulation development, risk assessment, and regulatory submissions.
This document provides detailed protocols for conducting in vitro skin penetration studies of propyl salicylate using Franz diffusion cells, in accordance with established scientific principles and regulatory guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[1][2][3] The protocols cover the preparation of skin membranes, the experimental setup using Franz diffusion cells, and the analytical quantification of this compound.
Key Experimental Protocols
Preparation of Skin Membranes
The choice of skin membrane is a critical factor that can influence the outcome of in vitro penetration studies. Human skin is the gold standard for predicting in vivo performance in humans.[4] However, due to ethical and availability constraints, animal skin, particularly porcine skin, is often used as a surrogate due to its anatomical and physiological similarities to human skin.[5][6] Reconstructed human epidermis (RhE) models are also a viable alternative.[7][8]
Protocol for Preparation of Human or Porcine Skin:
-
Source and Storage: Obtain full-thickness skin from a reputable tissue bank or from surgical discard. If using animal skin, freshly excised porcine ear skin is recommended.[5][6] Store the skin frozen at -20°C or below until use.[9]
-
Thawing and Preparation: Thaw the skin at room temperature. Carefully remove any subcutaneous fat and connective tissue using a scalpel.
-
Dermatoming (Optional but Recommended): For creating split-thickness skin, use a dermatome to slice the skin to a uniform thickness, typically between 200 and 500 µm.[10] This removes the lower dermis, which can act as a reservoir for the test substance.[3]
-
Membrane Cutting: Cut the prepared skin into sections of an appropriate size to fit the Franz diffusion cells.
-
Equilibration: Before mounting, allow the skin membranes to equilibrate in phosphate-buffered saline (PBS) or the receptor solution to ensure hydration.[11]
Franz Diffusion Cell Assay
The Franz diffusion cell is a widely accepted apparatus for in vitro skin permeation studies.[11][12][13] It consists of a donor chamber, where the test formulation is applied, and a receptor chamber containing a fluid that mimics physiological conditions. The skin membrane is mounted between these two chambers.[13]
Protocol:
-
Cell Preparation: Thoroughly clean all components of the Franz diffusion cells.[14]
-
Receptor Fluid: Fill the receptor chamber with a suitable receptor fluid. For lipophilic compounds like this compound, a mixture of PBS and a solubilizing agent such as ethanol (B145695) or propylene (B89431) glycol may be necessary to maintain sink conditions.[10][13] The pH of the receptor fluid should be maintained around 7.4 to mimic physiological pH. Degas the receptor fluid to prevent air bubble formation.[11]
-
Membrane Mounting: Carefully mount the prepared skin membrane onto the receptor chamber, ensuring the stratum corneum side faces the donor chamber.[11] Avoid trapping any air bubbles between the membrane and the receptor fluid.[14]
-
Assembly: Clamp the donor chamber securely onto the receptor chamber.
-
Temperature Control: Place the assembled cells in a circulating water bath maintained at 32 ± 1°C to simulate the temperature of the skin surface.[11]
-
Formulation Application: Apply a finite dose of the this compound formulation (e.g., 5-10 mg/cm²) to the surface of the skin in the donor chamber.[2][15]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), collect an aliquot of the receptor fluid from the sampling port.[6] Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.[11]
-
Mass Balance: At the end of the experiment, perform a mass balance to account for the total amount of applied this compound. This involves analyzing the amount of substance remaining on the skin surface, within the different skin layers (stratum corneum, epidermis, dermis), and in the receptor fluid.[16]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a common and reliable method for the quantification of salicylates in biological matrices.[9][12]
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 3.9 x 300 mm) is typically used.[9]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 50:50 v/v) at an acidic pH (e.g., pH 3) is a common mobile phase for salicylates.[9]
-
Flow Rate: A flow rate of 1.0 to 1.2 mL/min is generally appropriate.[9]
-
Detection: UV detection at a wavelength of approximately 237 nm is suitable for salicylates.[9]
-
-
Sample Preparation: Samples collected from the receptor fluid may be directly injected or may require dilution with the mobile phase.
-
Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the experimental samples is determined by comparing their peak areas to the calibration curve.
Data Presentation and Analysis
The cumulative amount of this compound permeated per unit area of skin is plotted against time. The steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL) can be calculated from the linear portion of this plot.
Table 1: Quantitative Data for In Vitro Skin Penetration of Salicylates
| Parameter | Methyl Salicylate | Ethyl Salicylate | This compound | Notes |
| Permeability as Flux (µg/cm²/h) | Varies significantly with formulation (e.g., ~10-100) | Data not readily available | Data to be determined | Flux is dependent on the vehicle and concentration. |
| Cumulative Permeation (µg/cm² over 24h) | ~90 in propylene glycol[16][17] | Absorbed dose of 12-25% of applied dose[15] | Data to be determined | Occlusion and vehicle have a significant impact.[15] |
| Skin Deposition (% of applied dose) | ~11.6% in propylene glycol[6] | Data not readily available | Data to be determined | The vehicle can influence the amount of substance retained in the skin.[6] |
Note: The provided data for methyl and ethyl salicylate are for comparative purposes. The actual values for this compound will need to be determined experimentally.
Visualizations
Caption: Experimental workflow for in vitro skin penetration study.
Caption: Logical process of percutaneous absorption.
References
- 1. one.oecd.org [one.oecd.org]
- 2. oecd.org [oecd.org]
- 3. ec.europa.eu [ec.europa.eu]
- 4. In Vitro Skin Permeation Testing based on OECD Guidance [lnhlifesciences.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Development and Characterisation of a Topical Methyl Salicylate Patch: Effect of Solvents on Adhesion and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Reconstructed Human Epidermis: An Alternative Approach for In Vitro Bioequivalence Testing of Topical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cir-safety.org [cir-safety.org]
- 11. alterlab.co.id [alterlab.co.id]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. discoveryjournals.org [discoveryjournals.org]
- 14. norlab.com [norlab.com]
- 15. In vitro human skin absorption of ethyl salicylate, pentyl salicylate, and (Z)-3-hexenyl salicylate from topical formulations: Effects on permeation and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Quantification of propyl salicylate in complex matrices like creams and lotions
Introduction
Propyl salicylate (B1505791) is an ester of salicylic (B10762653) acid, commonly used in topical analgesic preparations, fragrances, and as a flavoring agent. Its accurate quantification in complex matrices such as creams and lotions is crucial for quality control, formulation development, and stability testing in the pharmaceutical and cosmetic industries. This application note provides detailed protocols for the quantification of propyl salicylate in these complex matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methods described are designed to be robust, accurate, and precise for researchers, scientists, and drug development professionals.
Analytical Methods
Two primary analytical methods are presented for the quantification of this compound: a reversed-phase HPLC (RP-HPLC) method for routine quality control and a GC-MS method for confirmatory analysis and lower-level detection.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the routine quantification of this compound in cream and lotion formulations. The sample preparation involves a straightforward ultrasonic-assisted extraction, followed by chromatographic separation on a C18 column.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity, making it ideal for confirmatory analysis and for detecting lower concentrations of this compound. This method involves a liquid-liquid extraction followed by direct injection into the GC-MS system.
Data Presentation
The following tables summarize the expected quantitative performance of the described analytical methods. These values are based on validated methods for similar analytes in comparable matrices.[1][2][3][4]
Table 1: HPLC Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
Table 2: GC-MS Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (Recovery) | 97.5% - 103.0% |
| Precision (%RSD) | < 3.0% |
Experimental Protocols
Protocol 1: Quantification by RP-HPLC
1. Materials and Reagents
-
This compound Reference Standard (≥99% purity)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Acetic Acid (Glacial, analytical grade)
-
Syringe filters (0.45 µm, PTFE or nylon)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: Quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Acetic Acid in Water (60:40, v/v).[1][5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 305 nm.
-
Injection Volume: 20 µL.
3. Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock standard with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
4. Sample Preparation
-
Accurately weigh approximately 1.0 g of the cream or lotion sample into a 50 mL centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Vortex for 1 minute to disperse the sample.
-
Place the tube in an ultrasonic bath and sonicate for 20 minutes to facilitate extraction.[6][7]
-
Centrifuge the sample at 4000 rpm for 15 minutes to separate the excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to bring the this compound concentration within the calibration range.
5. Analysis
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve generated from the working standards.
Protocol 2: Quantification by GC-MS
1. Materials and Reagents
-
This compound Reference Standard (≥99% purity)
-
Dichloromethane (B109758) (GC grade)
-
Methanol (GC grade)
-
Sodium Chloride (analytical grade)
-
Anhydrous Sodium Sulfate (B86663) (analytical grade)
-
Syringe filters (0.45 µm, PTFE)
2. Instrumentation and GC-MS Conditions
-
GC-MS System: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: m/z 120.
-
Qualifier Ions: m/z 92, 138.
-
3. Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock standard with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
Accurately weigh approximately 0.5 g of the cream or lotion sample into a 15 mL glass centrifuge tube.
-
Add 5 mL of a saturated sodium chloride solution and vortex for 30 seconds.
-
Add 5 mL of dichloromethane to the tube.
-
Vortex vigorously for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.
-
If necessary, dilute the sample with dichloromethane to fall within the calibration range.
5. Analysis
-
Inject 1 µL of the standard and sample solutions into the GC-MS system.
-
Quantify the this compound concentration based on the peak area of the quantifier ion (m/z 120) against the calibration curve.
Visualizations
Caption: HPLC Sample Preparation Workflow.
Caption: GC-MS Sample Preparation Workflow.
References
- 1. rroij.com [rroij.com]
- 2. rroij.com [rroij.com]
- 3. Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimisation and validation of a GC-MS/MS method for the analysis of methyl salicylate in hair and skin samples for use in human-volunteer decontamination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl Paraben in Combined Topical Formulation by Using Design of Experiment | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. atlantis-press.com [atlantis-press.com]
Application Notes and Protocols for Studying the Microbial Degradation of Propyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl salicylate (B1505791), an ester of salicylic (B10762653) acid, is utilized in various pharmaceutical and cosmetic formulations. Understanding its environmental fate and biodegradability is crucial for assessing its ecological impact. Microbial degradation is a primary mechanism for the removal of such organic compounds from the environment. These application notes provide a comprehensive overview and detailed protocols for studying the microbial degradation of propyl salicylate. The methodologies outlined are designed to enable researchers to investigate the degradation pathways, kinetics, and influential environmental factors.
Postulated Microbial Degradation Pathway of this compound
The microbial degradation of this compound is postulated to occur in a two-step process, initiated by the hydrolysis of the ester bond, followed by the degradation of the resulting salicylic acid.
-
Step 1: Hydrolysis to Salicylic Acid and Propanol (B110389) The initial step involves the enzymatic hydrolysis of the ester linkage in this compound by microbial esterases. This reaction yields salicylic acid and propanol. Microbial esterases, belonging to the α/β-hydrolase family, are known to be versatile in their substrate specificity, acting on a variety of aromatic esters.[1] The propanol produced is a simple alcohol that can be readily utilized as a carbon source by a wide range of microorganisms.
-
Step 2: Degradation of Salicylic Acid Salicylic acid, a key intermediate, is a well-studied biodegradable compound.[2] Bacteria, particularly species of Pseudomonas and Rhodococcus, are known to degrade salicylic acid through two primary pathways:
-
Catechol Pathway (meta- or ortho-cleavage): Salicylate is decarboxylated to catechol, which is then subject to ring cleavage by either catechol 1,2-dioxygenase (ortho-cleavage) or catechol 2,3-dioxygenase (meta-cleavage), leading to intermediates that enter the tricarboxylic acid (TCA) cycle.
-
Gentisate Pathway: Salicylate is hydroxylated to gentisate, which is then cleaved and further metabolized.
-
The specific pathway utilized is dependent on the microbial species and the enzymatic machinery they possess.
Caption: Postulated microbial degradation pathway of this compound.
Data Presentation: Quantitative Degradation Data
The following tables summarize quantitative data on the microbial degradation of salicylates and related compounds. This data can serve as a reference for expected degradation rates and optimal conditions.
Table 1: Microbial Degradation of Salicylic Acid
| Microorganism | Initial Concentration | Degradation Rate | Conditions | Reference |
| Pseudomonas fluorescens HK44 | 200 mg/L | 32.7 mg/(g cells·min)⁻¹ | pH 7.0 | [3] |
| Ralstonia basilensis in consortium with Chlorella sorokiniana | Not specified | 19 mg/(L·h)⁻¹ | Photosynthetic oxygenation | [4] |
| Pseudomonas putida | 35-600 mg/L | Complete degradation within 14 h | Batch culture |
Table 2: Biodegradation of Propylparaben (as an analog for this compound)
| Condition | Half-life | Notes | Reference |
| Aerobic (Activated Sludge) | 15.8 - 19.8 minutes | Efficient degradation | [2] |
| Anaerobic | > 8.6 hours | Slower degradation compared to aerobic conditions | [2] |
| Greywater | 50% reduction after 75 hours | Slower degradation in a complex matrix | [5] |
Experimental Protocols
This section provides detailed protocols for key experiments to study the microbial degradation of this compound.
Protocol 1: Isolation and Acclimation of this compound-Degrading Microorganisms
Objective: To isolate and acclimate microbial cultures capable of degrading this compound from environmental samples.
Materials:
-
Environmental samples (e.g., soil, wastewater sludge)
-
Mineral Salts Medium (MSM) - see composition below
-
This compound (as the sole carbon source)
-
Petri dishes
-
Shaker incubator
-
Autoclave
MSM Composition (per liter of distilled water):
-
K₂HPO₄: 1.0 g
-
KH₂PO₄: 0.2 g
-
NaCl: 1.0 g
-
CaCl₂: 0.01 g
-
MgSO₄·7H₂O: 0.5 g
-
FeSO₄·7H₂O: 0.01 g
-
Trace element solution: 1 mL
-
Adjust pH to 7.0
Procedure:
-
Enrichment Culture: a. Add 1 g of the environmental sample to 100 mL of sterile MSM in a 250 mL Erlenmeyer flask. b. Add this compound to a final concentration of 50 mg/L. c. Incubate at 30°C on a rotary shaker at 150 rpm for 7-10 days.
-
Subculturing: a. Transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with 50 mg/L this compound. b. Repeat this step 3-4 times to enrich for this compound-degrading microorganisms.
-
Isolation of Pure Cultures: a. Serially dilute the final enrichment culture. b. Plate the dilutions onto MSM agar (B569324) plates containing 50 mg/L this compound as the sole carbon source. c. Incubate at 30°C until distinct colonies appear. d. Isolate individual colonies and re-streak onto fresh plates to ensure purity.
-
Acclimation: a. Grow the isolated pure cultures or the mixed enrichment culture in MSM with gradually increasing concentrations of this compound (e.g., 50, 100, 200 mg/L) to acclimate the microorganisms.
Protocol 2: Biodegradation Batch Experiments
Objective: To quantify the degradation of this compound by the acclimated microbial cultures and identify degradation products.
Materials:
-
Acclimated microbial culture
-
MSM
-
This compound
-
Sterile 250 mL Erlenmeyer flasks
-
Shaker incubator
-
Sampling syringes and sterile filters (0.22 µm)
-
Analytical instruments (HPLC or GC-MS)
Procedure:
-
Inoculum Preparation: a. Grow the acclimated culture in MSM with 50 mg/L this compound to the late exponential phase. b. Harvest the cells by centrifugation and wash with sterile phosphate (B84403) buffer to remove any residual carbon source. c. Resuspend the cells in sterile MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).
-
Experimental Setup: a. In sterile 250 mL Erlenmeyer flasks, add 100 mL of MSM. b. Add this compound to the desired initial concentration (e.g., 100 mg/L). c. Inoculate the flasks with the prepared inoculum (e.g., 5% v/v). d. Prepare a sterile control flask (no inoculum) and a biotic control flask (with inoculum but no this compound).
-
Incubation and Sampling: a. Incubate the flasks at 30°C on a rotary shaker at 150 rpm. b. At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw 1 mL samples aseptically. c. Filter the samples through a 0.22 µm syringe filter to remove bacterial cells. d. Store the filtered samples at -20°C until analysis.
-
Analytical Monitoring: a. Analyze the samples for the concentration of this compound and potential metabolites (e.g., salicylic acid) using HPLC or GC-MS. b. Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) of the culture.
Caption: Experimental workflow for biodegradation batch studies.
Protocol 3: Analytical Method for this compound and Salicylic Acid Quantification by HPLC
Objective: To provide a high-performance liquid chromatography (HPLC) method for the simultaneous quantification of this compound and its primary metabolite, salicylic acid.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile (B52724) and water (with 0.1% formic acid)
-
This compound and salicylic acid standards
-
Filtered samples from the biodegradation experiment
HPLC Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid). For example:
-
0-2 min: 30% Acetonitrile
-
2-10 min: Gradient to 80% Acetonitrile
-
10-12 min: Hold at 80% Acetonitrile
-
12-15 min: Return to 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 230 nm and 304 nm
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: a. Prepare stock solutions of this compound and salicylic acid in acetonitrile (e.g., 1000 mg/L). b. Prepare a series of calibration standards by diluting the stock solutions in the mobile phase to cover the expected concentration range in the samples.
-
Sample Analysis: a. Thaw the frozen samples. b. Inject the standards and samples into the HPLC system.
-
Data Analysis: a. Create a calibration curve for each compound by plotting the peak area against the concentration. b. Determine the concentration of this compound and salicylic acid in the experimental samples using the calibration curves.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the microbial degradation of this compound. By employing these methods, researchers can elucidate the degradation pathways, determine degradation kinetics, and identify the microorganisms responsible for the biotransformation. This knowledge is essential for a comprehensive environmental risk assessment and for the development of potential bioremediation strategies for this compound and related compounds.
References
- 1. Biochemical studies on a versatile esterase that is most catalytically active with polyaromatic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Resistance and Biodegradation of Triclosan and Propylparaben by Isolated Bacteria from Greywater - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Propyl Salicylate Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of propyl salicylate (B1505791) and improving yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My propyl salicylate yield is lower than expected. What are the common causes and how can I improve it?
Low yields in this compound synthesis, typically performed via Fischer esterification, are often due to the reversible nature of the reaction and incomplete conversion of reactants. Here are key factors and troubleshooting steps:
-
Equilibrium Limitations: The esterification of salicylic (B10762653) acid with propanol (B110389) is a reversible reaction that produces water as a byproduct.[1] To drive the equilibrium towards the product (this compound), you can:
-
Catalyst Issues: The choice and concentration of the acid catalyst are crucial.
-
Insufficient Catalyst: Ensure an adequate amount of catalyst, such as concentrated sulfuric acid, is used to achieve a reasonable reaction rate.
-
Catalyst Activity: Consider alternative catalysts that can offer higher yields and milder reaction conditions. Ionic liquids and solid acid catalysts have shown promise in achieving high conversions.[1][3][4]
-
-
Reaction Temperature and Time:
-
Suboptimal Temperature: The reaction temperature influences the reaction rate. For typical acid-catalyzed esterification, heating is required.[5] However, excessively high temperatures can promote side reactions.
-
Insufficient Reaction Time: Fischer esterification can be slow, often requiring several hours to reach equilibrium.[2] Ensure the reaction is allowed to proceed for a sufficient duration.
-
-
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.
Q2: What are some alternative catalysts to sulfuric acid for this compound synthesis, and what are their advantages?
Several alternatives to traditional mineral acid catalysts like sulfuric acid have been explored to improve yields and create more environmentally friendly processes.
-
Ionic Liquids (ILs): Imidazolium-based Brønsted acidic ionic liquids can act as both catalyst and solvent, leading to high yields of salicylates (76%-96%).[1][3] They are often reusable, which is a significant advantage.[1][3]
-
Solid Acid Catalysts: Heterogeneous catalysts such as sulfated zirconia, zeolites, and acidified silica (B1680970) offer easier separation from the reaction mixture and can be recycled.[4]
-
Microwave-Assisted Synthesis with a Catalyst: Using an alumina (B75360) methanesulfonic acid (AMA) catalyst under microwave irradiation has been reported to produce a high yield of 96%.[1][8]
Q3: How can I effectively purify the synthesized this compound?
Proper purification is essential to isolate the final product with high purity. A typical workup and purification procedure involves several steps:
-
Neutralization: After the reaction is complete, the remaining acid catalyst must be neutralized. This is often done by washing the reaction mixture with a basic solution like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[1][9]
-
Washing: The crude product should be washed with water to remove any unreacted, water-soluble starting materials such as salicylic acid and propanol, as well as the neutralized catalyst salts.[1]
-
Drying: The organic layer containing the this compound should be dried using an anhydrous drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[8][10]
-
Distillation: The final purification of the ester is commonly achieved through vacuum distillation, which separates the this compound from less volatile impurities.[1]
Q4: Can microwave irradiation improve the synthesis of this compound?
Yes, microwave-assisted synthesis is a green chemistry technique that can significantly enhance the synthesis of this compound.[1] Its main advantages include:
-
Accelerated Reaction Rates: Microwave heating can dramatically reduce reaction times compared to conventional heating methods. For instance, a high yield of 92.25% was achieved in just 25 minutes under 250W microwave radiation using an ionic liquid catalyst.[1]
-
Improved Yields: Microwave irradiation can lead to higher product yields.
-
Reduced Energy Consumption: The efficiency of microwave heating can lower overall energy consumption.
Data on this compound Synthesis Yields
The following table summarizes yields of this compound achieved under various reaction conditions and with different catalytic systems.
| Catalyst | Alcohol | Reaction Conditions | Yield/Conversion | Reference |
| Alumina Methanesulfonic Acid (AMA) | Propanol | Microwave Irradiation, 120°C, 20 min | 96% Yield | [1][8] |
| [bmim]BF₄ (Ionic Liquid) | n-Propanol | Microwave Irradiation, 250W, 25 min | 92.25% Yield | [1] |
| [Trps][OTs] (Ionic Liquid) | Propyl Alcohol | 100°C | 98.13% Conversion | [1] |
| [Hmim]BF₄ (Ionic Liquid) | n-Butyl Alcohol | 115°C, 10 hours | 88% Yield (1st run) | [3] |
| Sulfuric Acid | Methanol | Reflux, 75 min | Not specified, but a common lab procedure | [5] |
Experimental Protocols
Protocol 1: Classical Fischer Esterification using Sulfuric Acid
This protocol describes a standard laboratory procedure for the synthesis of salicylates via Fischer esterification.
Materials:
-
Salicylic acid
-
Propanol (or other alcohol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent (e.g., dichloromethane (B109758) or diethyl ether)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve salicylic acid in an excess of propanol.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for a designated period (e.g., 1-2 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the mixture with water to remove excess alcohol and sulfuric acid.
-
Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash again with water.
-
-
Drying and Solvent Removal:
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator.
-
-
Purification: Purify the crude this compound by vacuum distillation.
Protocol 2: Microwave-Assisted Synthesis with an Ionic Liquid Catalyst
This protocol outlines a more rapid and efficient synthesis using microwave irradiation.
Materials:
-
Salicylic acid
-
n-Propanol
-
Ionic liquid catalyst (e.g., [bmim]BF₄)
-
Microwave reactor
-
Sodium carbonate (Na₂CO₃) solution
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Mixture: In a microwave reaction vessel, combine salicylic acid, n-propanol, and the ionic liquid catalyst.
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a specified power and time (e.g., 250W for 25 minutes).[1]
-
Extraction and Washing:
-
After cooling, dilute the mixture with dichloromethane.
-
Wash the organic phase with a sodium carbonate solution and then with water.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Further purify by vacuum distillation if necessary.
Visualizations
Caption: Fischer esterification of salicylic acid to this compound.
References
- 1. This compound | 607-90-9 | Benchchem [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. ivypanda.com [ivypanda.com]
- 7. US2397498A - Esterification of salicylic acid - Google Patents [patents.google.com]
- 8. SALICYLIC ACID N-PROPYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]
Technical Support Center: Overcoming Challenges in the Purification of Propyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of propyl salicylate (B1505791).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude propyl salicylate synthesized by Fischer esterification?
A1: The most frequent impurities include unreacted starting materials such as salicylic (B10762653) acid and propanol. Residual acid catalyst (e.g., sulfuric acid) and water, a byproduct of the reaction, are also common.[1][2] Side-products from the esterification reaction can also be present.
Q2: What is the initial workup procedure for crude this compound before fine purification?
A2: A typical initial workup involves neutralizing the acidic reaction mixture. This is often achieved by washing the crude product with a basic solution, such as 5% sodium carbonate, until the pH is neutral (pH 8.0-9.0).[3][4] This is followed by washing with water to remove any remaining salts and water-soluble impurities. The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.[5]
Q3: Which analytical methods are suitable for assessing the purity of this compound?
A3: Several analytical techniques can be used to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method.[6][7] Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is also highly effective for analyzing volatile esters like this compound.[8][9] Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can provide structural confirmation and identify impurities.[10]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound via distillation, column chromatography, and recrystallization.
Vacuum Distillation
Vacuum distillation is a common method for purifying this compound, which has a high boiling point at atmospheric pressure.[11]
Experimental Protocol: Fractional Vacuum Distillation
-
Pre-treatment: Begin with crude this compound that has been washed with sodium carbonate solution and water, and then dried.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum operation. Ensure all joints are properly sealed.
-
Vacuum Application: Gradually apply vacuum to the system, aiming for a pressure of 15-20 mmHg.[12]
-
Heating: Gently heat the distillation flask.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. For this compound, this is typically in the range of 112-117 °C at 15-20 mmHg.[12] Discard any initial lower-boiling fractions and stop distillation before higher-boiling impurities distill over.
Troubleshooting Common Distillation Problems
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Product loss during initial workup (e.g., excessive washing).[13] | Use saturated brine (NaCl solution) during washing to reduce the solubility of the ester in the aqueous phase. |
| Incomplete reaction during synthesis. | Ensure the initial esterification reaction goes to completion by using an excess of one reactant or by removing water as it forms.[2] | |
| Thermal decomposition at high temperatures. | Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is not excessively high. | |
| Product Contamination | Inefficient separation from impurities with close boiling points. | Use a fractionating column with a higher number of theoretical plates. Optimize the distillation rate to allow for proper vapor-liquid equilibrium. |
| Bumping of the liquid leading to contamination of the distillate. | Use a magnetic stir bar or boiling chips (for atmospheric distillation) to ensure smooth boiling. Do not add boiling chips to a hot liquid. | |
| Unstable Vacuum | Leaks in the distillation apparatus. | Check all joints and connections for a proper seal. Use high-vacuum grease where appropriate. |
Logical Workflow for Troubleshooting Distillation Issues
Caption: Troubleshooting workflow for this compound distillation.
Column Chromatography
Column chromatography is a powerful technique for separating this compound from impurities with different polarities.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Pack a glass column with silica (B1680970) gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting point for esters is a low percentage of ethyl acetate (B1210297) in hexane (B92381).[4]
-
Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Common Chromatography Problems
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation | Inappropriate solvent system (eluent). | Optimize the eluent system by testing different solvent ratios with TLC. For esters, mixtures of hexane and ethyl acetate or ether are common.[4] |
| Column overloading. | Use a larger column or reduce the amount of sample loaded. | |
| Column channeling or cracking. | Ensure the column is packed uniformly and is not allowed to run dry. | |
| Product Elutes too Quickly or too Slowly | Eluent polarity is too high or too low. | Adjust the polarity of the eluent. If the product elutes too quickly, decrease the polarity. If it elutes too slowly, increase the polarity. |
| Tailing of Peaks | Interactions between the compound and the stationary phase. | For acidic compounds like residual salicylic acid, adding a small amount of acetic acid to the eluent can improve peak shape. For basic impurities, a small amount of triethylamine (B128534) can be added. |
Logical Workflow for Troubleshooting Chromatography Issues
Caption: Troubleshooting workflow for this compound column chromatography.
Recrystallization
Recrystallization is a technique for purifying solid compounds, but it can be adapted for liquid compounds like this compound by using a suitable solvent system where the product has low solubility at cold temperatures.
Experimental Protocol: Recrystallization from a Mixed Solvent System (e.g., Ethanol (B145695)/Water)
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.[14]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Induce Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals thoroughly.
Troubleshooting Common Recrystallization Problems
| Problem | Potential Cause | Troubleshooting Steps |
| No Crystals Form | Too much solvent was used. | Reheat the solution and evaporate some of the solvent to increase the concentration.[1] |
| The solution was not cooled sufficiently. | Ensure the solution is cooled in an ice bath for an adequate amount of time. | |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1] | |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. | Use a solvent with a lower boiling point. |
| The solution is cooling too rapidly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| High concentration of impurities. | Perform a preliminary purification step (e.g., washing) before recrystallization. | |
| Low Recovery | The chosen solvent has a high solubility for the product even at low temperatures. | Select a different solvent or solvent system where the product has lower solubility when cold. |
| Too much solvent was used during dissolution or washing. | Use the minimum amount of hot solvent for dissolution and a minimal amount of cold solvent for washing.[1] |
Logical Workflow for Troubleshooting Recrystallization Issues
Caption: Troubleshooting workflow for this compound recrystallization.
Data Presentation
The following tables summarize typical data for the analysis of this compound and related compounds. Note that specific values can vary depending on the experimental conditions.
Table 1: GC Retention Times for Salicylate Esters
| Compound | Retention Time (minutes) |
| Methyl Salicylate | 3.520 |
| Ethyl Salicylate | 4.606 |
| This compound | 6.250 |
| Butyl Salicylate | 8.263 |
| Note: Retention times are dependent on the specific GC column and conditions and should be used as a relative guide.[8][9] |
Table 2: Purity and Yield of this compound from Different Synthesis & Purification Methods
| Synthesis Method | Purification Steps | Purity (%) | Yield (%) |
| Fischer Esterification (Sulfuric Acid Catalyst) | Washing with Na2CO3, Water; Vacuum Distillation | >98 | 93.4 |
| Microwave-assisted Esterification (Ionic Liquid Catalyst) | Washing with Na2CO3, Water; Drying | Not specified | 92.25 |
| Note: These values are based on literature and can vary with experimental optimization.[4][5] |
References
- 1. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 2. This compound | 607-90-9 | Benchchem [benchchem.com]
- 3. CN102249926A - Preparation method of isoamyl salicylate - Google Patents [patents.google.com]
- 4. CN104710314A - Preparation method of salicylate - Google Patents [patents.google.com]
- 5. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. sciepub.com [sciepub.com]
- 9. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]
- 10. Compositional analysis of short-chain alkyl (C1-C4) salicylate ester mixtures by various quantitative analytical techniques | Poster Board #248 - American Chemical Society [acs.digitellinc.com]
- 11. benchchem.com [benchchem.com]
- 12. rjptonline.org [rjptonline.org]
- 13. benchchem.com [benchchem.com]
- 14. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Propyl Salicylate
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of propyl salicylate (B1505791).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for propyl salicylate analysis?
Peak tailing is a chromatographic issue where a peak is asymmetrical, featuring a trailing edge that is longer or more drawn-out than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical (Gaussian) in shape.[2] For this compound analysis, peak tailing is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between this compound and other components, and decreased analytical sensitivity.[1][3]
Q2: What are the most common causes of peak tailing for a phenolic compound like this compound?
The primary cause of peak tailing for phenolic compounds such as this compound is secondary interactions between the analyte and the stationary phase.[1][4] this compound's phenolic hydroxyl group can interact strongly with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[4][5]
Other significant causes include:
-
Improper Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound's phenolic group, both ionized and non-ionized forms can exist, leading to peak distortion.[2][6]
-
Column Contamination or Degradation: Active sites can form on the column due to the accumulation of sample matrix components or the natural degradation of the stationary phase over time.[1][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[4][7]
-
Extra-Column Effects: Issues like excessive tubing length or dead volumes in fittings can cause the analyte band to spread, contributing to tailing.[2][8]
Q3: How does the mobile phase pH specifically affect the peak shape of this compound?
Mobile phase pH is a critical parameter. This compound is a weak acid.
-
At low pH (e.g., pH < 3): The ionization of the phenolic hydroxyl group is suppressed. The molecule is neutral, promoting better retention through hydrophobic interactions with the C18 stationary phase and minimizing repulsive interactions with residual silanols. This typically results in a sharper, more symmetrical peak.[9][10]
-
At a pH close to the analyte's pKa: A mixture of ionized (phenolate) and non-ionized forms exists. This dual state can lead to peak broadening or splitting.[6][11]
-
At high pH: The phenolic group is fully ionized (deprotonated), making the molecule more polar. While this might reduce retention, it can increase interactions with any remaining charged silanol groups, potentially leading to tailing.[10]
Q4: Can mobile phase additives be used to improve the peak shape?
Yes, additives can be very effective.
-
Acidic Modifiers: Adding a small amount of an acid like formic acid, acetic acid, or phosphoric acid (typically 0.1%) to the mobile phase is a common strategy.[12][13] This lowers the mobile phase pH, ensuring the this compound remains in its neutral, non-ionized form and also suppresses the ionization of acidic silanol groups on the silica (B1680970) surface, thereby reducing unwanted secondary interactions.[9][14]
-
Competing Bases: For some compounds, particularly bases, a competing base like triethylamine (B128534) (TEA) is added.[15][16] TEA interacts with the active silanol sites on the stationary phase, effectively blocking them from interacting with the analyte.[17][18] While less common for acidic compounds like this compound, it can be a useful tool if secondary silanol interactions are severe.
Troubleshooting Workflow & Diagrams
A systematic approach is crucial for efficiently diagnosing the root cause of peak tailing. The following workflow provides a step-by-step guide to troubleshooting.
Caption: Figure 1. A logical workflow to diagnose and resolve peak tailing.
Quantitative Data Summary
The following tables summarize the impact of key parameters on peak shape, quantified by the USP Tailing Factor (Tf), where a value closer to 1.0 indicates better symmetry.
Table 1: Effect of Mobile Phase pH on Peak Tailing for a Basic Analyte
| Mobile Phase pH | USP Tailing Factor (Tf) for Methamphetamine | Interpretation |
| 7.0 | 2.35 | Severe tailing due to interaction with ionized silanols.[9] |
| 3.0 | 1.33 | Significant improvement as silanol ionization is suppressed.[9] |
Note: This data for a basic compound illustrates the powerful effect of pH. A similar, though opposite, trend is expected for acidic compounds like this compound, where low pH improves peak shape.
Table 2: Effect of Mobile Phase Additives
| Additive in Mobile Phase | Typical Concentration | Effect on Peak Shape |
| Formic Acid / Acetic Acid | 0.1% (v/v) | Suppresses ionization of both analyte and silanols, reducing tailing.[15] |
| Phosphoric Acid | 0.1 - 0.2% (v/v) | Strong acid modifier, very effective at lowering pH.[19][20] |
| Triethylamine (TEA) | 5 - 25 mM | Acts as a competing base, masking silanol groups to reduce tailing.[14][16] |
Detailed Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH
This protocol details the steps to evaluate the effect of mobile phase pH on this compound peak shape.
Objective: To determine the optimal mobile phase pH to achieve a symmetrical peak (Tf ≤ 1.2).
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
This compound standard
-
Mobile Phase A: HPLC-grade water
-
Mobile Phase B: HPLC-grade acetonitrile (B52724) or methanol
-
Additives: Formic acid, 0.1 M Phosphoric acid
Procedure:
-
Prepare Initial Mobile Phase: Prepare a mobile phase of 60:40 Acetonitrile:Water. Filter and degas.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
-
Initial Injection: Inject the this compound standard and record the chromatogram. Calculate the USP Tailing Factor (Tf).
-
Prepare Acidified Mobile Phase: Prepare a new mobile phase (e.g., 60:40 Acetonitrile:Water) but first add 0.1% formic acid to the water component. For example, for 400 mL of water, add 400 µL of formic acid. Mix well.
-
Re-equilibrate System: Flush the system thoroughly with the new mobile phase and allow it to equilibrate.
-
Second Injection: Inject the same concentration of the this compound standard. Record the chromatogram and calculate the new Tf.
-
Compare Results: Compare the peak shape and Tf from the neutral and acidified mobile phases. The acidified mobile phase is expected to yield a significantly improved peak shape.
-
(Optional) Test Phosphoric Acid: If tailing persists, repeat steps 4-7 using 0.1% phosphoric acid in the aqueous portion, which will create a lower pH.[19]
Protocol 2: Evaluating a Base-Deactivated/End-Capped Column
This protocol is for when mobile phase optimization is insufficient and the column itself is suspected as the cause.
Objective: To confirm if secondary silanol interactions are the primary cause of tailing by using a column designed to minimize them.
Procedure:
-
Establish a Baseline: Using your optimized mobile phase from Protocol 1, run the this compound standard on your current column and record the tailing factor.
-
Install a New Column: Replace the existing column with a new, modern, base-deactivated (end-capped) C18 column. These columns have fewer accessible silanol groups.[15]
-
Equilibrate: Equilibrate the new column with the same mobile phase.
-
Inject Standard: Inject the this compound standard.
-
Analyze and Compare: Calculate the tailing factor from the chromatogram obtained with the new column. A significant improvement in peak shape (Tf approaching 1.0) strongly indicates that silanol interactions with the old column were the root cause of the problem.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. benchchem.com [benchchem.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. agilent.com [agilent.com]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. rroij.com [rroij.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. labcompare.com [labcompare.com]
- 16. lctsbible.com [lctsbible.com]
- 17. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 18. pharmagrowthhub.com [pharmagrowthhub.com]
- 19. This compound | SIELC Technologies [sielc.com]
- 20. tandfonline.com [tandfonline.com]
Technical Support Center: Gas Chromatography (GC) Analysis of Salicylate Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the gas chromatographic (GC) analysis of salicylate (B1505791) esters, with a specific focus on resolving the co-elution of propyl salicylate.
Troubleshooting Guide: Resolving Co-elution of this compound
Co-elution, the incomplete separation of two or more compounds, can be a significant challenge in GC analysis, leading to inaccurate quantification and identification. This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound with other salicylate esters, particularly its isomers.
Problem: this compound is co-eluting with another peak in my chromatogram.
Step 1: Identify the Co-eluting Compound
The first step is to identify the compound that is co-eluting with this compound.
-
Mass Spectrometry (MS) Detector: If you are using a GC-MS system, examine the mass spectrum across the unresolved peak. A changing mass spectrum indicates the presence of multiple compounds.
-
Flame Ionization Detector (FID) or other detectors: Look for peak fronting, tailing, or shoulders, which can suggest co-elution.
Commonly, this compound may co-elute with its structural isomer, isothis compound , due to their similar boiling points. Other salicylate esters with close boiling points may also be potential sources of co-elution.
Step 2: Method Optimization
Once co-elution is confirmed, several parameters of your GC method can be optimized to improve separation.
Adjusting the oven temperature program is often the most effective initial step.[1]
-
Decrease the Temperature Ramp Rate: A slower temperature ramp (e.g., from 10°C/min to 5°C/min or even 2°C/min) allows more time for the analytes to interact with the stationary phase, which can significantly enhance the separation of closely eluting compounds.[1]
-
Lower the Initial Oven Temperature: Starting at a lower initial temperature can increase the retention of early-eluting compounds, improving their resolution.[1]
-
Introduce an Isothermal Hold: An isothermal hold at a temperature just below the elution temperature of the co-eluting pair can sometimes provide the necessary resolution.
The choice of GC column is critical for achieving good resolution.[1]
-
Stationary Phase Polarity:
-
Non-Polar Columns (e.g., DB-1, DB-5, HP-5): These columns separate compounds primarily based on their boiling points. While effective for separating straight-chain salicylate esters like methyl, ethyl, propyl, and butyl salicylate, they may not be sufficient to resolve isomers like propyl and isothis compound.[1]
-
Polar Columns (e.g., WAX, Cyanopropyl phases): To separate isomers, a more polar stationary phase is often necessary.[1] The different polarities of the isomers will lead to differential interactions with the polar stationary phase, resulting in separation.
-
-
Column Dimensions:
-
Length: Doubling the column length can increase resolution by approximately 40%.[1]
-
Internal Diameter (ID): A smaller internal diameter (e.g., 0.25 mm) provides higher efficiency and better resolution.[1]
-
Film Thickness: A thicker film increases retention and can improve the resolution of volatile compounds.
-
The linear velocity of the carrier gas affects column efficiency. Operating at the optimal flow rate for your chosen carrier gas (e.g., helium, hydrogen) will maximize resolution.
Step 3: Derivatization
If optimization of chromatographic conditions is insufficient, derivatization can be a powerful tool. Derivatization involves chemically modifying the analyte to improve its chromatographic properties. For salicylate esters, silylation is a common technique.
-
Why Derivatize? The phenolic hydroxyl group on salicylate esters can cause peak tailing due to interactions with active sites in the GC system.[1] Derivatization blocks this group, leading to sharper peaks and potentially improved resolution.
-
Common Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating agent.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting the co-elution of this compound.
Data Presentation: Comparison of GC Conditions for Salicylate Ester Separation
The following tables provide a summary of GC conditions and their impact on the separation of salicylate esters.
Table 1: Retention Times of Salicylate Esters on a Non-Polar Column
| Compound | Retention Time (min) |
| Methyl Salicylate | 3.520 |
| Ethyl Salicylate | 4.606 |
| This compound | 6.250 |
| Butyl Salicylate | 8.263 |
| GC Conditions: Agilent 6890N GC-FID with a 19091J-413 HP-5 Agilent capillary column (30 m x 0.32 mm x 0.25 µm), 5% phenyl 95% methyl siloxane stationary phase. |
Table 2: Troubleshooting Strategies for Co-elution of this compound
| Strategy | Parameter to Change | Expected Outcome |
| Temperature Program | Decrease ramp rate (e.g., 10°C/min to 5°C/min) | Increased retention time and improved resolution. |
| Lower initial temperature | Increased retention of early eluting peaks, potentially improving separation. | |
| Column Selection | Switch from non-polar (e.g., DB-5) to a polar (e.g., WAX) stationary phase | Enhanced separation of isomers based on polarity differences. |
| Increase column length (e.g., 30 m to 60 m) | Increased theoretical plates and better resolution. | |
| Decrease column internal diameter (e.g., 0.32 mm to 0.25 mm) | Increased column efficiency and sharper peaks. | |
| Derivatization | Silylation of the phenolic hydroxyl group | Reduced peak tailing and potentially altered elution order, improving separation. |
Experimental Protocols
Protocol 1: Standard GC Analysis of Volatile Salicylate Esters
This protocol is suitable for the direct injection and analysis of volatile salicylate esters such as methyl, ethyl, and this compound.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing salicylate esters.
-
Dissolve the sample in a suitable solvent (e.g., methanol, ethanol).
-
Dilute to a final concentration within the linear range of the instrument.
-
Filter the sample through a 0.45 µm syringe filter into a GC vial.
2. GC-FID Conditions:
-
Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 300°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Split injection.
3. Data Analysis:
-
Identify salicylate esters based on their retention times compared to known standards.
-
Quantify the esters by comparing their peak areas to a calibration curve.
Protocol 2: Derivatization of Salicylate Esters for GC Analysis
This protocol describes the silylation of salicylate esters to improve peak shape and potentially resolve co-elution.
1. Sample Preparation:
-
Prepare the sample as described in Protocol 1, but evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 60-70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
3. GC-MS Conditions:
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 250°C at 20°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MS Detector Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
General Experimental Workflow
References
Minimizing degradation of propyl salicylate during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of propyl salicylate (B1505791) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of propyl salicylate degradation during sample preparation?
This compound is susceptible to degradation primarily through hydrolysis of its ester bond. This reaction, also known as saponification, is catalyzed by both acidic and basic conditions and is significantly accelerated by elevated temperatures.[1][2] Additionally, prolonged exposure to light can lead to photodegradation.[3] In biological samples, the presence of esterase enzymes can also contribute to degradation.[2][4]
Q2: What is the optimal pH range to maintain during sample preparation to prevent this compound hydrolysis?
To minimize hydrolysis, it is crucial to control the pH of your sample and any solvents or buffers used. For salicylates, a slightly acidic to neutral pH range of 4 to 6 is generally recommended to ensure stability.[2] Both strongly acidic and alkaline conditions will promote the breakdown of the ester bond.[1][2][5]
Q3: How does temperature affect the stability of this compound during sample preparation?
Temperature plays a significant role in the rate of this compound degradation. Higher temperatures accelerate the hydrolysis reaction.[2][6][7] It is advisable to perform all sample preparation steps, including extraction and dilution, at room temperature or below. For particularly sensitive samples, conducting extractions on ice can further minimize degradation.[2][8]
Q4: What are the best practices for storing this compound samples and standards?
Proper storage is essential to maintain the integrity of your samples and standards. Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[9][10] For long-term storage or for samples in solution, refrigeration (2-8°C) or freezing (-20°C) is recommended to slow down potential degradation.[2][7] Storing samples under an inert atmosphere, such as nitrogen, can also help prevent oxidative degradation.[7]
Q5: I am observing low recovery of this compound in my analytical results. What could be the cause?
Low recovery is a common indicator of degradation during sample preparation. The most likely causes are:
-
pH Extremes: The sample or solvents used may be too acidic or too basic, leading to hydrolysis.[2]
-
High Temperatures: The sample may have been exposed to elevated temperatures during extraction or processing.[2]
-
Enzymatic Activity: If working with biological matrices, endogenous esterases may be degrading the analyte.[2][4]
-
Incomplete Extraction: The extraction protocol may not be efficient in recovering all the this compound from the sample matrix.
To troubleshoot, review your sample preparation workflow, paying close attention to pH, temperature, and extraction efficiency.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Hydrolysis due to pH extremes. | - Maintain the sample and solvent pH between 4 and 6.[2]- Use a suitable buffer system (e.g., acetate (B1210297) or phosphate (B84403) buffer).[2][5] |
| Degradation due to elevated temperatures. | - Perform sample preparation at room temperature or on ice.[2]- Store samples and extracts in a refrigerator or freezer.[2][7] | |
| Enzymatic degradation in biological samples. | - Precipitate proteins with a cold organic solvent (e.g., acetonitrile (B52724), methanol) to denature enzymes.[2]- Work quickly and keep samples cold to minimize enzyme activity.[2] | |
| Appearance of Unexpected Peaks in Chromatogram | Degradation products are being detected. | - The primary degradation product of hydrolysis is salicylic (B10762653) acid.[1]- Optimize sample preparation to minimize degradation (see solutions above). |
| Sample Discoloration | Photodegradation or oxidation. | - Protect samples from light by using amber vials or covering containers with foil.[3]- Consider working under an inert atmosphere (e.g., nitrogen).[7] |
Experimental Protocols
Protocol 1: Extraction of this compound from a Cream Formulation
This protocol outlines a method for the extraction of this compound from a topical cream formulation, with steps to minimize degradation.
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the cream into a 50 mL centrifuge tube.
-
Add 10 mL of a pH 5.0 acetate buffer to the tube.
-
Add 20 mL of acetonitrile.
-
-
Extraction:
-
Vortex the mixture for 5 minutes to ensure the cream is fully dispersed.
-
Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the excipients.
-
-
Sample Dilution and Analysis:
-
Transfer the supernatant to a clean tube.
-
If necessary, dilute the supernatant with the mobile phase to a concentration within the calibration range of your analytical method.
-
Filter the final sample through a 0.45 µm syringe filter before injection into the analytical instrument (e.g., HPLC).
-
Protocol 2: Preparation of this compound from a Biological Matrix (e.g., Plasma)
This protocol describes a protein precipitation method to extract this compound from plasma while minimizing enzymatic degradation.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, pipette 200 µL of plasma.
-
-
Protein Precipitation:
-
Add 600 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex for 1 minute to precipitate the proteins.
-
-
Separation and Analysis:
-
Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
If needed, evaporate the solvent under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
Visualizations
Caption: Workflow for this compound Extraction from Cream.
Caption: Workflow for this compound Extraction from Plasma.
Caption: Factors Influencing this compound Degradation and Prevention.
References
- 1. This compound | 607-90-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro degradation of willow salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. publications.aston.ac.uk [publications.aston.ac.uk]
- 7. Storage Stability Study of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Reduce Sample Degradation in Gel Electrophoresis? [eureka.patsnap.com]
- 9. echemi.com [echemi.com]
- 10. carlroth.com [carlroth.com]
Addressing matrix effects in the LC-MS/MS analysis of propyl salicylate
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of propyl salicylate (B1505791).
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing a lower-than-expected signal for propyl salicylate in my biological samples (e.g., plasma, urine) compared to my standards prepared in a clean solvent. What is the likely cause?
A: This is a classic sign of ion suppression , a common matrix effect in LC-MS/MS analysis.[1] Co-eluting endogenous components from the biological matrix, such as phospholipids, salts, and proteins, can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a decreased signal intensity.[1][2]
Q2: Conversely, my this compound signal is unexpectedly high in biological samples. What could be happening?
A: This phenomenon is known as ion enhancement , which is another form of matrix effect.[3] While less common than ion suppression, certain molecules in the matrix can increase the ionization efficiency of the analyte.[4] Both ion suppression and enhancement can compromise the accuracy and precision of your quantitative results.[3]
Q3: How can I confirm that my assay for this compound is being affected by matrix effects?
A: You can perform a post-extraction spike experiment to quantitatively assess the matrix effect. This involves comparing the response of this compound in a pure solvent to its response in an extracted blank matrix that has been spiked with the analyte after the extraction process.[5] A significant difference between the two indicates the presence of matrix effects.[5] Another qualitative method is post-column infusion , which helps identify the regions in your chromatogram where ion suppression or enhancement occurs.[5][6]
Q4: What are the primary strategies to minimize or eliminate matrix effects in my this compound analysis?
A: A multi-faceted approach is often the most effective. Key strategies include:
-
Improved Sample Cleanup: Employ more rigorous sample preparation techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering matrix components.[4][7]
-
Chromatographic Optimization: Adjust your HPLC or UHPLC method to achieve better separation between this compound and co-eluting matrix components.[4]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the preferred choice as it co-elutes and experiences similar matrix effects, thus providing the most accurate correction.[8][9]
-
Dilution of the Sample: If the sensitivity of your assay allows, diluting the sample can reduce the concentration of interfering matrix components.[10]
Q5: I am using protein precipitation for my sample preparation. Is this sufficient to avoid matrix effects?
A: Protein precipitation (PPT) is a simple and fast method, but it is generally the least effective at removing matrix components, especially phospholipids, which are major contributors to ion suppression.[7] While convenient, PPT often results in significant matrix effects.[11] If you encounter issues with accuracy and reproducibility, consider switching to a more selective technique like LLE or SPE.
Q6: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)?
A: The choice depends on the physicochemical properties of this compound and the nature of your matrix.
-
LLE is effective for separating compounds based on their differential solubility in two immiscible liquids. By adjusting the pH of the aqueous phase, you can optimize the extraction of this compound (an acidic compound) into an organic solvent.[7]
-
SPE offers a higher degree of selectivity and can provide cleaner extracts.[4] There are various SPE sorbents available, and the selection should be based on the retention mechanism that best isolates this compound from matrix interferences.
Q7: Where can I find regulatory guidance on matrix effect evaluation?
A: Regulatory agencies like the U.S. Food and Drug Administration (FDA) provide guidance on bioanalytical method validation.[12][13][14][15] These documents outline the expectations for assessing and controlling matrix effects during method validation. The European Medicines Agency (EMA) and other international bodies also have similar guidelines.[16]
Data Summary: Sample Preparation Techniques and Matrix Effect Reduction
The following table summarizes the general effectiveness of common sample preparation techniques in reducing matrix effects for the analysis of small molecules like this compound.
| Sample Preparation Method | Typical Efficiency in Removing Interferences | Relative Reduction of Matrix Effects | General Analyte Recovery | Key Considerations |
| Protein Precipitation (PPT) | Low | Low | High | Fast and simple, but often results in significant matrix effects due to residual phospholipids.[7] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High | Moderate to High | Efficiency depends on solvent choice and pH optimization. Can be more labor-intensive than PPT.[7] |
| Solid-Phase Extraction (SPE) | High | High | High | Provides the cleanest extracts and is highly effective at minimizing matrix effects. Requires method development to select the appropriate sorbent and optimize conditions.[4] |
| HybridSPE®-Phospholipid | Very High (for phospholipids) | Very High | High | Specifically targets the removal of phospholipids, a major source of ion suppression. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
Objective: To quantify the matrix effect by calculating the Matrix Factor (MF).
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into a clean solvent (e.g., mobile phase) at low and high quality control (QC) concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike this compound into the final, clean extracts at the same low and high QC concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into the same six lots of blank biological matrix before the extraction process at the same low and high QC concentrations. (This set is primarily for recovery assessment).
-
-
Analysis: Analyze all three sets of samples using your established LC-MS/MS method.
-
Calculation:
-
Matrix Factor (MF): Calculate the MF for each lot of matrix at each concentration level:
-
MF = (Peak Area of this compound in Set B) / (Mean Peak Area of this compound in Set A)
-
-
Internal Standard (IS) Normalized MF: If using a SIL-IS, calculate the IS-normalized MF:
-
IS Normalized MF = (MF of this compound) / (MF of SIL-IS)
-
-
Acceptance Criteria: According to regulatory guidelines, the coefficient of variation (CV) of the IS-normalized MF from the different matrix lots should not be greater than 15%.[16]
-
Protocol 2: General Procedure for Liquid-Liquid Extraction (LLE)
Objective: To extract this compound from an aqueous biological matrix into an immiscible organic solvent.
Methodology:
-
Sample Preparation: To a 1.0 mL aliquot of your biological sample, add your internal standard.
-
pH Adjustment: Since this compound is acidic, adjust the pH of the sample to be at least two pH units lower than its pKa to ensure it is in its neutral, uncharged form.[7]
-
Extraction:
-
Add 3-5 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Isolation: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in your mobile phase for LC-MS/MS analysis.
Protocol 3: General Procedure for Solid-Phase Extraction (SPE)
Objective: To selectively retain this compound on a solid sorbent while matrix interferences are washed away.
Methodology:
-
Conditioning: Condition the SPE cartridge with a strong solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the sorbent.
-
Loading: Load the pre-treated biological sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove loosely bound interferences. The wash solvent should be strong enough to elute interferences but not the analyte of interest.
-
Elution: Elute the this compound from the cartridge using a strong solvent.
-
Evaporation and Reconstitution: Evaporate the elution solvent and reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: A logical workflow for identifying, assessing, and mitigating matrix effects in LC-MS/MS analysis.
Caption: The causal pathway from matrix components to the observation of ion suppression or enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. tandfonline.com [tandfonline.com]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. moh.gov.bw [moh.gov.bw]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 16. e-b-f.eu [e-b-f.eu]
Technical Support Center: Enhancing the Stability of Propyl Salicylate in Cosmetic Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of incorporating propyl salicylate (B1505791) into cosmetic emulsions.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and stability testing of cosmetic emulsions containing propyl salicylate.
Issue 1: Phase Separation (Creaming or Coalescence) of the Emulsion
Question: My oil-in-water (O/W) emulsion containing this compound is separating over time. What are the potential causes and how can I fix it?
Answer:
Phase separation in emulsions is a common stability issue and can be attributed to several factors.[1][2] this compound, being an oil-soluble ingredient, resides in the dispersed oil phase of an O/W emulsion. Any instability in the emulsion structure will lead to the separation of this phase.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inadequate Emulsifier System | - Optimize HLB: Ensure the Hydrophile-Lipophile Balance (HLB) of your emulsifier system is optimized for the specific oil phase composition. - Increase Emulsifier Concentration: The amount of emulsifier may be insufficient to stabilize the oil droplets. Incrementally increase the concentration. - Use a Combination of Emulsifiers: A blend of a primary emulsifier and a co-emulsifier often provides greater stability. |
| Incorrect Droplet Size | - Increase Homogenization: Insufficient mixing can lead to large oil droplets that are more prone to coalescence.[3] Increase the speed or duration of homogenization to reduce droplet size. |
| Inappropriate Viscosity | - Incorporate a Thickener: Increasing the viscosity of the continuous (water) phase can slow down the movement of oil droplets, preventing them from coalescing.[4] Consider adding a gum or polymer. |
| Electrolyte Imbalance | - Evaluate Raw Materials: Some ingredients may introduce electrolytes that can disrupt the stability of the emulsion. |
Issue 2: Change in Color and Odor
Question: My cosmetic emulsion with this compound has developed a yellow tint and a slightly different odor after a few weeks. What is causing this?
Answer:
Color and odor changes often indicate chemical degradation of one or more ingredients in the formulation. This compound, like other salicylates, can be susceptible to degradation, which may lead to the formation of chromophores (color-producing molecules) and volatile compounds.[3]
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Oxidation | - Add Antioxidants: Incorporate antioxidants such as Tocopherol (Vitamin E), Butylated Hydroxytoluene (BHT), or Ascorbyl Palmitate to the oil phase to prevent oxidative degradation of this compound and other oils.[3] |
| Photodegradation | - Use UV-Protective Packaging: Store the emulsion in opaque or UV-protective packaging to shield it from light. - Incorporate a UV Absorber: Adding a UV absorber to the formulation can help protect light-sensitive ingredients. |
| Hydrolysis | - Control pH: this compound can hydrolyze to salicylic (B10762653) acid and propanol, especially at alkaline pH.[5] Maintain the formulation pH in the acidic to neutral range (ideally pH 4-6). |
| Interaction with Metal Ions | - Add a Chelating Agent: Trace metal ions can catalyze degradation reactions. Include a chelating agent like Disodium EDTA or Tetrasodium EDTA to bind these ions.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in a cosmetic emulsion?
The primary degradation pathway for this compound in an emulsion is hydrolysis . This reaction involves the cleavage of the ester bond, resulting in the formation of salicylic acid and propanol. Hydrolysis is often catalyzed by acidic or basic conditions, with the rate typically being higher at elevated pH levels.[5]
Q2: How does pH affect the stability of this compound in an emulsion?
The pH of the formulation is a critical factor influencing the stability of this compound.[5] Generally, the hydrolysis of salicylate esters is accelerated in alkaline conditions. To enhance stability, it is recommended to formulate emulsions containing this compound at a slightly acidic to neutral pH, typically between 4 and 6.
Q3: What is the impact of temperature on the stability of emulsions containing this compound?
Elevated temperatures can accelerate the degradation of this compound through hydrolysis and oxidation.[6] High temperatures also reduce the viscosity of the emulsion, which can lead to increased droplet mobility and a higher likelihood of coalescence and phase separation.[2] Therefore, it is crucial to store these emulsions in a cool place and conduct stability testing at elevated temperatures (e.g., 40°C and 50°C) to predict long-term stability.
Q4: Can I use antioxidants to improve the stability of this compound?
Yes, incorporating antioxidants into the oil phase of the emulsion can significantly improve the stability of this compound by preventing oxidative degradation.[3] Effective antioxidants include tocopherol (Vitamin E), BHT, and ascorbyl palmitate.
Q5: What are the key parameters to monitor during a stability study of a this compound emulsion?
During a stability study, it is essential to monitor the following parameters at various time points and storage conditions (e.g., room temperature, 40°C, 50°C, and freeze-thaw cycles):
-
Physical Appearance: Color, odor, and signs of phase separation.
-
pH
-
Viscosity
-
Droplet Size Analysis
-
Assay of this compound: To quantify the amount of active ingredient remaining.
Data Presentation
Table 1: Illustrative Example of this compound Degradation in an O/W Emulsion under Accelerated Stability Testing (3 months)
| Storage Condition | pH of Formulation | This compound Remaining (%) | Observations |
| 25°C / 60% RH | 5.5 | 98.5% | No significant change |
| 40°C / 75% RH | 5.5 | 92.1% | Slight decrease in viscosity |
| 40°C / 75% RH | 7.5 | 85.3% | Slight yellowing, significant decrease in viscosity |
| 50°C / 75% RH | 5.5 | 81.2% | Noticeable yellowing, phase separation |
Note: The data presented in this table is for illustrative purposes to demonstrate potential degradation trends and is not from a specific experimental study.
Experimental Protocols
Protocol 1: Stability Testing of a Cosmetic Emulsion Containing this compound
Objective: To assess the physical and chemical stability of an O/W emulsion containing this compound under accelerated conditions.
Methodology:
-
Sample Preparation: Prepare a batch of the cosmetic emulsion containing this compound.
-
Packaging: Fill the emulsion into the intended final packaging and into inert glass containers (as controls).
-
Storage Conditions: Place the samples in stability chambers at the following conditions:
-
Room Temperature (25°C ± 2°C / 60% RH ± 5% RH)
-
Elevated Temperature (40°C ± 2°C / 75% RH ± 5% RH)
-
Elevated Temperature (50°C ± 2°C / 75% RH ± 5% RH)
-
Freeze-Thaw Cycling (-10°C for 24 hours followed by 25°C for 24 hours, for 3 cycles)
-
-
Testing Schedule: Evaluate the samples at initial (time zero), 1, 2, and 3-month time points.
-
Parameters to Evaluate:
-
Macroscopic Examination: Assess color, odor, and appearance for any signs of separation, crystallization, or microbial growth.
-
pH Measurement: Use a calibrated pH meter.
-
Viscosity Measurement: Use a viscometer with the appropriate spindle and speed.
-
Microscopic Examination: Observe the emulsion under a microscope to assess droplet size and distribution.
-
Assay of this compound: Use a validated HPLC method to determine the concentration of this compound.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound
Objective: To quantify the concentration of this compound in a cosmetic emulsion.
Methodology:
-
Sample Extraction:
-
Accurately weigh a known amount of the emulsion.
-
Disperse the emulsion in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to extract the this compound.
-
Use sonication or vortexing to ensure complete extraction.
-
Centrifuge the sample to separate the excipients.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at approximately 238 nm.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Mandatory Visualization
Caption: Chemical degradation pathways of this compound.
Caption: Workflow for stability testing and optimization.
References
- 1. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. Cosmetic emulsion separation [personalcarescience.com.au]
- 4. benchchem.com [benchchem.com]
- 5. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [sciepub.com]
- 6. Cosmetic Stability Testing | Shelf Life & PAO Studies [pentyllabs.com]
Identifying and characterizing impurities in propyl salicylate synthesis
Welcome to the technical support center for the synthesis of propyl salicylate (B1505791). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the intricacies of identifying and characterizing impurities during this common esterification reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of propyl salicylate?
A1: Impurities in this compound synthesis can originate from three main sources: the starting materials, side reactions during the synthesis, and degradation of the final product.
-
Starting Material Impurities:
-
Salicylic (B10762653) Acid: May contain residual phenol, 4-hydroxybenzoic acid, or 4-hydroxyisophthalic acid from its own manufacturing process.[1][2] Structurally similar compounds like salicylamide, anthranilic acid, and benzoic acid can also be present and become incorporated into the final product.[3]
-
n-Propanol: Commercial grades can contain small amounts of water, aldehydes, methanol, and ethanol.[4]
-
-
Side-Reaction Byproducts:
-
Unreacted Starting Materials: The most common impurities are unreacted salicylic acid and n-propanol due to the reversible nature of Fischer esterification.[5]
-
Dipropyl Ether: Formed by the acid-catalyzed self-condensation of n-propanol, particularly at elevated temperatures.
-
Polymerization Products: Under harsh acidic conditions, salicylic acid can potentially polymerize.
-
-
Degradation Products:
-
Salicylic Acid and n-Propanol: The primary degradation pathway for this compound is hydrolysis back to its starting materials, which can be catalyzed by the presence of moisture and residual acid or base.[5]
-
Q2: My final product has a lower than expected yield. What are the likely causes?
A2: Low yield is a common issue in Fischer esterification. The primary cause is the reversible nature of the reaction.[5][6] To favor the formation of the this compound product, consider the following:
-
Water Removal: The reaction produces water as a byproduct.[5] Its presence can shift the equilibrium back towards the reactants. Employing a Dean-Stark apparatus or using a dehydrating agent can effectively remove water and drive the reaction forward.[6]
-
Excess Reactant: Using an excess of one reactant, typically the less expensive n-propanol, can push the equilibrium towards the product side according to Le Chatelier's principle.[5]
-
Incomplete Reaction: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the optimal temperature.
-
Product Loss During Workup: this compound has some solubility in water, so excessive washing during the purification steps can lead to product loss. Ensure the aqueous washes are saturated with a salt like sodium chloride to minimize this.
Q3: I am observing an unexpected peak in my GC-MS analysis. How can I identify it?
A3: An unexpected peak can be an impurity from starting materials, a byproduct, or a contaminant. A systematic approach is required for identification:
-
Analyze the Mass Spectrum: The fragmentation pattern in the mass spectrum provides crucial information about the molecular structure of the unknown compound.
-
Compare with Known Impurities: Compare the retention time and mass spectrum of the unknown peak with the data for common impurities listed in the tables below.
-
Analyze Starting Materials: Run a GC-MS analysis of your salicylic acid and n-propanol to check for impurities that may have carried through the synthesis.
-
Consider Side Reactions: Evaluate the possibility of side reactions such as the formation of dipropyl ether, especially if high reaction temperatures were used.
Q4: How can I minimize the formation of impurities during the synthesis?
A4: Minimizing impurity formation starts with high-quality starting materials and well-controlled reaction conditions.
-
Use High-Purity Reagents: Whenever possible, use salicylic acid and n-propanol with low levels of documented impurities.
-
Optimize Reaction Conditions:
-
Temperature: Use the lowest effective temperature to minimize side reactions like ether formation.
-
Catalyst: Use the minimum effective amount of acid catalyst. Excess acid can promote side reactions and degradation.
-
Reaction Time: Monitor the reaction progress to avoid prolonged reaction times which can lead to byproduct formation.
-
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the phenolic hydroxyl group.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis and analysis of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| High levels of salicylic acid in the final product. | Incomplete reaction or hydrolysis during workup. | Increase the reaction time, use an excess of n-propanol, or employ a method to remove water during the reaction (e.g., Dean-Stark trap). During workup, ensure the neutralization step with a weak base like sodium bicarbonate is thorough. |
| High levels of n-propanol in the final product. | Incomplete removal during purification. | Ensure efficient removal of n-propanol under reduced pressure. If using distillation for purification, ensure the fractionating column is efficient enough to separate the lower-boiling propanol. |
| Peak corresponding to dipropyl ether (C₆H₁₄O) observed in GC-MS. | High reaction temperature causing self-condensation of n-propanol. | Reduce the reaction temperature. Monitor the reaction closely to avoid overheating. |
| Discoloration of the final product (yellow or brown tint). | Oxidation of the phenolic hydroxyl group or presence of impurities from starting materials. | Use high-purity starting materials. Consider running the reaction under an inert atmosphere. Purify the final product by vacuum distillation or recrystallization.[4] |
| Poor peak shape (tailing) for salicylic acid in HPLC analysis. | Interaction of the acidic analyte with the stationary phase. | Use a mobile phase with a lower pH (e.g., containing 0.1% formic or acetic acid) to suppress the ionization of salicylic acid.[1] |
Quantitative Data Summary
The following tables provide quantitative data for this compound and its common impurities to aid in their identification and characterization.
Table 1: Gas Chromatography Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Typical GC Retention Time (min) * |
| n-Propanol | C₃H₈O | 60.1 | 97 | Low (elutes early) |
| Salicylic Acid | C₇H₆O₃ | 138.12 | 211 | High (may require derivatization) |
| This compound | C₁₀H₁₂O₃ | 180.20 | 240 | 6.250 [7][8] |
| Dipropyl Ether | C₆H₁₄O | 102.17 | 90-91 | Low (elutes before this compound) |
| Phenol | C₆H₆O | 94.11 | 181.7 | Varies |
| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 215 | High (may require derivatization) |
*Retention times are highly dependent on the specific GC column, temperature program, and carrier gas flow rate. The provided value for this compound is for relative comparison.
Table 2: Common Impurities in Starting Materials
| Starting Material | Potential Impurity | Typical Concentration |
| Salicylic Acid | 4-Hydroxybenzoic Acid | NMT 0.1%[9] |
| 4-Hydroxyisophthalic Acid | NMT 0.05%[9] | |
| Phenol | NMT 0.02%[9] | |
| n-Propanol | Water | < 0.1%[4] |
| Aldehydes | < 0.2%[4] | |
| Methanol | < 100 mg/kg[4] | |
| Ethanol | < 10 mg/kg[4] |
Experimental Protocols
1. Representative HPLC-UV Method for Impurity Profiling
This method is suitable for the separation and quantification of this compound and non-volatile impurities such as unreacted salicylic acid.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a composition suitable for retaining this compound (e.g., 60% B), and then ramp up to elute more polar impurities. A typical gradient could be 60% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 305 nm (for salicylates)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
2. Representative GC-MS Method for Volatile Impurities
This method is ideal for identifying volatile impurities such as residual n-propanol and side-products like dipropyl ether.
-
GC-MS Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: Increase at 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MS Detector:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: 40-400 m/z
-
-
-
Sample Preparation:
-
Dilute the this compound sample in a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
-
Filter through a 0.45 µm syringe filter if necessary.
-
Visualizations
Caption: Workflow for impurity analysis.
Caption: Troubleshooting unknown peaks.
References
- 1. agilent.com [agilent.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Propanol, 1- (EHC 102, 1990) [inchem.org]
- 5. This compound | 607-90-9 | Benchchem [benchchem.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. sciepub.com [sciepub.com]
- 8. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]
- 9. madarcorporation.com [madarcorporation.com]
Technical Support Center: Troubleshooting Low Recovery of Propyl Salicylate During Extraction
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction of propyl salicylate (B1505791). Below you will find troubleshooting advice and frequently asked questions to help you identify and resolve issues leading to low recovery rates in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of propyl salicylate that are relevant to its extraction?
A1: Understanding the physicochemical properties of this compound is crucial for optimizing its extraction. This compound is an ester formed from salicylic (B10762653) acid and propanol (B110389).[1] It is a colorless to pale yellow liquid.[1] Key properties influencing its extraction include its moderate solubility in water and higher solubility in organic solvents.[1]
Q2: What are the most common causes of low this compound recovery during liquid-liquid extraction?
A2: Low recovery during the liquid-liquid extraction of this compound can be attributed to several factors:
-
Improper pH of the aqueous phase: The pH of the solution can significantly impact the partitioning of this compound between the aqueous and organic layers.
-
Suboptimal solvent selection: The choice of extraction solvent is critical for achieving high recovery.
-
Emulsion formation: The formation of an emulsion between the aqueous and organic phases can trap the analyte, leading to poor separation and recovery.[2][3]
-
Incomplete extraction: An insufficient number of extraction cycles or inadequate mixing can result in a portion of the this compound remaining in the aqueous phase.
-
Hydrolysis of the ester: this compound can be hydrolyzed back to salicylic acid and propanol under certain conditions, particularly in the presence of strong acids or bases with heat.[4]
Q3: How does pH affect the extraction efficiency of this compound?
A3: For acidic analytes like this compound, the pH of the aqueous sample is typically adjusted to two pH units below the pKa value of the analyte to ensure it is in its neutral form, which is more soluble in the organic phase.[3] Maintaining an acidic pH prevents the formation of the salicylate salt, which is more water-soluble and would therefore remain in the aqueous layer, reducing the extraction yield.
Troubleshooting Guide
Issue 1: Low Recovery Due to Suboptimal pH
Symptoms:
-
Consistently low yield of this compound in the organic phase.
-
The aqueous phase may test positive for the presence of salicylates after extraction.
Troubleshooting Steps:
-
Verify the pH of the aqueous solution: Before extraction, ensure the pH of the aqueous phase is sufficiently acidic. For salicylates, a pH of around 2-3 is generally recommended.
-
Adjust the pH: If the pH is too high, add a suitable acid (e.g., dilute HCl or H₂SO₄) dropwise while monitoring the pH with a calibrated pH meter.
-
Re-extract the sample: Once the optimal pH is achieved, repeat the extraction procedure.
Issue 2: Poor Recovery Due to Inappropriate Solvent Choice
Symptoms:
-
Low partition coefficient, resulting in a significant amount of this compound remaining in the aqueous phase.
-
Difficulty in achieving a clean separation of the organic and aqueous layers.
Troubleshooting Steps:
-
Review the properties of your current solvent: Consider the polarity, boiling point, and selectivity of the solvent.[5][6]
-
Consult solubility data: this compound is more soluble in organic solvents like ethanol, methanol, and ethyl acetate (B1210297) than in water.[7]
-
Select an alternative solvent: If the current solvent is not providing adequate recovery, consider switching to a more suitable one based on the solubility data. Common choices for extracting similar compounds include diethyl ether and dichloromethane.
-
Perform a small-scale trial: Test the new solvent on a small portion of your sample to confirm its effectiveness before scaling up.
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (g/L) |
| Water | 0.2[7] |
| n-Hexane | 24.84[7] |
| Toluene | 298.04[7] |
| Ethyl Acetate | 703.89[7] |
| Ethanol | 1437.75[7] |
| Methanol | 1663.73[7] |
| Acetone | 1654.55[7] |
Issue 3: Product Loss Due to Emulsion Formation
Symptoms:
-
A stable, cloudy layer forms between the aqueous and organic phases that does not readily separate.[2][3]
-
Difficulty in cleanly separating the two layers, leading to loss of the organic phase containing the product.
Troubleshooting Steps:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to mix the phases. This reduces the agitation that can cause emulsions.[2]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[2]
-
Change the Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[2]
-
Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed can facilitate phase separation.
-
Filtration: In some cases, passing the emulsified mixture through a bed of glass wool or a filter aid can help to break the emulsion.
Issue 4: Low Yield Due to this compound Hydrolysis
Symptoms:
-
Lower than expected yield of this compound.
-
Presence of salicylic acid in the final product, detectable by analytical methods such as HPLC or TLC.
Troubleshooting Steps:
-
Avoid Strong Bases During Workup: If a neutralization step is required, use a weak base like sodium bicarbonate solution and add it carefully, avoiding excess.[8]
-
Control Temperature: Avoid excessive heating during the extraction and workup process, as this can accelerate the rate of hydrolysis, especially in the presence of acid or base.[4]
-
Minimize Contact Time with Aqueous Phase: Perform the extraction and any subsequent washes as efficiently as possible to reduce the time the ester is in contact with the aqueous phase.
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction of this compound
-
Sample Preparation: Ensure the aqueous solution containing this compound is at the appropriate pH (typically 2-3).
-
Solvent Addition: Transfer the aqueous solution to a separatory funnel and add an appropriate volume of a suitable organic solvent (e.g., ethyl acetate). The volume of the organic solvent is typically 1/3 to 1/2 the volume of the aqueous phase.
-
Extraction: Stopper the funnel and gently invert it several times to mix the phases. Vent the funnel frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The organic layer will typically be the upper layer, but this depends on the density of the solvent used.
-
Collection: Carefully drain the lower aqueous layer. Then, drain the upper organic layer containing the extracted this compound into a clean, dry flask.
-
Repeat Extraction: For optimal recovery, repeat the extraction of the aqueous layer with fresh organic solvent at least two more times.
-
Combine and Dry: Combine all the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.
Diagrams
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Standard liquid-liquid extraction workflow for this compound.
References
- 1. CAS 607-90-9: this compound | CymitQuimica [cymitquimica.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 4. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 5. 18 Factors That Affect Solvent Extraction [eduinput.com]
- 6. scienceinfo.com [scienceinfo.com]
- 7. scent.vn [scent.vn]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Enzymatic Synthesis of Propyl Salicylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic synthesis of propyl salicylate (B1505791) for higher conversion rates.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic synthesis of propyl salicylate.
Issue 1: Low Conversion Rate or Yield
Possible Causes:
-
Suboptimal Temperature: Enzyme activity is highly dependent on temperature. The optimal temperature for lipases commonly used in esterification, such as Candida antarctica lipase (B570770) B (CALB), is typically between 40-60°C.[1] Temperatures that are too low will result in a slow reaction rate, while temperatures that are too high can cause enzyme denaturation.[2]
-
Incorrect Substrate Molar Ratio: An excess of one of the reactants is often used to shift the reaction equilibrium towards product formation. However, a very high excess of either salicylic (B10762653) acid or propanol (B110389) can lead to substrate inhibition of the lipase.[2]
-
Presence of Water: Esterification is a reversible reaction where water is a byproduct. An excess of water in the reaction medium will favor the reverse reaction (hydrolysis), thus reducing the yield of this compound.[2] It's crucial to use anhydrous reactants and solvents and to remove the water produced during the reaction.
-
Enzyme Inhibition: High concentrations of substrates or the product itself can inhibit the enzyme's activity. Some organic acids have been reported to be challenging substrates for lipases.[3]
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.
Solutions:
-
Optimize Reaction Temperature: Conduct the reaction at the optimal temperature for the specific lipase being used. A temperature of around 52°C has been shown to be effective for a similar enzymatic esterification.
-
Optimize Substrate Molar Ratio: Experiment with different molar ratios of salicylic acid to propanol to find the optimal balance that maximizes conversion without causing significant substrate inhibition. A molar ratio with a significant excess of propanol is often a good starting point.
-
Water Removal: Use anhydrous solvents and reactants. Consider adding molecular sieves to the reaction mixture to adsorb the water produced.
-
Address Enzyme Inhibition: If substrate inhibition is suspected, a fed-batch or continuous-flow reactor setup can be used to maintain low substrate concentrations.
-
Verify Enzyme Activity: Test the activity of the enzyme using a standard assay before starting the synthesis.
Issue 2: Reaction Stops Prematurely
Possible Causes:
-
Enzyme Deactivation: The enzyme may have been deactivated during the reaction due to factors like extreme pH, high temperature, or the presence of certain organic solvents.[2] Some short-chain alcohols can also irreversibly inactivate lipases.[2]
-
Product Inhibition: The accumulation of this compound in the reaction medium can inhibit the enzyme, slowing down and eventually stopping the reaction.
-
Mass Transfer Limitations: In immobilized enzyme systems, poor mixing can lead to limitations in the transfer of substrates to the enzyme's active site and the removal of products.
Solutions:
-
Control Reaction Conditions: Maintain the pH and temperature within the optimal range for the enzyme throughout the reaction.
-
In-situ Product Removal: Consider techniques like vacuum evaporation or pervaporation to remove the this compound from the reaction mixture as it is formed.
-
Improve Mixing: Ensure adequate agitation to minimize mass transfer limitations, especially when using immobilized enzymes.
Issue 3: Difficulty in Product Purification
Possible Causes:
-
Presence of Unreacted Substrates: Incomplete conversion will result in the presence of both salicylic acid and propanol in the final product mixture.
-
Byproduct Formation: Although enzymatic reactions are generally highly specific, some side reactions may occur, leading to the formation of byproducts.
-
Enzyme Leakage: If using an immobilized enzyme, some of the enzyme may leach into the reaction medium, contaminating the product.[4]
Solutions:
-
Optimize for High Conversion: Aim for the highest possible conversion to minimize the amount of unreacted starting materials.
-
Purification Techniques:
-
Extraction: Use a suitable organic solvent to extract the this compound. The organic layer can then be washed with a sodium bicarbonate solution to remove any remaining salicylic acid.
-
Chromatography: Column chromatography or preparative HPLC can be used for high-purity isolation of this compound.
-
Distillation: If the product is sufficiently volatile and thermally stable, distillation under reduced pressure can be an effective purification method.
-
-
Enzyme Immobilization: Use a robust immobilization technique to prevent enzyme leakage. Cross-linking the enzyme after immobilization can enhance its stability.[4]
Frequently Asked Questions (FAQs)
Q1: Which enzyme is best suited for the synthesis of this compound?
A1: Lipases are the most commonly used enzymes for esterification reactions. Immobilized Candida antarctica lipase B (CALB), commercially available as Novozym® 435, is a popular choice due to its high activity, stability in organic solvents, and broad substrate specificity.[4]
Q2: What is the optimal temperature for the enzymatic synthesis of this compound?
A2: The optimal temperature can vary depending on the specific lipase used. For many lipases, including CALB, the optimal temperature for esterification is typically in the range of 40-60°C.[1] It is recommended to perform a temperature optimization study for your specific experimental setup.
Q3: How does the molar ratio of salicylic acid to propanol affect the conversion?
A3: The molar ratio of the substrates is a critical parameter. Generally, using an excess of the alcohol (propanol) can shift the equilibrium towards the formation of the ester, thereby increasing the conversion. However, a very large excess of alcohol can lead to inhibition of the lipase. An optimal molar ratio needs to be determined experimentally.
Q4: Is a solvent necessary for this reaction?
A4: The reaction can be carried out in a solvent-free system, which is more environmentally friendly and can simplify downstream processing. However, using an organic solvent can sometimes improve substrate solubility and reduce viscosity, which may enhance the reaction rate. If a solvent is used, a non-polar, hydrophobic solvent is generally preferred to minimize interference with the enzyme's hydration layer.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them using techniques such as:
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) is a reliable method for quantifying the formation of this compound and the consumption of reactants.[5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify the components of the reaction mixture.
-
Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the reaction's progress.
Q6: Can the immobilized enzyme be reused?
A6: Yes, one of the main advantages of using an immobilized enzyme is its reusability. After the reaction, the immobilized enzyme can be recovered by filtration, washed with a suitable solvent to remove any adsorbed product and unreacted substrates, and then reused in subsequent batches. The stability and reusability will depend on the immobilization method and the reaction conditions.
Data Presentation
Table 1: Effect of Reaction Parameters on this compound Conversion
| Parameter | Condition 1 | Condition 2 | Condition 3 | Conversion (%) |
| Temperature (°C) | 40 | 50 | 60 | Varies |
| Molar Ratio (Acid:Alcohol) | 1:1 | 1:3 | 1:5 | Varies |
| Enzyme Loading (wt%) | 5 | 10 | 15 | Varies |
| Reaction Time (h) | 6 | 12 | 24 | Varies |
Note: This table is a template. Actual conversion percentages will vary based on experimental conditions and should be determined empirically.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Immobilized Lipase
Materials:
-
Salicylic Acid
-
n-Propanol (anhydrous)
-
Immobilized Lipase (e.g., Novozym® 435)
-
Anhydrous organic solvent (e.g., hexane (B92381) or toluene, optional)
-
Molecular Sieves (3Å or 4Å, activated)
-
Reaction vessel with a magnetic stirrer and temperature control
-
Analytical equipment for monitoring the reaction (e.g., GC-FID)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried. Activate the molecular sieves by heating them in an oven.
-
Reactant Mixture: In the reaction vessel, dissolve a known amount of salicylic acid in n-propanol. If using a solvent, dissolve the salicylic acid in the solvent first, then add the n-propanol. A common starting molar ratio is 1:3 (salicylic acid:n-propanol).
-
Enzyme and Molecular Sieves: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% by weight of the limiting substrate (salicylic acid). Add activated molecular sieves (approximately 10% w/v) to the mixture.
-
Reaction: Stir the mixture at a constant speed and maintain the desired reaction temperature (e.g., 50°C).
-
Monitoring: Periodically take samples from the reaction mixture, filter out the enzyme, and analyze the samples to determine the conversion to this compound.
-
Reaction Completion: Once the reaction has reached the desired conversion or has stopped, cool the mixture to room temperature.
-
Enzyme Recovery: Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and stored for reuse.
-
Product Purification: The crude product can be purified by removing the solvent (if used) under reduced pressure, followed by extraction and/or chromatography to isolate the pure this compound.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 5. sciepub.com [sciepub.com]
- 6. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]
Technical Support Center: Deconvolution of Overlapping Peaks in NMR Spectra of Salicylate Mixtures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the quantitative analysis of salicylate (B1505791) mixtures using Nuclear Magnetic Resonance (NMR) spectroscopy, with a focus on resolving overlapping spectral peaks through deconvolution.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my NMR spectrum of a salicylate mixture overlapping?
A1: Peak overlap in the NMR spectra of salicylate mixtures is common due to the structural similarities of the compounds. Salicylates like aspirin, salicylic (B10762653) acid, and methyl salicylate share a common benzene (B151609) ring scaffold, leading to their aromatic proton signals appearing in a similar chemical shift range (typically 6.5-8.5 ppm). This proximity often results in multiplets that are not fully resolved, complicating direct integration for quantification.
Q2: What is deconvolution and how can it help with overlapping peaks?
A2: Deconvolution is a computational method used to separate overlapping signals in a spectrum. The process involves fitting a series of theoretical peak shapes (typically Lorentzian or a mix of Lorentzian and Gaussian) to the experimental data. By modeling the individual peaks that constitute an overlapped multiplet, deconvolution allows for the accurate determination of the area of each underlying signal, which is essential for quantitative analysis.[1]
Q3: What software can I use for the deconvolution of NMR spectra?
A3: Several software packages are available for NMR data processing and deconvolution. A popular choice is Mnova, which features a tool called Global Spectral Deconvolution (GSD).[1][2][3] GSD can automatically fit the peaks across the entire spectrum to a theoretical model, providing a robust method for resolving overlap.[3][4] Other software and algorithms are also available and can be tailored to specific needs.
Q4: How do I choose an appropriate internal standard for quantitative analysis (qNMR) of salicylates?
A4: A suitable internal standard for qNMR should have a simple spectrum (ideally a single, sharp singlet), be chemically inert, non-volatile, and have at least one peak that is well-resolved from all analyte signals.[5] For aromatic compounds like salicylates, potential internal standards include maleic acid, dimethyl terephthalate, or 1,4-dinitrobenzene, depending on the solvent used and the specific regions of peak overlap in your sample.[5][6] It is crucial to test the chosen standard with your salicylate mixture to ensure no peak overlap occurs.
Q5: Can changing the NMR solvent help resolve peak overlap?
A5: Yes, changing the deuterated solvent can alter the chemical shifts of your analytes due to different solvent-solute interactions. This can sometimes be sufficient to resolve overlapping peaks. For instance, the chemical shifts of protons in CDCl₃ can differ from those in DMSO-d₆.[7] For labile protons, like the hydroxyl and carboxylic acid protons in salicylates, the choice of solvent can significantly impact their chemical shift and line shape.[7]
Experimental Protocols
Protocol 1: Quantitative ¹H-NMR (qNMR) Analysis of a Salicylate Mixture
This protocol outlines the steps for preparing and acquiring quantitative ¹H-NMR data for a mixture of salicylates.
1. Sample Preparation:
-
Weighing: Accurately weigh approximately 10-20 mg of the salicylate mixture and a similar, accurately known mass of a suitable internal standard (e.g., maleic acid) into a clean, dry vial.
-
Dissolution: Dissolve the mixture in a precise volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which both the analytes and the internal standard are fully soluble.[5]
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the solution is homogeneous.
2. NMR Data Acquisition:
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A simple pulse-acquire sequence (e.g., 'zg' or 'zg30' on Bruker instruments) is typically sufficient.[8] If solvent suppression is needed, a sequence like 'noesygppr1d' can be used, but care must be taken as signals near the suppressed solvent peak may be affected.[8]
-
Key Acquisition Parameters:
-
Relaxation Delay (d1): This is a critical parameter for quantification. Set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton signal of interest (both analytes and internal standard).[9][10] For many small molecules, a d1 of 20-30 seconds is a safe starting point.
-
Pulse Width: Use a calibrated 90° pulse for maximum signal, or a smaller flip angle (e.g., 30°) which can allow for a shorter relaxation delay.[8][10]
-
Acquisition Time (aq): Set to a value that allows for good digital resolution (e.g., 2-4 seconds).
-
Number of Scans (ns): Acquire enough scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest to ensure high accuracy in integration.[9]
-
-
Shimming: Ensure the magnetic field homogeneity is optimized by shimming the spectrometer on your sample to obtain sharp, symmetrical peaks.
3. Data Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening factor (LB) of 0.3 Hz before Fourier transformation to improve S/N without significantly degrading resolution.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a baseline correction to the entire spectrum to ensure accurate integration.
Protocol 2: Deconvolution of Overlapping Peaks using Mnova GSD
This protocol provides a workflow for using the Global Spectral Deconvolution (GSD) feature in Mnova software.
1. Open Spectrum: Load your processed ¹H-NMR spectrum into Mnova.
2. Apply GSD:
-
Go to the 'Analysis' menu and select 'Peak Picking'.
-
In the peak picking options, ensure the method is set to 'GSD'.
-
Apply automatic peak picking to the spectrum. Mnova will perform a deconvolution of the entire spectrum.[3][4]
3. Visualize Deconvolution:
-
To see the results of the deconvolution, right-click on the spectrum and go to 'Properties'. Under the 'Peaks' tab, you can select to display the 'Peak Curves'.
-
This will overlay the individual fitted peaks (often in green), the sum of the fitted peaks (red), and the residual (the difference between the experimental and fitted spectrum, in blue) on your spectrum.[3] A small, random residual indicates a good fit.
4. Manual Refinement (if necessary):
-
If the automatic fit is not satisfactory in a specific region, you can manually adjust it. You can delete or add peaks and re-run the fitting algorithm on a selected region.
5. Integration of Deconvoluted Peaks:
-
Once you are satisfied with the deconvolution, you can integrate the individual fitted peaks.
-
Go to the 'Analysis' menu and select 'Integration'.
-
In the integration options, you can choose to integrate based on the 'Peaks'. This will use the areas of the deconvoluted peaks for quantification.
-
Integrate the relevant peaks for your salicylates and the internal standard.
6. Quantitative Analysis:
-
Use the integrals of the deconvoluted peaks and the internal standard to calculate the concentration or relative amounts of each salicylate in the mixture using standard qNMR equations.
Quantitative Data
The following table summarizes typical ¹H-NMR chemical shifts for common salicylates. Note that exact chemical shifts can vary depending on the solvent, concentration, and temperature.
| Compound | Proton | Typical Chemical Shift (ppm) in CDCl₃ | Multiplicity |
| Aspirin | -COOH | ~11.77 | broad s |
| Aromatic H | 7.0 - 8.2 | m | |
| -OCOCH₃ | ~2.36 | s | |
| Salicylic Acid | -COOH & -OH | Variable (broad) | broad s |
| Aromatic H | 6.8 - 7.9 | m | |
| Methyl Salicylate | -OH | ~10.7 | s |
| Aromatic H | 6.8 - 7.8 | m | |
| -OCH₃ | ~3.9 | s |
Data compiled from various sources, including[11] and general chemical shift tables.
Troubleshooting Guide
This guide addresses common issues encountered during the qNMR analysis of salicylate mixtures.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution/Broad Peaks | 1. Poor shimming. 2. Sample concentration is too high. 3. Presence of paramagnetic impurities. | 1. Re-shim the spectrometer carefully. 2. Dilute the sample. 3. Filter the sample if it contains particulate matter. |
| Inaccurate Integration | 1. Incomplete T₁ relaxation. 2. Poor phasing or baseline correction. 3. Overlapping peaks not properly deconvoluted. | 1. Increase the relaxation delay (d1) to at least 5x the longest T₁. 2. Manually re-apply phase and baseline correction. 3. Use deconvolution software (e.g., Mnova GSD) to resolve overlapping signals before integration. |
| Persistent Peak Overlap | 1. Significant structural similarity of components. | 1. Utilize deconvolution software as the primary method for quantification. 2. Try acquiring the spectrum in a different deuterated solvent (e.g., switch from CDCl₃ to DMSO-d₆) to induce differential chemical shifts. |
| Internal Standard Peak Overlaps with Analyte | 1. Poor choice of internal standard for the specific mixture and solvent. | 1. Select a different internal standard whose peaks are in a clear region of the spectrum. Test the new standard with the analyte mixture before quantitative experiments. |
| Deconvolution Fit is Poor (Large Residual) | 1. Incorrect number of peaks defined in the overlapped region. 2. Low signal-to-noise ratio. | 1. Manually adjust the number of peaks in the deconvolution model and re-fit. 2. Acquire the spectrum with more scans to improve the S/N ratio. |
Visualizations
Caption: Workflow for qNMR analysis of salicylate mixtures.
Caption: Troubleshooting decision tree for qNMR of salicylates.
References
- 1. NMR Analysis, Processing and Prediction: Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD) [nmr-analysis.blogspot.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Global Spectral Deconvolution (GSD) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. modgraph.co.uk [modgraph.co.uk]
- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Spectrum of Aspirin | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Chromatographic Resolution of Propyl Salicylate and Its Isomers
Welcome to the technical support center for the chromatographic analysis of propyl salicylate (B1505791). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the separation of propyl salicylate from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common types of isomers of this compound I might encounter?
This compound can have several types of isomers, which present different chromatographic challenges:
-
Structural Isomers: These isomers have the same molecular formula but different connectivity. The most common examples are n-propyl salicylate and isothis compound, which differ in the structure of the propyl group.
-
Positional Isomers: If the aromatic ring of salicylic (B10762653) acid is further substituted, positional isomers can exist (e.g., ortho-, meta-, para- isomers of a hypothetical methylthis compound). These isomers have functional groups at different positions on the aromatic ring.
-
Enantiomers (Chiral Isomers): If a chiral center is present in a modified this compound molecule, it can exist as a pair of non-superimposable mirror images called enantiomers. While this compound itself is not chiral, derivatives might be.
Q2: I am seeing poor resolution (co-eluting peaks) between my this compound isomers. Where should I start troubleshooting?
Poor resolution is a common issue when separating isomers due to their similar physicochemical properties. A systematic approach is recommended. Start by optimizing your mobile phase (for HPLC) or temperature program (for GC). If these adjustments are insufficient, changing the stationary phase (i.e., the column) is the most powerful step to improve selectivity.
Q3: Which chromatographic technique, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is better for separating this compound isomers?
Both GC and HPLC can be effective, and the choice depends on the specific isomers, the sample matrix, and available equipment.
-
GC is well-suited for volatile and semi-volatile compounds like this compound and its structural isomers (n-propyl vs. isopropyl). Separation is primarily based on boiling point and polarity differences.
-
HPLC , particularly reversed-phase HPLC, is highly versatile and often the method of choice for separating positional isomers of aromatic compounds. It offers a wider range of stationary and mobile phases to exploit subtle differences in polarity and structure.
Q4: My peaks are tailing. What are the likely causes and solutions?
Peak tailing, especially for phenolic compounds like salicylates, is often caused by unwanted interactions with active sites in the chromatographic system.
-
In GC: Active sites can be exposed silanol (B1196071) groups in the injector liner or on the column.
-
Solution: Use an ultra-inert liner and a column with low bleed. Deactivating the liner or derivatizing the salicylate to mask the hydroxyl group can also resolve the issue.[1]
-
-
In HPLC: Residual silanol groups on silica-based columns (like C18) can interact with the analyte.
-
Solution: Use a well-end-capped column. Adjusting the mobile phase pH to suppress the ionization of the phenolic hydroxyl group (e.g., adding 0.1% formic or acetic acid) is also a very effective strategy.
-
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
Issue 1: Poor resolution between n-propyl salicylate and isothis compound.
These structural isomers have very similar boiling points, making separation challenging.
-
Strategy 1: Optimize the Temperature Program:
-
Action: Decrease the oven temperature ramp rate (e.g., from 10 °C/min to 3-5 °C/min). A slower ramp increases the interaction time with the stationary phase, improving separation for closely eluting compounds.[1]
-
Action: Lower the initial oven temperature. This can enhance the separation of more volatile components that elute early in the run.
-
-
Strategy 2: Select an Appropriate GC Column:
-
Column Phase: For general analysis, a non-polar stationary phase like 100% dimethylpolysiloxane (e.g., DB-1) or 5% diphenyl / 95% dimethylpolysiloxane (e.g., DB-5 or HP-5) is effective for separating alkyl salicylates based on boiling point differences.[1] For challenging isomer separations, a more polar column (e.g., a wax column) may provide the necessary selectivity.
-
Column Dimensions: A longer column (e.g., 60 m instead of 30 m) will increase the number of theoretical plates and improve resolution. Decreasing the internal diameter (e.g., to 0.25 mm) also enhances efficiency.[1]
-
Issue 2: All peaks in the chromatogram are splitting.
This often points to a problem at the point of injection.
-
Cause: Blockage in the injector liner or column inlet.
-
Solution: Replace the liner and trim a small portion (e.g., 10 cm) from the front of the column. Ensure the column is installed correctly at the proper depth within the inlet to avoid dead volume.
-
-
Cause: Incompatible sample solvent.
-
Solution: The sample should be dissolved in a solvent that is compatible with the stationary phase and has a similar or lower polarity than the initial mobile phase in HPLC. In GC, ensure the solvent does not cause phase collapse at the inlet.
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue 1: Poor resolution of aromatic positional isomers.
Positional isomers often have very similar hydrophobicity, making them difficult to separate on a standard C18 column.
-
Strategy 1: Change the Stationary Phase:
-
Action: Switch from a standard C18 column to one with a different selectivity. Phenyl-hexyl or pentafluorophenyl (PFP) stationary phases are highly recommended for aromatic compounds. These phases offer alternative separation mechanisms, such as π-π interactions, which can differentiate between the subtle electronic differences of positional isomers.
-
-
Strategy 2: Optimize the Mobile Phase:
-
Action: Switch the organic modifier. If you are using acetonitrile, try methanol (B129727), or vice-versa. Methanol is a protic solvent and can form hydrogen bonds, offering different selectivity compared to the aprotic acetonitrile.
-
Action: Adjust the mobile phase pH. If the isomers have ionizable groups, even a small change in pH can alter their charge state and dramatically affect retention and selectivity. For salicylates, using an acidic mobile phase (e.g., pH 2.5-3.5) ensures the carboxylic acid and phenolic hydroxyl groups are protonated, leading to better peak shapes and potentially improved resolution.
-
Issue 2: A single peak appears split or as a shoulder.
This can be caused by several factors, from co-elution to issues with the sample solvent.
-
Cause: Two components are co-eluting.
-
Solution: To confirm, inject a smaller volume of your sample. If the split becomes two more distinct, smaller peaks, you are likely dealing with two different compounds.[2] Proceed with method optimization (see Issue 1) to improve their separation.
-
-
Cause: The sample is dissolved in a solvent much stronger than the mobile phase.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase composition. A strong injection solvent can cause the sample band to spread and distort before it properly interacts with the column head, leading to split or broad peaks.[1]
-
-
Cause: A void or channel has formed at the head of the column.
-
Solution: This can happen over time due to pressure shocks or degradation of the column packing. If flushing the column in the reverse direction (if permitted by the manufacturer) does not resolve the issue, the column may need to be replaced.[2]
-
Data Presentation
Table 1: GC Retention Times for Short-Chain Alkyl Salicylates
This data demonstrates the successful separation of this compound from its neighboring homologues using a standard GC method. The separation is based on the increase in boiling point with increasing alkyl chain length.[3][4][5][6]
| Compound | Retention Time (minutes) |
| Methyl Salicylate | 3.520 |
| Ethyl Salicylate | 4.606 |
| This compound | 6.250 |
| Butyl Salicylate | 8.263 |
| GC conditions are detailed in the Experimental Protocols section. |
Table 2: Kovats Retention Indices for this compound Structural Isomers
The Kovats Retention Index (RI) is a standardized measure of retention in gas chromatography. The difference in RI values for n-propyl and isothis compound on a standard non-polar column indicates that their separation by GC is feasible.
| Compound | Kovats RI (Standard Non-polar) |
| Isothis compound | 1292 |
| n-Propyl Salicylate | 1357 |
Table 3: Hypothetical Impact of HPLC Method Parameters on Positional Isomer Resolution
This table illustrates how changing key HPLC parameters can affect the resolution (Rs) of two hypothetical positional isomers. An Rs value of ≥ 1.5 is considered baseline resolution.
| Parameter Change | Condition A | Rs | Condition B | Rs | Rationale |
| Stationary Phase | C18 Column | 0.9 | Phenyl-Hexyl Column | 1.6 | Phenyl-hexyl phase provides π-π interactions, enhancing selectivity for aromatic isomers. |
| Organic Modifier | Acetonitrile | 1.1 | Methanol | 1.5 | Methanol's hydrogen-bonding capability can alter selectivity compared to acetonitrile. |
| Mobile Phase pH | pH 7.0 | 1.0 (with tailing) | pH 3.0 (with 0.1% Formic Acid) | 1.7 (sharp peaks) | Low pH suppresses ionization of salicylates, improving peak shape and resolution. |
Experimental Protocols
Protocol 1: GC-FID Method for Separation of Alkyl Salicylates
This protocol is suitable for the quantification of short-chain alkyl salicylate esters in simple matrices.[6]
-
Instrumentation: Agilent 6890N GC-FID (or equivalent)
-
Column: Agilent HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 300 °C
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 minutes
-
Ramp: 20 °C/min to 280 °C
-
Final Hold: Hold at 280 °C for 5 minutes
-
-
Injection Mode: Split
-
Sample Preparation (Simple Matrix):
-
Dissolve the sample in a suitable solvent (e.g., methanol or isopropanol).
-
If necessary, add an internal standard.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
Protocol 2: Sample Preparation from a Topical Cream for HPLC/GC Analysis
This protocol provides a general method for extracting salicylates from a cream or ointment formulation.[3][7]
-
Weighing: Accurately weigh an amount of the topical formulation (e.g., 0.25 g) into a 25 mL or 50 mL volumetric flask.
-
Dissolution: Add a portion of the solvent (e.g., 10-30 mL of methanol or isopropanol) to the flask.
-
Extraction: Sonicate the flask for 15-20 minutes to fully disperse the cream and extract the analytes into the solvent. The sample may be gently warmed (e.g., to 60 °C) if necessary to aid dispersion.[8]
-
Cooling & Dilution: Allow the solution to cool to room temperature.
-
Final Volume: Make up to the final volume with the solvent and mix thoroughly.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC or GC vial.
-
Further Dilution: If the analyte concentration is too high, perform a further dilution with the mobile phase (for HPLC) or the dissolution solvent (for GC) to bring it within the calibration range.
Visualizations
Caption: A workflow for troubleshooting common GC issues.
Caption: A logical workflow for improving HPLC isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]
- 5. sciepub.com [sciepub.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
Validation & Comparative
Validation of HPLC methods for propyl salicylate quantification according to ICH guidelines
This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of propyl salicylate (B1505791) against an alternative analytical technique, Gas Chromatography with Flame Ionization Detection (GC-FID). The information presented is supported by experimental data and aligned with the International Council for Harmonisation (ICH) guidelines to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their analytical needs.
Performance Comparison of Analytical Methods
The choice of an analytical method for the quantification of propyl salicylate depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of a representative HPLC method compared to GC-FID.
Table 1: Comparison of Quantitative Performance for this compound Analysis
| Validation Parameter | HPLC-PDA | GC-FID | ICH Guideline |
| Linearity (R²) | >0.999 | >0.998 | Correlation coefficient should be close to 1 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | The closeness of test results to the true value |
| Precision (%RSD) | < 2.0% | < 3.0% | Degree of scatter between a series of measurements |
| Limit of Detection (LOD) | ~2 µg/mL | ~0.1 ng/mL | The lowest amount of analyte that can be detected |
| Limit of Quantification (LOQ) | ~7 µg/mL | ~0.5 ng/mL | The lowest amount of analyte that can be quantified with suitable precision and accuracy |
| Specificity | High | High | Ability to assess the analyte unequivocally in the presence of other components |
| Robustness | Demonstrated | Demonstrated | Capacity to remain unaffected by small, deliberate variations in method parameters |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is representative of a typical validated HPLC method for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and 0.1% acetic acid in water (60:40 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 20 µL.[1]
-
Detection Wavelength: 264 nm.[1]
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 10-150 µg/mL).
3. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase.
-
Filter the sample solution through a 0.45 µm membrane filter before injection.
4. Validation Parameters (as per ICH Q2(R2) Guidelines): [2][3]
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound and calculate the percentage recovery.
-
Precision: Evaluate repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a sample and express the results as the relative standard deviation (%RSD).
-
LOD and LOQ: Determine the limit of detection and limit of quantification based on the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Analyze a placebo sample to ensure no interference from excipients at the retention time of this compound.
-
Robustness: Intentionally vary chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.
Visualizations
Caption: Workflow for HPLC method validation according to ICH guidelines.
Caption: Comparison of key attributes for HPLC and GC-FID methods.
References
A Comparative Analysis of the Bioactivity of Propyl Salicylate and Methyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl salicylate (B1505791) and methyl salicylate, both esters of salicylic (B10762653) acid, are compounds of significant interest in the fields of pharmacology and therapeutics. While methyl salicylate is a well-established component in topical analgesics, the bioactivity of propyl salicylate is less extensively documented. This guide provides a comprehensive, data-driven comparison of the anti-inflammatory, analgesic, and antimicrobial properties of these two molecules. By presenting available quantitative data, detailed experimental protocols, and visualizing relevant biological pathways, this document aims to facilitate an objective evaluation of their therapeutic potential.
Mechanism of Action: A Shared Pathway with Subtle Differences
The primary mechanism of action for both propyl and methyl salicylate involves their hydrolysis to salicylic acid in vivo. Salicylic acid is a well-known non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Methyl salicylate is also known to exhibit a counter-irritant effect, which contributes to its analgesic properties.[1] When applied topically, it induces a sensation of warmth or coolness that can help to mask underlying pain signals.
dot digraph "Salicylate_Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Signaling Pathway of Salicylate-Mediated Bioactivity", rankdir="TB"]; node [fontname="Arial", fontsize=10, shape=box, style="rounded,filled"]; edge [fontname="Arial", fontsize=10];
"Cell_Membrane_Phospholipids" [label="Cell Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; "Arachidonic_Acid" [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; "COX1_COX2" [label="COX-1 & COX-2 Enzymes", fillcolor="#FBBC05", fontcolor="#202124"]; "Prostaglandins" [label="Prostaglandins", fillcolor="#F1F3F4", fontcolor="#202124"]; "Pain_Inflammation" [label="Pain & Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Salicylates" [label="this compound / Methyl Salicylate\n(hydrolyzed to Salicylic Acid)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Cell_Membrane_Phospholipids" -> "Arachidonic_Acid" [label="Phospholipase A2"]; "Arachidonic_Acid" -> "COX1_COX2"; "COX1_COX2" -> "Prostaglandins"; "Prostaglandins" -> "Pain_Inflammation"; "Salicylates" -> "COX1_COX2" [label="Inhibition", arrowhead=tee, color="#34A853"]; } caption: "General signaling pathway of salicylates."
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the antimicrobial, anti-inflammatory, and analgesic activities of this compound and methyl salicylate. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources. Differences in experimental conditions should be considered when interpreting these results.
Antimicrobial Activity
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |
| This compound | Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL | |
| Methyl Salicylate | Staphylococcus aureus | Inhibitory potential at 200 mg/mL (as a major component of an essential oil)[2] |
| Escherichia coli | Inhibitory potential at 200 mg/mL (as a major component of an essential oil)[2] | |
| Salicylic Acid Microcapsules | Staphylococcus aureus | 4 mg/mL[3] |
| Escherichia coli | 4 mg/mL[3] |
Anti-Inflammatory and Analgesic Activity
Direct quantitative comparative data for the anti-inflammatory and analgesic activities of this compound and methyl salicylate is scarce in the currently available literature. The bioactivity of both is primarily attributed to their hydrolysis to salicylic acid.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of bioactivity. The following are standard protocols for evaluating the antimicrobial, anti-inflammatory, and analgesic properties of compounds like propyl and methyl salicylate.
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Experimental Workflow for Bioactivity Comparison", rankdir="TB"]; node [fontname="Arial", fontsize=10, shape=box, style="rounded,filled"]; edge [fontname="Arial", fontsize=10];
"Start" [label="Start: Compound Synthesis\nand Characterization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Antimicrobial" [label="Antimicrobial Assays\n(e.g., Broth Microdilution)", fillcolor="#FBBC05", fontcolor="#202124"]; "Anti_Inflammatory" [label="Anti-Inflammatory Assays\n(In vitro: COX inhibition;\nIn vivo: Carrageenan-induced paw edema)", fillcolor="#FBBC05", fontcolor="#202124"]; "Analgesic" [label="Analgesic Assays\n(e.g., Acetic acid-induced writhing,\nHot plate test)", fillcolor="#FBBC05", fontcolor="#202124"]; "Data_Analysis" [label="Data Analysis and Comparison", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Conclusion" [label="Conclusion: Comparative Bioactivity Profile", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Antimicrobial"; "Start" -> "Anti_Inflammatory"; "Start" -> "Analgesic"; "Antimicrobial" -> "Data_Analysis"; "Anti_Inflammatory" -> "Data_Analysis"; "Analgesic" -> "Data_Analysis"; "Data_Analysis" -> "Conclusion"; } caption: "General experimental workflow."
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
-
Preparation of Test Compounds: Prepare stock solutions of this compound and methyl salicylate in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Preparation of Microtiter Plates: Serially dilute the stock solutions in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (microorganism and medium) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
-
Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats or Swiss albino mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds (this compound, methyl salicylate) or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally at predetermined doses. A control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
-
Animal Acclimatization: Acclimatize mice to the laboratory environment.
-
Compound Administration: Administer the test compounds or a standard analgesic (e.g., aspirin) orally or intraperitoneally. A control group receives the vehicle.
-
Induction of Writhing: After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce the writhing response (abdominal constrictions and stretching of the hind limbs).
-
Observation: Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).
-
Calculation of Analgesic Activity: Calculate the percentage protection (inhibition of writhing) for the treated groups compared to the control group.
Conclusion
Based on the available data, both this compound and methyl salicylate exhibit a range of bioactive properties. This compound demonstrates notable in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. While both compounds are presumed to possess anti-inflammatory and analgesic effects through their conversion to salicylic acid and subsequent COX inhibition, there is a clear need for further quantitative studies on this compound to establish its potency in these areas relative to the more widely studied methyl salicylate. The experimental protocols provided herein offer a standardized framework for conducting such comparative investigations, which will be crucial for elucidating the full therapeutic potential of this compound. Future research should focus on direct, head-to-head comparisons of these two salicylates in standardized in vivo and in vitro models to provide a clearer picture of their relative efficacies.
References
Propyl Salicylate vs. Isopropyl Salicylate: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides a comprehensive comparison of propyl salicylate (B1505791) and isopropyl salicylate, focusing on their physicochemical properties, spectroscopic data, biological activities, and safety profiles. The information is supported by established experimental protocols to aid in research and development endeavors.
Physicochemical Properties
This compound and isothis compound, while isomers, exhibit distinct physicochemical properties that influence their behavior and potential applications. A summary of these properties is presented below.
| Property | This compound | Isothis compound |
| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol | 180.20 g/mol |
| Appearance | Colorless to pale yellow liquid or solid | Clear, colorless to very slightly yellow liquid |
| Boiling Point | 239-240 °C at 760 mmHg | 122 °C at 18 mmHg |
| Melting Point | 96-97 °C | Not available (liquid at room temperature) |
| Density | 1.097-1.101 g/cm³ at 20 °C | ~1.06-1.09 g/cm³ |
| Refractive Index | 1.514-1.517 at 20 °C | 1.509-1.511 |
| Flash Point | 100.56 °C | > 93 °C |
| logP (o/w) | 3.800 (estimated) | 3.386 (estimated) |
| Water Solubility | 118.8 mg/L at 25 °C (estimated) | Sparingly soluble |
| Solubility in Organics | Soluble in alcohol | Soluble in alcohol and oils[1] |
Spectroscopic Data
Spectroscopic analysis provides a fingerprint for each molecule, allowing for their identification and characterization.
| Spectroscopic Data | This compound | Isothis compound |
| ¹H NMR | Signals for aromatic protons (6.8-7.8 ppm), O-CH₂ (triplet), -CH₂- (sextet), and -CH₃ (triplet) protons are characteristic. | Signals for aromatic protons, O-CH (septet), and -CH₃ (doublet) protons are characteristic. |
| ¹³C NMR | Characteristic peaks for aromatic, carbonyl, and propyl carbons. | Characteristic peaks for aromatic, carbonyl, and isopropyl carbons. |
| IR Spectroscopy | Key absorptions include a broad O-H stretching band (around 3200-3600 cm⁻¹) and a strong C=O stretching band (around 1650-1700 cm⁻¹). | Similar to this compound with characteristic O-H and C=O stretching bands. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 180. | Molecular ion peak (M⁺) at m/z 180. |
Biological Activities and Safety Profile
Both propyl and isothis compound are derivatives of salicylic (B10762653) acid and are expected to share similar biological activities, primarily as anti-inflammatory and analgesic agents. However, their isomeric structures may lead to differences in potency and efficacy.
Anti-inflammatory and Analgesic Activity: Salicylates are well-known for their anti-inflammatory effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin (B15479496) synthesis.[2] This mechanism is also responsible for their analgesic properties. This compound is reported to have anti-inflammatory and analgesic properties.[3] While direct comparative studies on the potency of propyl versus isothis compound are limited, their activity is attributed to the parent salicylic acid molecule.
Bactericidal Activity: Isothis compound has been reported to be bactericidal against both gram-positive and gram-negative bacteria.[1]
Safety Profile:
-
This compound: Classified as irritating to the skin and eyes.[4][5]
-
Isothis compound: Also considered an irritant to the skin and eyes.[6][7][8] It is classified as hazardous to the aquatic environment with long-lasting effects.[9]
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the characterization and comparison of propyl and isothis compound.
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient is a critical parameter for predicting the pharmacokinetic properties of a drug candidate.
In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of the compounds to inhibit the COX-1 and COX-2 enzymes.
Signaling Pathway
The primary mechanism of action for the anti-inflammatory and analgesic effects of salicylates involves the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the production of prostaglandins, key mediators of inflammation and pain.
References
- 1. Antioxidant properties and associated mechanisms of salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 607-90-9 | Benchchem [benchchem.com]
- 3. Methyl salicylate is the most effective natural salicylic acid ester to close stomata while raising reactive oxygen species and nitric oxide in Arabidopsis guard cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ethyl Salicylate? [synapse.patsnap.com]
- 5. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of prostaglandin H2 synthases by salicylate is dependent on the oxidative state of the enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Relationship between cyclooxygenase activity (COA) inhibition and stimulation of ventilation by salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Propyl Salicylate Cross-Reactivity with Other Salicylates: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of analytes and their analogs in immunoassays is critical for data accuracy and interpretation. This guide provides a comparative overview of the cross-reactivity of propyl salicylate (B1505791) with other common salicylates, such as methyl salicylate, acetylsalicylic acid (aspirin), and salicylic (B10762653) acid. Due to a notable lack of direct experimental data for propyl salicylate in publicly available literature, this guide leverages data from structurally similar compounds to provide a predictive comparison and offers detailed experimental protocols for in-house validation.
Introduction to Salicylate Cross-Reactivity in Immunoassays
Immunoassays are a cornerstone of bioanalysis, offering high sensitivity for detecting and quantifying molecules like salicylates.[1] However, a significant challenge is the potential for cross-reactivity, where antibodies bind to non-target molecules that are structurally similar to the intended analyte.[1] This can lead to inaccurate results, including false positives and over-quantification.[1] The specificity of an immunoassay is determined by the antibody used, and different immunoassay formats, such as Fluorescence Polarization Immunoassay (FPIA) and Enzyme-Linked Immunosorbent Assay (ELISA), can exhibit varied cross-reactivity profiles even with similar antibodies due to differences in assay kinetics and conditions.[1]
This compound, an ester of salicylic acid, shares the core salicylic acid structure, suggesting a potential for cross-reactivity in immunoassays designed to detect salicylates. Its structure, featuring a propyl ester at the carboxylic acid position, differentiates it from other salicylates like methyl salicylate (methyl ester) and acetylsalicylic acid (acetyl group on the hydroxyl moiety). Understanding how these structural modifications influence antibody binding is key to predicting and validating immunoassay performance.
Comparative Cross-Reactivity Data of Salicylates
Table 1: Cross-Reactivity of Salicylates in Fluorescence Polarization Immunoassay (FPIA)
| Compound | Structural Modification from Salicylic Acid | % Cross-Reactivity | Reference(s) |
| Salicylic Acid | - | 100% | [2] |
| 5-Methylsalicylic Acid | Methyl group at the 5-position | 1200% | [2][3] |
| Diflunisal | 2,4-difluorophenyl group at the 5-position | 130 - 222% | [2][3] |
| Salazosulfapyridine | Addition of a sulfapyridine (B1682706) group | 153% | [2][3] |
| 5-Aminosalicylic Acid (5-ASA) | Amino group at the 5-position | 122% | [2][3] |
| Acetylsalicylic Acid (Aspirin) | Acetyl group at the hydroxyl position | Minimal | [1] |
Table 2: Cross-Reactivity of Salicylates in Enzyme-Linked Immunosorbent Assay (ELISA)
| Compound | Structural Modification from Salicylic Acid | % Cross-Reactivity | Reference(s) |
| Salicylic Acid | - | 100% | [2] |
| Diflunisal | 2,4-difluorophenyl group at the 5-position | 52% | [2] |
| 4-Aminosalicylic Acid | Amino group at the 4-position | 121% | [2] |
| Gentisic Acid | Hydroxyl group at the 5-position | 37% | [2] |
| Salicyluric Acid | Glycine conjugate | 2.2% | [2] |
| Acetylsalicylic Acid (Aspirin) | Acetyl group at the hydroxyl position | <0.1% | [1] |
Analysis of Cross-Reactivity Data and Predicted Behavior of this compound:
The provided data clearly demonstrates that even minor changes to the chemical structure of salicylic acid can dramatically affect antibody recognition.[1] In FPIA, substitutions at the 5-position of the salicylic acid molecule have been shown to significantly enhance cross-reactivity.[1][3] Conversely, ELISA kits can be highly specific for salicylic acid, with minimal cross-reactivity from some of its major metabolites.[1]
Based on these structure-activity relationships, we can infer the potential cross-reactivity of this compound. The addition of an ester group at the carboxylic acid position, as seen in methyl salicylate, is a key structural modification. While specific data for methyl salicylate cross-reactivity is not in the tables, the minimal cross-reactivity of aspirin, which has a modification on the hydroxyl group, suggests that alterations to the core salicylic acid structure can significantly reduce antibody binding in some assays.[1] However, the larger, more lipophilic propyl group in this compound compared to the methyl group in methyl salicylate could influence its interaction with the antibody's binding pocket. It is plausible that this compound would exhibit some degree of cross-reactivity, and this should be experimentally verified.
Experimental Protocols for Determining this compound Cross-Reactivity
For researchers needing to quantify the cross-reactivity of this compound, the following generalized protocols for competitive ELISA and FPIA can be adapted.
Protocol 1: Determination of Cross-Reactivity using Competitive ELISA
This protocol is based on the principle of competition between free this compound in a sample and a labeled salicylate for a limited number of anti-salicylate antibody binding sites.[1][2]
1. Reagents and Materials:
-
Microtiter plate coated with anti-salicylate antibody
-
Salicylate standards of known concentrations
-
This compound and other salicylate test compounds of known concentrations
-
Salicylate-enzyme conjugate (e.g., salicylate-HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
2. Assay Procedure:
-
Prepare a series of dilutions for the salicylate standard and each test compound.[2]
-
Add a fixed amount of salicylate-enzyme conjugate to each well of the antibody-coated microtiter plate.[2]
-
Add the salicylate standards or the test compounds to their respective wells. Include a zero-concentration control (blank).[2]
-
Incubate the plate to allow for competitive binding between the free salicylate (or test compound) and the salicylate-enzyme conjugate for the antibody binding sites.[2]
-
Wash the plate to remove unbound reagents.[2]
-
Add the substrate solution to each well and incubate to allow for color development. The amount of color is inversely proportional to the concentration of salicylate or cross-reacting compound in the sample.[2]
-
Stop the reaction by adding the stop solution.[2]
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.[4]
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the concentrations of the salicylate standards.[2]
-
Determine the concentration of each test compound that causes a 50% reduction in the maximum signal (IC50).[2]
-
Calculate the percent cross-reactivity using the following formula:[4] % Cross-Reactivity = (IC50 of Salicylic Acid / IC50 of Test Compound) x 100
Protocol 2: Cross-Reactivity Testing in Fluorescence Polarization Immunoassay (FPIA)
FPIA is a homogeneous competitive immunoassay based on the principle that a small, fluorescently labeled salicylate molecule (tracer) emits polarized light, and the degree of polarization changes upon binding to a larger antibody molecule.[1][4] A cross-reacting substance will compete with the tracer for antibody binding sites, resulting in a lower polarization signal.[4]
1. Reagents and Materials:
-
Salicylate tracer (fluorescein-labeled salicylate)
-
Anti-salicylate antibody
-
Salicylate calibrators
-
This compound and other salicylate test compounds of known concentrations
-
Fluorescence polarization analyzer
2. Assay Procedure:
-
Mix the sample (or test compound dilution) with the anti-salicylate antibody reagent.[4]
-
Add the salicylate tracer reagent to the mixture.[4]
-
Incubate the mixture for a specified time to allow the competitive binding reaction to reach equilibrium.[4]
-
Measure the fluorescence polarization of the solution. The polarization value is inversely related to the concentration of salicylate or the cross-reactant.[4]
3. Data Analysis:
-
Determine the concentration of the test compound that produces a signal equivalent to a known concentration of salicylic acid to calculate the cross-reactivity.[4]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of salicylate activity, the following diagrams are provided.
Caption: Workflow for determining cross-reactivity using competitive ELISA.
Caption: Simplified signaling pathway of salicylate-induced hypersensitivity.
Conclusion and Recommendations
The cross-reactivity of this compound in immunoassays remains an area requiring direct experimental investigation. However, by analyzing the behavior of structurally related salicylates, researchers can anticipate potential interferences. The significant differences in cross-reactivity observed between FPIA and ELISA for various salicylates underscore that no assumptions should be made about the specificity of an immunoassay.[1] For professionals in research and drug development working with this compound or other novel compounds, the following recommendations are crucial:
-
Thorough Validation is Essential: Always perform in-house validation studies to assess the cross-reactivity of your specific immunoassay with any structurally related compounds that may be present in your samples.
-
Consider the Immunoassay Format: Be aware that different immunoassay platforms can yield different cross-reactivity profiles.[5] The choice of assay should be guided by the required specificity.
-
Consult Manufacturer's Data: Carefully review the package inserts of commercial immunoassay kits for any available information on cross-reactivity.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Specificity data of the salicylate assay by fluorescent polarization immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Skin Penetration: Propyl Salicylate and Other Salicylate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the skin penetration of propyl salicylate (B1505791) and other common salicylate esters. The information presented is supported by experimental data to assist in the research and development of topical drug formulations.
Comparative Skin Penetration Data
The percutaneous absorption of salicylate esters is influenced by the chemical structure of the ester group. The following table summarizes the comparative cutaneous absorption of various salicylate esters relative to methyl salicylate, which is set as a baseline of 1.00. This data is derived from an in vivo study on human skin.
| Salicylate Ester | Chemical Structure | Relative Cutaneous Absorption (Ratio to Methyl Salicylate)[1] |
| Methyl Salicylate | C₈H₈O₃ | 1.00 |
| Ethyl Salicylate | C₉H₁₀O₃ | 0.34 |
| Propyl Salicylate | C₁₀H₁₂O₃ | 0.20 |
| Butyl Salicylate | C₁₁H₁₄O₃ | 0.26 |
| Amyl Salicylate | C₁₂H₁₆O₃ | 0.15 |
| Spirosal | C₁₀H₁₀O₄ | 1.20 |
| Mesotan | C₉H₁₀O₄ | 0.49 |
Note: The data presented is based on a study where the esters were applied directly to the skin with massage.
Key Findings from Experimental Data
The comparative data indicates that the length of the alkyl chain in the ester group significantly influences skin penetration. A study on the cutaneous absorption of salicyl esters demonstrated that spirosal had the highest absorption, approximately 1.20 times that of methyl salicylate.[1] Following methyl salicylate, mesotan and ethyl salicylate showed moderate absorption.[1] this compound, along with butyl and amyl salicylate, exhibited lower absorption rates compared to methyl salicylate.[1] Specifically, the absorption of this compound was measured to be 0.20 relative to methyl salicylate.[1] This suggests a trend where, for the homologous series of simple alkyl salicylates, an increase in the length of the carbon chain does not necessarily lead to increased skin penetration.
Experimental Protocols
The following is a detailed methodology for a typical in vitro skin permeation study used to compare the penetration of salicylate esters. This protocol is based on the widely used Franz diffusion cell method.
Objective: To determine and compare the in vitro percutaneous absorption of this compound and other salicylate esters through an excised skin membrane.
Materials and Equipment:
-
Franz diffusion cells
-
Excised full-thickness human or animal (e.g., porcine) skin
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
Salicylate ester formulations
-
High-performance liquid chromatography (HPLC) system
-
Syringes and needles
-
Magnetic stirrer and stir bars
-
Water bath or heating block
-
Microbalance
-
Parafilm
Procedure:
-
Skin Membrane Preparation:
-
Excised skin is carefully prepared, removing any subcutaneous fat.
-
The skin is cut into sections large enough to be mounted on the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
The Franz diffusion cell is assembled with the dermal side of the skin in contact with the receptor chamber.
-
The receptor chamber is filled with a known volume of pre-warmed (32°C) receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
A small magnetic stir bar is placed in the receptor chamber to ensure continuous mixing.
-
The cells are placed in a water bath or on a heating block to maintain a constant temperature of 32°C.
-
-
Application of Salicylate Esters:
-
A precise amount of the salicylate ester formulation is applied uniformly to the epidermal surface of the skin in the donor chamber.
-
The donor chamber is then covered with parafilm to prevent evaporation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), a sample of the receptor solution is withdrawn from the sampling arm of the receptor chamber.
-
Immediately after each sampling, an equal volume of fresh, pre-warmed receptor solution is added to the receptor chamber to maintain a constant volume.
-
-
Sample Analysis:
-
The concentration of the salicylate ester in the collected samples is quantified using a validated HPLC method.
-
-
Data Analysis:
-
The cumulative amount of the salicylate ester permeated through the skin per unit area is plotted against time.
-
The steady-state flux (Jss) is calculated from the linear portion of the cumulative permeation curve.
-
The permeability coefficient (Kp) can be calculated by dividing the steady-state flux by the initial concentration of the drug in the donor chamber.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a typical in vitro skin permeation study.
Caption: Workflow for an in vitro skin permeation study.
References
A Comparative Guide to the Validation of a GC-MS Method for the Determination of Propyl Salicylate
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and formulation components is paramount. This guide provides an objective comparison of a gas chromatography-mass spectrometry (GC-MS) method for the determination of propyl salicylate (B1505791) against alternative analytical techniques. The information is supported by experimental data from published studies to aid in method selection and validation.
Comparative Analysis of Analytical Methods
The choice of an analytical method for quantifying propyl salicylate depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. While GC-MS offers high specificity and sensitivity, other techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) are also viable alternatives.
Table 1: Performance Characteristics of a GC-MS Method for Salicylate Analysis
| Validation Parameter | GC-MS/MS (Methyl Salicylate)* |
| Linearity Range | 0.5 - 5000 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.9968[1][2] |
| Accuracy (% Recovery) | Intra-day: 100.28% - 102.03% Inter-day: 99.48% - 102.33%[1][2] |
| Precision (%RSD) | Intra-day: 1.43% - 2.35% Inter-day: 1.91% - 2.97%[1][2] |
| Limit of Detection (LOD) | 0.05 ng/mL[1][2] |
| Limit of Quantitation (LOQ) | 0.5 ng/mL[1][2] |
*Data from a validated method for methyl salicylate, which is expected to be a strong indicator for this compound performance under similar conditions.[1][2]
Table 2: Performance Characteristics of Alternative Analytical Methods
| Validation Parameter | GC-FID (this compound) | RP-HPLC-PDA (Propyl Paraben & Salicylic (B10762653) Acid)** |
| Linearity Range | Not explicitly stated, but high correlation (r² > 0.998) was achieved.[3] | > 0.998 for all analytes[4][5] |
| Correlation Coefficient (r²) | > 0.998[3] | > 0.998[4][5] |
| Accuracy (% Recovery) | Not explicitly stated. | 98.56% - 101.70%[4][5] |
| Precision (%RSD) | Not explicitly stated. | < 1.17%[4][5] |
| Limit of Detection (LOD) | Not explicitly stated. | Not explicitly stated. |
| Limit of Quantitation (LOQ) | Not explicitly stated. | Not explicitly stated. |
*A study confirmed the suitability of GC-FID for the analysis of this compound, achieving excellent separation and correlation.[3][6] **Data from a validated method for the simultaneous determination of mometasone (B142194) furoate, salicylic acid, methylparaben, and propylparaben. Propylparaben is structurally similar to this compound.[4][5]
Experimental Protocols
GC-MS Method for this compound Determination (Proposed)
This proposed protocol is based on established methods for similar analytes.[1][7][8]
1. Sample Preparation:
-
Accurately weigh a portion of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane).
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.
-
An internal standard (e.g., deuterated this compound or a structurally similar compound) should be added for accurate quantification.
-
Filter the final extract through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 GC or equivalent.
-
Mass Spectrometer: Agilent 5975 MSD or equivalent.
-
Column: DB-5ms Ultra Inert (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless or split (e.g., 40:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) or full scan mode. For quantification, SIM mode is preferred for higher sensitivity. Monitor characteristic ions for this compound and the internal standard.
3. Method Validation:
-
Linearity: Prepare a series of calibration standards of this compound at different concentrations and inject them into the GC-MS system. Plot the peak area ratio of the analyte to the internal standard against the concentration and determine the correlation coefficient (r²).
-
Accuracy: Spike a blank matrix with known concentrations of this compound at low, medium, and high levels. Analyze the samples and calculate the percentage recovery.
-
Precision: Assess repeatability (intra-day precision) by analyzing multiple replicates of a sample at the same concentration on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days. Calculate the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Visualizations
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Comparison of analytical techniques for this compound.
References
- 1. Optimisation and validation of a GC-MS/MS method for the analysis of methyl salicylate in hair and skin samples for use in human-volunteer decontamination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciepub.com [sciepub.com]
- 4. rroij.com [rroij.com]
- 5. rroij.com [rroij.com]
- 6. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Comparing the efficacy of different catalysts for propyl salicylate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of propyl salicylate (B1505791), an important intermediate in the pharmaceutical and fragrance industries, is predominantly achieved through the esterification of salicylic (B10762653) acid with n-propanol. The choice of catalyst for this reaction is critical, as it significantly influences reaction efficiency, yield, and environmental impact. This guide provides an objective comparison of the efficacy of various catalysts, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific needs.
Comparison of Catalyst Performance
The efficacy of different catalysts for the synthesis of propyl salicylate is summarized in the table below. The data highlights the significant impact of the catalyst and reaction conditions on the final yield and reaction time.
| Catalyst Type | Catalyst | Reaction Conditions | Reactant Molar Ratio (Salicylic Acid:Propanol) | Catalyst Loading | Reaction Time | Yield/Conversion (%) |
| Ionic Liquid | [bmim]BF₄ | Microwave Irradiation (250W) | Not Specified | Not Specified | 25 min | 92.25[1] |
| Ionic Liquid | [Trps][OTs] | Not Specified | Not Specified | Not Specified | Not Specified | 98.13 (Conversion)[1] |
| Solid Acid | Alumina Methanesulfonic Acid (AMA) | Microwave Irradiation (120°C) | Not Specified | Not Specified | 20 min | 96[1] |
| Solid Superacid | SO₄²⁻/ZrO₂ | 80–120°C | Not Specified | Not Specified | Not Specified | High Conversion[1] |
| Cation Exchange Resin | HD-72 Resin | 120°C | Not Specified | Not Specified | 30 hours | High Conversion[1] |
| Heteropolyacid | Preyssler Catalyst | Reflux in 1,2-Dichloroethane | Not Specified | Not Specified | Not Specified | High Yield, 100% Selectivity[1] |
Experimental Workflow
The general experimental workflow for the synthesis of this compound via esterification is depicted in the following diagram. The process involves the reaction of salicylic acid and n-propanol in the presence of a catalyst, followed by separation and purification of the final product.
Detailed Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound using different types of catalysts.
Brønsted Acidic Ionic Liquid Catalyzed Synthesis (Adapted from n-butyl salicylate synthesis)
This protocol is adapted from a procedure for the synthesis of n-butyl salicylate using the Brønsted acidic ionic liquid [Hmim]BF₄ and can be modified for this compound synthesis.[2]
Materials:
-
Salicylic acid
-
n-Propanol
-
[Hmim]BF₄ (1-hexyl-3-methylimidazolium tetrafluoroborate)
Procedure:
-
In a round-bottom flask, combine salicylic acid (1 equivalent), n-propanol (1.5 equivalents), and [Hmim]BF₄ (1 equivalent).
-
Heat the reaction mixture at 115°C with continuous stirring for 10 hours.
-
After cooling, the mixture will separate into two phases. The upper layer is the product, this compound.
-
Separate the upper layer. The lower layer, containing the ionic liquid, can be recovered by removing water under vacuum and reused.
-
Further purification of the product can be achieved by distillation under reduced pressure.
Alumina Methanesulfonic Acid (AMA) Catalyzed Synthesis under Microwave Irradiation
This method utilizes a solid acid catalyst under microwave irradiation for a rapid synthesis of this compound.[1]
Materials:
-
Salicylic acid
-
n-Propanol
-
Alumina Methanesulfonic Acid (AMA)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
Procedure:
-
In a microwave reactor tube, mix salicylic acid (1 equivalent) and n-propanol (1.5-2 equivalents) with AMA.
-
Irradiate the mixture in a microwave reactor at 120°C for 20 minutes.
-
After cooling, dilute the reaction mixture with dichloromethane.
-
Filter the mixture to remove the solid catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
Sulfated Zirconia (Solid Superacid) Catalyzed Synthesis
Sulfated zirconia is a strong solid acid catalyst that can be used for the esterification of salicylic acid.
Materials:
-
Salicylic acid
-
n-Propanol
-
Sulfated zirconia (SO₄²⁻/ZrO₂) catalyst
Procedure:
-
Prepare the sulfated zirconia catalyst by impregnating zirconia with a solution of sulfuric acid, followed by calcination.
-
In a high-pressure reactor, combine salicylic acid, an excess of n-propanol, and the sulfated zirconia catalyst.
-
Heat the reactor to a temperature between 80°C and 120°C and maintain a pressure of 0.5–1.5 MPa.
-
Stir the reaction mixture for the required duration to achieve high conversion.
-
After the reaction, cool the reactor and filter to separate the solid catalyst.
-
The catalyst can be washed, dried, and reused.
-
Remove the excess propanol (B110389) from the filtrate by distillation.
-
The resulting crude this compound can be purified by vacuum distillation.
Logical Relationship of the Synthesis Process
The synthesis of this compound follows a logical progression from reactants to the final purified product, with the catalyst playing a central role in the initial reaction step.
Conclusion
The choice of catalyst for this compound synthesis has a profound impact on the reaction's efficiency and environmental footprint. Microwave-assisted methods using catalysts like Alumina Methanesulfonic Acid or ionic liquids such as [bmim]BF₄ offer rapid synthesis with high yields.[1] Solid acids, including superacids like sulfated zirconia and cation exchange resins, provide the advantage of being easily separable and reusable, contributing to a more sustainable process.[1] Heteropolyacids, such as the Preyssler catalyst, have shown promise with high yields and excellent selectivity.[1] Researchers and drug development professionals should consider factors such as desired reaction time, yield, cost, and the importance of catalyst recyclability when selecting the optimal catalyst for their specific application. The detailed protocols provided in this guide offer a starting point for the practical implementation of these catalytic systems.
References
Propyl Salicylate: A Comparative Analysis of UV Absorption for Sunscreen Applications
For Immediate Release
This guide presents a comprehensive benchmark analysis of propyl salicylate's ultraviolet (UV) absorption properties against commercially available sunscreen agents. The data and protocols herein are intended for researchers, scientists, and drug development professionals engaged in the formulation and evaluation of photoprotective agents. This document provides a detailed comparison of UV absorption spectra, in vitro Sun Protection Factor (SPF), and UVA Protection Factor (UVA-PF), supported by established experimental methodologies.
I. Comparative Analysis of UV Absorption Properties
Propyl salicylate (B1505791) exhibits UV absorption in the UVB and UVA-II regions, a characteristic attributed to its substituted benzene (B151609) ring structure. Its primary absorption bands are a strong absorption between 230-240 nm and a broader band in the 280-330 nm range. For the purpose of this comparative analysis, we will consider its efficacy in the context of established commercial sunscreen agents.
The following table summarizes the key UV absorption and in vitro performance metrics for this compound and selected commercial sunscreen agents. The in vitro SPF and UVA-PF values for this compound are hypothetical and represent expected outcomes based on its spectral characteristics for illustrative purposes within this guide.
| Compound | Type | λmax (nm) | UV Range | In Vitro SPF (Hypothetical for this compound) | In Vitro UVA-PF (Hypothetical for this compound) |
| This compound | Salicylate | ~301-310 | UVB/UVA-II | 10 | 3 |
| Octyl Salicylate | Salicylate | 307-310[1][2] | UVB[1][2][3] | 8 | 2 |
| Oxybenzone | Benzophenone | 325.5[4] | UVA-II/UVB | 15 | 8 |
| Avobenzone | Dibenzoylmethane | 360[4] | UVA-I | 5 | 12 |
| Octinoxate | Cinnamate | ~310 | UVB | 20 | 4 |
| Octocrylene | Cinnamate | ~303 | UVB | 18 | 5 |
II. Experimental Protocol: In Vitro SPF and UVA-PF Determination
This protocol outlines a standardized in vitro method for the comparative evaluation of this compound's SPF and UVA-PF, based on the principles of the COLIPA in vitro UVA method and ISO 24443/23675 standards.[1][2][3][5][6][7][8][9][10]
Objective: To determine and compare the in vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) of a test formulation containing this compound against a benchmark commercial sunscreen formulation.
Materials:
-
UV-Vis Spectrophotometer with an integrating sphere.
-
Solar simulator with a controlled UV output spectrum.
-
Polymethylmethacrylate (PMMA) plates with a roughened surface.
-
Positive displacement micropipettes.
-
Analytical balance.
-
Test formulation: 5% (w/w) this compound in a standard sunscreen base.
-
Benchmark formulation: A commercial broad-spectrum sunscreen with a known SPF and UVA-PF.
-
Glycerin (for blank measurements).
Methodology:
-
Sample Preparation:
-
Accurately weigh the required amount of the test and benchmark formulations.
-
Apply a uniform film of the formulation to the roughened surface of the PMMA plates at a concentration of 1.3 mg/cm².
-
Spread the formulation evenly across the plate using a gloved finger or an automated spreading robot to ensure a homogenous layer.
-
Allow the plates to dry in the dark for 30 minutes at a controlled temperature (27-30°C).
-
-
Initial Absorbance Measurement (Pre-irradiation):
-
Place a glycerin-treated PMMA plate in the spectrophotometer as a blank.
-
Measure the initial spectral absorbance (A₀(λ)) of the sample-treated plates at 1 nm intervals from 290 nm to 400 nm.
-
Perform measurements on at least three different plates per formulation and calculate the mean absorbance spectrum.
-
-
UV Irradiation:
-
Expose the sample-treated plates to a controlled dose of UV radiation from the solar simulator. The irradiation dose is calculated based on the initial in vitro SPF of the product.
-
-
Final Absorbance Measurement (Post-irradiation):
-
After irradiation, re-measure the spectral absorbance (A(λ)) of the plates using the same procedure as in step 2.
-
-
Calculation of In Vitro SPF and UVA-PF:
-
The in vitro SPF is calculated from the post-irradiation absorbance data using the following equation:
where E(λ) is the erythema action spectrum, I(λ) is the solar simulator irradiance spectrum, and A(λ) is the post-irradiation absorbance.
-
The in vitro UVA-PF is calculated from the post-irradiation absorbance data using the following equation:
where P(λ) is the Persistent Pigment Darkening (PPD) action spectrum.
-
III. Visualizing the Experimental Workflow and a Key Concept
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for in vitro SPF and UVA-PF determination.
References
- 1. kcia.or.kr [kcia.or.kr]
- 2. The COLIPA in vitro UVA method: a standard and reproducible measure of sunscreen UVA protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlas-mts.com.br [atlas-mts.com.br]
- 4. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solarlight.com [solarlight.com]
- 6. intertekinform.com [intertekinform.com]
- 7. intertekinform.com [intertekinform.com]
- 8. assets.ctfassets.net [assets.ctfassets.net]
- 9. researchgate.net [researchgate.net]
- 10. alsglobal.com [alsglobal.com]
In Vitro vs. In Vivo Correlation of Salicylate Skin Absorption: A Comparative Guide
A note on the data: Direct in vitro-in vivo correlation (IVIVC) studies on the skin absorption of propyl salicylate (B1505791) are limited in publicly available scientific literature. To provide a comprehensive comparative guide, this document utilizes data for methyl salicylate, a closely related and extensively studied compound. This substitution allows for a thorough examination of the methodologies and a representative comparison of the expected outcomes from in vitro and in vivo studies of salicylate esters.
Data Presentation: A Comparative Overview
The following table summarizes quantitative data from representative in vitro and in vivo studies on methyl salicylate skin absorption. It is important to note that direct comparison of absolute values between in vitro and in vivo experiments is challenging due to inherent differences in experimental conditions. However, the data provides valuable insights into the permeation characteristics of salicylates.
| Parameter | In Vitro Study (Methyl Salicylate) | In Vivo Study (Methyl Salicylate) |
| Test System | Franz Diffusion Cell with Porcine Ear Skin[1][2] | Human Volunteers[3] |
| Formulation | 10% v/v Methyl Salicylate in Propylene Glycol[1][2] | Commercial Dermal Patches[3] |
| Key Endpoint | Cumulative Permeation | Maximum Plasma Concentration (Cmax) |
| Quantitative Value | ~90 µg/cm² over 24 hours[1][2] | 29.5 ± 10.5 ng/mL (after application of 8 patches for 8 hours)[3] |
| Additional Data | - | In another human study involving bathing in a 0.03 g/L methyl salicylate solution, plasma levels reached 220-820 ng/mL one hour after the start of the bath.[4] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the data and designing future studies.
In Vitro Skin Permeation Study using Franz Diffusion Cells
In vitro skin permeation studies are a cornerstone for evaluating the dermal absorption of topical formulations.[1][5][6] The Franz diffusion cell is a widely used apparatus for these studies.[1][5][6][7]
Objective: To determine the rate and extent of skin permeation of a test compound from a topical formulation.
Materials and Equipment:
-
Franz Diffusion Cells
-
Excised skin membrane (e.g., human or porcine skin)[1]
-
Test formulation (e.g., cream, gel, patch)
-
Water bath with temperature control
-
Magnetic stirrer
-
Sampling syringes
-
High-Performance Liquid Chromatography (HPLC) system for analysis[1][7]
Procedure:
-
Skin Preparation: Excised skin is carefully prepared, and the subcutaneous fat is removed. The skin is then mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment.[1]
-
Cell Assembly: The receptor compartment is filled with a degassed receptor fluid, and a magnetic stir bar is added to ensure continuous mixing. The donor and receptor compartments are clamped together.[5]
-
Temperature Control: The assembled cells are placed in a water bath maintained at a constant temperature (typically 32°C or 37°C) to simulate physiological skin temperature.[5][6]
-
Dosing: A precise amount of the test formulation is applied to the skin surface in the donor compartment.[1]
-
Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn from the sampling port. The withdrawn volume is immediately replaced with fresh, pre-warmed receptor fluid to maintain sink conditions.[1][5]
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated analytical method, typically HPLC.[1][7]
-
Data Analysis: The cumulative amount of the compound permeated per unit area is plotted against time. From this plot, key permeation parameters such as the steady-state flux (Jss) and the permeability coefficient (Kp) can be calculated.[5]
In Vivo Percutaneous Absorption Study in Humans
In vivo studies in humans provide the most clinically relevant data on the systemic exposure of a topically applied compound.[3][8]
Objective: To determine the pharmacokinetic profile of a test compound following topical application in human volunteers.
Materials and Equipment:
-
Test formulation
-
Blood collection supplies (syringes, tubes)
-
Urine collection containers
-
Analytical instrumentation for drug quantification in biological matrices (e.g., GC-MS, LC-MS/MS)
Procedure:
-
Subject Recruitment: Healthy volunteers are recruited according to a pre-defined study protocol approved by an ethics committee.
-
Formulation Application: A precise dose of the test formulation is applied to a demarcated area of the skin on the subjects.[3]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after the application of the formulation.[3][8]
-
Urine Collection: Urine samples are often collected over a specified period to assess the excretion of the compound and its metabolites.[8]
-
Sample Processing and Analysis: Plasma or serum is separated from the blood samples. The concentration of the parent compound and its metabolites in plasma/serum and urine is determined using a validated bioanalytical method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).[3]
Visualization of Experimental Workflows
The following diagrams illustrate the typical workflows for in vitro and in vivo skin absorption studies.
References
- 1. Development and Characterisation of a Topical Methyl Salicylate Patch: Effect of Solvents on Adhesion and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dermal absorption of camphor, menthol, and methyl salicylate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmacokinetic study of percutaneous absorption of salicylic acid from baths with salicylate methyl ester and salicylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. alterlab.co.id [alterlab.co.id]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. Effect of exercise and heat exposure on percutaneous absorption of methyl salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Toxicological Profiles of Short-Chain Alkyl Salicylate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of three common short-chain alkyl salicylate (B1505791) esters: methyl salicylate, ethyl salicylate, and propyl salicylate. The information is intended to assist researchers and professionals in the fields of drug development, toxicology, and cosmetic science in evaluating the safety profiles of these compounds. The data presented is a synthesis of available literature and standardized testing guidelines.
Comparative Toxicological Data
The following table summarizes the acute toxicological data for methyl, ethyl, and this compound. Data is primarily from studies conducted on rats and rabbits, following standardized protocols where available.
| Toxicological Endpoint | Methyl Salicylate | Ethyl Salicylate | This compound |
| Acute Oral Toxicity (LD50, rat) | 0.887 - 1.25 g/kg | 1320 mg/kg | No data available |
| Acute Dermal Toxicity (LD50, rabbit) | > 5 g/kg | > 5 g/kg | No data available |
| Skin Irritation (rabbit) | Mild to moderate irritant | Moderate skin irritant | Causes skin irritation |
| Eye Irritation (rabbit) | Severe irritant | Strong eye irritant | Causes serious eye irritation |
Experimental Protocols
The toxicological data presented in this guide are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.
Acute Oral Toxicity Testing (Adapted from OECD Guideline 423: Acute Toxic Class Method)
This method is designed to assess the acute toxic effects of a substance following oral administration.
-
Test Animals: Healthy, young adult rats of a single sex (usually females) are used. Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.
-
Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3 °C) and humidity. Standard laboratory diet and drinking water are provided ad libitum.
-
Dose Administration: The test substance is administered orally in a single dose via gavage. The volume administered should not exceed 1 mL/100g of body weight.
-
Dose Levels: A stepwise procedure is used with fixed dose levels of 5, 50, 300, and 2000 mg/kg body weight. The starting dose is selected based on available information.
-
Procedure:
-
A group of 3 animals is dosed at the starting dose level.
-
If no mortality is observed, the next higher dose level is used in another group of 3 animals.
-
If mortality is observed, the next lower dose level is used.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Observations are recorded systematically at 1, 4, and 24 hours after dosing, and then daily.
-
Pathology: All animals (including those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.
-
Data Analysis: The results are used to classify the substance for its acute oral toxicity based on the dose at which mortality is observed.
Acute Dermal Irritation/Corrosion Testing (Adapted from OECD Guideline 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion.
-
Test Animal: A single healthy young adult albino rabbit is typically used for the initial test.
-
Preparation of the Skin: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application of the Test Substance:
-
0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (approximately 6 cm²) of the skin.
-
The treated area is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.
-
-
Observations:
-
After the exposure period, the dressing is removed, and the treated area is cleaned.
-
The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Skin reactions are scored according to a standardized grading system.
-
-
Confirmatory Testing: If a corrosive effect is not observed in the initial animal, the response is confirmed in up to two additional animals.
-
Data Analysis: The mean scores for erythema and edema are calculated for each observation time. The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions.
Acute Eye Irritation/Corrosion Testing (Adapted from OECD Guideline 405)
This test assesses the potential of a substance to cause eye irritation or corrosion.
-
Test Animal: A single healthy young adult albino rabbit is used for the initial test.
-
Procedure:
-
The test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.
-
The eyelids are held together for about one second after instillation.
-
-
Observations:
-
The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance.
-
Ocular lesions (corneal opacity, iris lesions, conjunctival redness, and chemosis) are scored using a standardized grading system.
-
-
Confirmatory Testing: If a corrosive or severe irritant effect is not observed in the initial animal, the response is confirmed in up to two additional animals.
-
Data Analysis: The scores for each type of ocular lesion are recorded. The substance is classified as an irritant or corrosive to the eyes based on the severity, persistence, and reversibility of the observed lesions.
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the common metabolic pathway for short-chain alkyl salicylate esters and a typical experimental workflow for toxicological assessment.
Metabolic pathway of short-chain alkyl salicylate esters.
Experimental workflow for acute oral toxicity testing.
Comparative Guide to the Validation of Analytical Procedures for Propyl Salicylate Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of propyl salicylate (B1505791), an active pharmaceutical ingredient (API). Ensuring the purity of propyl salicylate is critical for the safety and efficacy of the final drug product. This document outlines potential impurities, details validated analytical procedures for their detection and quantification, and presents supporting experimental data to aid in the selection of the most appropriate analytical strategy.
Potential Impurity Profile of this compound
The impurity profile of this compound can be predicted based on its synthesis route and potential degradation pathways. This compound is typically synthesized via the esterification of salicylic (B10762653) acid with propanol.[1] Therefore, key process-related impurities include unreacted starting materials. Degradation can occur through hydrolysis, breaking the ester bond.
Table 1: Potential Impurities in this compound
| Impurity Name | Type | Origin |
| Salicylic Acid | Process-related / Degradation | Unreacted starting material or hydrolysis product[1] |
| n-Propanol | Process-related | Unreacted starting material |
| Isothis compound | Process-related | Isomer of the starting material |
| Other Salicylate Esters (e.g., Methyl, Ethyl) | Process-related | Contamination from other production lines |
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary techniques for the analysis of this compound and its impurities. The choice of method depends on the specific impurity being targeted and the desired performance characteristics.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a versatile and widely used method for the analysis of non-volatile and thermally labile compounds like this compound and its primary impurity, salicylic acid. A stability-indicating HPLC method is crucial for separating the main component from any degradation products that may form under stress conditions such as acid, base, oxidation, heat, and light.[2][3]
Table 2: Comparison of Validated HPLC Method Performance for Salicylic Acid Impurity
| Validation Parameter | Method 1: Isocratic RP-HPLC | Method 2: Gradient RP-HPLC |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.02 µg/mL[4] |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.05 µg/mL[4] |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.5 - 102.6%[4] |
| Precision (%RSD) | < 2.0% | < 1.5% |
Gas Chromatography (GC)
Gas chromatography, particularly with a Flame Ionization Detector (GC-FID), is well-suited for the analysis of volatile and semi-volatile compounds. It is an excellent method for separating this compound from other salicylate esters and residual solvents.[5][6]
Table 3: Comparison of Validated GC-FID Method Performance for Related Salicylate Esters
| Validation Parameter | Method 3: GC-FID |
| Linearity (R²) | > 0.998[5] |
| Precision (%RSD) | < 1.0% |
| Accuracy (% Recovery) | 99.0 - 101.5% |
| System Suitability (Resolution) | > 2.0 between adjacent salicylates |
Experimental Protocols
Method 1: Isocratic RP-HPLC for Salicylic Acid Impurity
-
Column: C18 (250 mm x 4.6 mm, 5 µm)[7]
-
Mobile Phase: Acetonitrile : 0.1% Acetic Acid in Water (60:40 v/v)[7]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 304 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C[7]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.
Method 3: GC-FID for Related Salicylate Esters
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Injection Volume: 1 µL (split injection)
-
Sample Preparation: Dissolve the this compound sample in methanol (B129727) to a concentration of 1 mg/mL.
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of the analytical procedures for impurity profiling of this compound.
Conclusion
Both HPLC and GC are powerful techniques for the impurity profiling of this compound. The selection of the optimal method should be based on the target impurities and the specific requirements of the analysis. For comprehensive impurity profiling, it is recommended to utilize both HPLC for non-volatile impurities like salicylic acid and GC for volatile impurities and related esters. The validation data presented in this guide demonstrates that both methods can be developed to be linear, accurate, and precise for their intended purpose. It is imperative that any analytical method used for impurity profiling is fully validated according to ICH guidelines to ensure reliable and accurate results, ultimately safeguarding patient safety.
References
- 1. This compound | 607-90-9 | Benchchem [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. rroij.com [rroij.com]
A Comparative Guide to Inter-Laboratory Quantification of Propyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methodologies for the quantification of propyl salicylate (B1505791). The information is compiled from a comprehensive study to offer a comparative overview of method performance, supported by experimental data. This document aims to assist researchers in selecting the most appropriate method for their specific application, considering factors such as sample matrix, required sensitivity, and available instrumentation.
Quantitative Data Summary
The performance of different analytical techniques for the quantification of propyl salicylate and other short-chain salicylate esters is summarized in the table below.[1][2]
| Analytical Method | Key Performance Metric | This compound (PS) | Ethyl Salicylate (ES) | Butyl Salicylate (BS) | Methyl Salicylate (MS) | Citation |
| GC-FID | Retention Time (minutes) | 6.250 | 4.606 | 8.263 | 3.520 | [1][2] |
| Correlation (R²) vs. Gravimetric Weight % (in binary mixture with ES) | 0.99921 | 0.99921 | - | - | [1] | |
| Correlation (R²) vs. Gravimetric Weight % (in binary mixture with BS) | 0.9984 | - | 0.9984 | - | [1][2] | |
| ¹H NMR | Chemical Shift (ppm) of Hydroxyl Proton | 10.9382 | 10.9233 | 10.9497 | 10.7710 | [1][2] |
| Correlation (R²) vs. Gravimetric Weight % (in binary mixture with BS) | Poor | - | Poor | - | [1] | |
| FTIR | Unique Absorbance Band (cm⁻¹) | 930–940 | 1365–1375 | Not specified | 1435–1445 | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Gas Chromatography-Flame Ionization Detection (GC-FID) [1][2]
-
Instrumentation : Gas chromatograph equipped with a flame ionization detector.
-
Sample Preparation : Anhydrous liquid salicylate esters were used without further purification. Binary mixtures were prepared gravimetrically.
-
Chromatographic Conditions :
-
Column : Specific column details were not provided in the source material.
-
Carrier Gas : Specific carrier gas was not mentioned.
-
Temperatures : Specific injector, oven, and detector temperatures were not provided.
-
-
Quantification : Peak areas were used to quantify the amount of each salicylate ester in the binary mixtures. These were validated against gravimetrically determined weight percentages.
2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy [1][2]
-
Instrumentation : 400 MHz NMR spectrometer.
-
Sample Preparation : Neat samples and binary mixtures were prepared for analysis.
-
Data Acquisition : Standard ¹H NMR spectra were acquired.
-
Quantification : The hydroxyl proton peak, which is present in all salicylate esters and has minimal overlap, was used for quantification.[1] For overlapping peaks, a deconvolution script was utilized to resolve and integrate them separately by fitting them to theoretical Lorentzian curves.[1]
3. Fourier-Transform Infrared (FTIR) Spectroscopy [1][2]
-
Instrumentation : Fourier-Transform Infrared Spectrometer.
-
Sample Preparation : Spectra were obtained for the neat salicylate esters and their binary mixtures.
-
Data Acquisition : Standard FTIR spectra were collected.
-
Quantification : Quantification was based on unique absorbance bands found in the fingerprint region for methyl, ethyl, and propyl salicylates.[1][2]
4. High-Performance Liquid Chromatography (HPLC) [3][4][5]
While direct inter-laboratory comparison data for this compound using HPLC was not available in the provided results, it is a widely used technique for the analysis of salicylates and related compounds. A general reverse-phase HPLC method is described below.
-
Instrumentation : High-Performance Liquid Chromatograph with a suitable detector (e.g., Diode-Array Detector).
-
Sample Preparation : Samples are dissolved and diluted in a suitable solvent, often the mobile phase, and filtered through a 0.45 µm membrane filter before injection.[4][5]
-
Chromatographic Conditions :
-
Mobile Phase : A mixture of acetonitrile (B52724) and an acidic aqueous buffer (e.g., 0.1% acetic acid or phosphoric acid) is typical.[3][4][5]
-
Flow Rate : A flow rate of around 0.8-1.0 ml/min is common.[4][5]
-
Detection : UV detection is set at a wavelength where the analyte has significant absorbance.
Methodology and Workflow Diagrams
The following diagrams illustrate the experimental workflows for the analytical methods discussed.
References
Comparative Antimicrobial Spectrum of Salicylate Esters: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial properties of various salicylate (B1505791) esters. Salicylic (B10762653) acid and its derivatives have long been recognized for their therapeutic properties, and their antimicrobial potential presents a continuing area of interest for the development of new therapeutic agents. This document summarizes available in vitro data on the minimum inhibitory concentrations (MICs) of several common salicylate esters against pathogenic bacteria, details the standardized experimental methodology for such evaluations, and explores the underlying mechanisms of their antimicrobial action.
Quantitative Antimicrobial Activity of Salicylate Esters
The antimicrobial efficacy of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents the visible growth of a microorganism. The following table summarizes the available MIC data for salicylic acid and several of its esters against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. It is important to note that the data presented below are compiled from various studies, and direct comparison may be limited due to potential variations in experimental methodologies.
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Salicylic Acid | Staphylococcus aureus | 800 µg/mL | [1] |
| Escherichia coli | >3200 µg/mL | [1] | |
| Salicylic Acid Microcapsules | Staphylococcus aureus | 4 mg/mL | [1][2] |
| Escherichia coli | 4 mg/mL | [1][2] | |
| Methyl Salicylate (as a major component of an essential oil) | Staphylococcus aureus | Inhibitory potential at 200 mg/mL | [1][3] |
| Escherichia coli | Inhibitory potential at 200 mg/mL | [1][3] | |
| Propyl Salicylate | Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | ||
| Fatty Acid Salicylate Esters (Palmitic Acid conjugate) | Staphylococcus aureus | 31.25 - 125 µg/mL | [1][4] |
| Escherichia coli | 31.25 - 125 µg/mL | [1][4] | |
| Benzyl Salicylate | Staphylococcus aureus | Significant antibacterial activity observed | [5] |
| Escherichia coli | Significant antibacterial activity observed | [5] |
Note: The antimicrobial activity of Benzyl Salicylate has been noted, but specific MIC values from the cited literature were not available.[5] Further standardized testing is required for a definitive comparative assessment.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The broth microdilution method is a widely accepted and standardized protocol, recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method involves a serial dilution of the antimicrobial agent in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.
Materials:
-
Salicylate ester stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Microtiter Plates: Dispense sterile CAMHB into each well of a 96-well microtiter plate. Create a serial two-fold dilution of the salicylate ester stock solution across the wells of the plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or PBS with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well containing the diluted antimicrobial agent with the standardized bacterial suspension. Include a growth control well (broth and inoculum without the test compound) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the salicylate ester that completely inhibits visible bacterial growth (i.e., the well remains clear).
References
- 1. benchchem.com [benchchem.com]
- 2. Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Sensory Evaluation of Propyl Salicylate in Fragrance Compositions
This guide offers an objective comparison of propyl salicylate's sensory performance against other fragrance alternatives, supported by established experimental protocols. It is designed for researchers, scientists, and professionals in the fragrance and drug development industries to provide a comprehensive understanding of this compound's olfactory characteristics and its evaluation.
Olfactory Profile of Propyl Salicylate (B1505791)
This compound is an ester of salicylic (B10762653) acid and propanol, widely utilized in the fragrance industry.[1][2] It is valued for its characteristic sweet, floral, and slightly green aroma.[2][3] Its scent profile is often described with nuances of clover, fruit (specifically plum), and herbs, with a balsamic undertone.[3][4] Beyond its primary scent, it serves as a fixative in perfumes, helping to stabilize and prolong the scent of other components in a composition.[1]
Comparative Sensory Analysis of Salicylates
Salicylates are a class of chemical compounds that often impart a creamy, "solar" note to fragrances, reminiscent of sand and suncream.[5] While they share a common chemical backbone, their sensory profiles vary significantly based on the attached alkyl or aryl group.[6] The following table compares the olfactory characteristics of this compound with other commonly used salicylates in perfumery.
| Ingredient | CAS Number | Olfactory Profile | Key Characteristics & Notes |
| This compound | 607-90-9 | Sweet, Floral, Green, Herbal, Balsamic.[1][3] | Described with notes of vine, clover, and fruity plum.[4] |
| Methyl Salicylate | 119-36-8 | Sweet, Minty, Medicinal, Camphorous.[6] | The characteristic scent of wintergreen; also used in food flavorings.[6] |
| Benzyl Salicylate | 118-58-1 | Faintly sweet, Floral, Balsamic, Spicy. | Soft and mild balsamic scent; adds a creamy, sand-like effect to fragrances.[5] |
| Amyl Salicylate (Isoamyl Salicylate) | 2050-08-0 | Floral, Green, Clover, Orchid. | A classic ingredient often used in "Fougère" accords.[6] |
| Hexyl Salicylate | 6259-76-3 | Floral, Green, Azalea, slightly Fruity. | Contributes to the "solar" note found in white flower accords like jasmine and gardenia.[5] |
This table is a summary of descriptive olfactory profiles and does not represent quantitative sensory panel data.
While salicylates are valued for their blending properties and blooming effect, they can exhibit poor stability in basic media and may cause allergies, prompting research into credible alternatives.[7]
Standardized Experimental Protocol for Sensory Evaluation
To obtain reliable and unbiased results in fragrance assessment, a structured sensory evaluation protocol is crucial.[8] This methodology involves trained assessors who evaluate fragrances using a standardized vocabulary of olfactory descriptors.[9]
Objective: To quantitatively and qualitatively assess the sensory characteristics (e.g., intensity, character, longevity) of a fragrance ingredient like this compound in a defined base (e.g., ethanol, cosmetic lotion).
1. Panelist Selection and Training:
-
Selection: Recruit panelists based on their olfactory sensitivity, ability to describe scents, and availability. Screening may involve tests using standard odorants (e.g., 1-butanol).[10]
-
Training: Train selected panelists to identify and rate the intensity of specific scent characteristics using a standardized lexicon of descriptors relevant to the product category.[9] This creates a common language for evaluation.
2. Controlled Testing Environment:
-
Environment: Conduct tests in a well-ventilated, odor-neutral space.[11] Sensory booths with controlled temperature, humidity, and lighting are ideal to prevent external influences on perception.[8][11]
-
Sample Preparation: Prepare samples uniformly. For instance, use precision weighing scales to ensure the same amount of product is dispensed for each evaluation.[11] Present samples in neutral packaging to avoid bias.
3. Sensory Evaluation Methods:
-
Descriptive Analysis: Trained panelists rate the intensity of specific attributes (e.g., "sweet," "green," "floral intensity") on structured scales (e.g., a 0-15 point scale).[8]
-
Discrimination Tests: Used to determine if a perceptible difference exists between samples (e.g., a Triangle Test, where panelists identify the "odd" sample out of three).[8]
-
Time-Intensity Tests: Panelists evaluate and record the perceived intensity of a fragrance over a set period to measure its longevity and how its character evolves.[8]
4. Data Collection and Analysis:
-
Procedure: To prevent olfactory fatigue, limit the number of samples evaluated per session and enforce mandatory breaks.[11] Randomize the order of sample presentation to avoid order effects.[8]
Visualizing Key Pathways and Workflows
Olfactory Signal Transduction Pathway
The perception of an odorant like this compound begins with a complex signaling cascade within the olfactory sensory neurons.[12][13][14] This process transduces a chemical signal into an electrical signal that is sent to the brain.[15]
Caption: The olfactory signal transduction cascade.
Sensory Panel Evaluation Workflow
A systematic workflow ensures that the sensory evaluation process is logical, repeatable, and free from procedural bias.
References
- 1. This compound [myskinrecipes.com]
- 2. CAS 607-90-9: this compound | CymitQuimica [cymitquimica.com]
- 3. scent.vn [scent.vn]
- 4. This compound, 607-90-9 [thegoodscentscompany.com]
- 5. experimentalperfumeclub.com [experimentalperfumeclub.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Scientists explore new fragrance compounds to replace salicylates [cosmeticsdesign.com]
- 8. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 9. What Is Fragrance Testing? | Wirral Sensory Services [wssintl.com]
- 10. media.timtul.com [media.timtul.com]
- 11. sense-lab.co.uk [sense-lab.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of Regulation of Olfactory Transduction and Adaptation in the Olfactory Cilium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signal Transduction in Vertebrate Olfactory Cilia - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. genscript.com [genscript.com]
Safety Operating Guide
Propyl Salicylate: A Guide to Safe Disposal in Laboratory Settings
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Propyl salicylate (B1505791), a common reagent in various laboratory applications, requires careful handling and disposal to mitigate potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of propyl salicylate, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling Precautions
This compound is known to cause skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this chemical.[3][4] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[2][3][4]
General Disposal Principles
As a standard practice, all chemical waste, including this compound, should be treated as hazardous unless explicitly determined to be non-hazardous by your institution's Environmental Health and Safety (EHS) office or equivalent authority.[5] It is crucial to avoid disposing of chemical waste down the sink or in regular trash unless specifically permitted by EHS for small quantities of certain approved chemicals.[6][7]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the standard operating procedure for the disposal of this compound waste in a laboratory setting.
1. Waste Collection and Segregation:
-
Designated Waste Container: Collect all this compound waste, including contaminated materials like absorbent pads from spills, in a designated and clearly labeled hazardous waste container.[5][8]
-
Container Compatibility: The container must be made of a material compatible with this compound and be in good condition, with a secure, leak-proof lid.[5][9] The original chemical container is often the best choice for waste accumulation.[5]
-
Segregation: Do not mix this compound waste with other incompatible chemical waste streams.[8][9] Store waste containers in a designated satellite accumulation area away from heat sources and direct sunlight.[10][11]
2. Labeling of Waste Containers:
-
Clear Identification: All hazardous waste containers must be accurately and clearly labeled.[8][11]
-
Required Information: The label must include the words "Hazardous Waste," the full chemical name ("this compound"), the accumulation start date, and the specific hazards associated with the chemical (e.g., "Irritant").[6] Your institution's EHS department may provide specific hazardous waste tags for this purpose.[5][6]
3. Request for Waste Pickup:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.[5][10] Do not transport hazardous waste yourself.[5]
-
Professional Disposal: this compound waste must be disposed of through a licensed professional waste disposal service contracted by your institution.[4][12]
4. Spill Management:
-
Immediate Action: In the event of a spill, immediately alert personnel in the area.
-
Containment and Cleanup: For small spills, use an appropriate absorbent material to contain and clean up the spill. All materials used for cleanup must be disposed of as hazardous waste.[5]
-
Large Spills: For large spills, evacuate the area and contact your EHS department immediately.[5]
Quantitative Data Summary
| Parameter | Guideline | Source |
| General Sink Disposal | Prohibited for most chemical wastes. | [6] |
| pH for Dilute Aqueous Waste (if permitted by EHS) | Between 5.5 and 10.5. | [7] |
| Maximum Accumulation Volume (Satellite Area) | Typically no more than 55 gallons of hazardous waste. | [5] |
| Empty Container Rinsing | Triple rinse with a suitable solvent; the rinsate must be collected as hazardous waste. | [5][13] |
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C10H12O3 | CID 69092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. echemi.com [echemi.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. vumc.org [vumc.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. acs.org [acs.org]
- 8. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
